Boc-L-Thr-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |
InChI Key |
LLHOYOCAAURYRL-PRJDIBJQSA-N |
Isomeric SMILES |
CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality of L-threonine allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-tert-Butoxycarbonyl-L-threonine | [1] |
| Synonyms | Boc-Thr-OH, Boc-L-Threonine | [1][2] |
| CAS Number | 2592-18-9 | [2] |
| Molecular Formula | C₉H₁₇NO₅ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 80-82 °C | [2] |
| Optical Rotation | [α]²⁰/D −8.5±1°, c = 1% in acetic acid | |
| Solubility | ||
| Water | Insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| pKa | 3.60 ± 0.10 (Predicted) | [2] |
| Density | ~1.25 g/cm³ | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Detailed Protocol:
-
To a solution of L-threonine (1.0 eq) in a 1:1 mixture of methanol and water, add sodium bicarbonate (1.5 eq).
-
To this stirred suspension, add a solution of di-tert-butyl dicarbonate (1.2 eq) in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexanes to remove unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a saturated aqueous solution of sodium bisulfate or dilute hydrochloric acid.
-
Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate or 2-methyltetrahydrofuran (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Purification by Recrystallization
If further purification is required, this compound can be recrystallized.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethyl acetate/hexane mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Determination of Melting Point
Protocol:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Qualitative Solubility Assessment
Protocol:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, methanol, DMSO).
-
Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if a clear solution is formed.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule.
¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.69 | br s | 1H | -NH- |
| 5.52 | d | 1H | -OH (Carboxylic Acid) |
| 4.40 | d | 1H | α-CH |
| 4.26 | d | 1H | β-CH |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| 1.24 | d | 3H | γ-CH₃ |
Interpretation:
-
The broad singlet at δ 5.69 ppm corresponds to the amide proton of the Boc group.
-
The downfield doublet at δ 5.52 ppm is attributed to the acidic proton of the carboxylic acid.
-
The doublets at δ 4.40 and 4.26 ppm are characteristic of the coupled α- and β-protons of the threonine backbone.
-
The sharp singlet at δ 1.44 ppm, integrating to 9 protons, is the signature of the tert-butyl group of the Boc protecting group.
-
The doublet at δ 1.24 ppm corresponds to the methyl group at the γ-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
¹³C NMR Data (Hypothetical, based on typical values):
| Chemical Shift (δ, ppm) | Assignment |
| 173-176 | C=O (Carboxylic Acid) |
| 155-157 | C=O (Boc) |
| 79-81 | -C (CH₃)₃ (Boc) |
| 67-69 | β-CH |
| 58-60 | α-CH |
| 28-29 | -C(C H₃)₃ (Boc) |
| 19-21 | γ-CH₃ |
Interpretation:
-
The two carbonyl carbons are observed in the downfield region, with the carboxylic acid carbonyl typically appearing at a slightly higher chemical shift than the carbamate carbonyl of the Boc group.[3][4]
-
The quaternary carbon of the tert-butyl group is found around 80 ppm.[4]
-
The α- and β-carbons of the threonine backbone appear in the 58-69 ppm range.[4]
-
The three equivalent methyl carbons of the Boc group give a strong signal around 28 ppm.[4]
-
The γ-methyl carbon appears in the upfield region around 20 ppm.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 (broad) | O-H stretch | Hydroxyl group |
| 3400-3200 | N-H stretch | Amide |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |
| 2980-2960 | C-H stretch | Alkyl groups |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1690 (strong) | C=O stretch | Carbamate (Boc) |
| ~1520 | N-H bend | Amide II |
| 1400-1300 | O-H bend | Carboxylic acid |
| ~1370 and ~1390 | C-H bend | t-butyl group (doublet) |
| 1250-1000 | C-O stretch | Carboxylic acid, alcohol, carbamate |
Interpretation:
-
The broad O-H stretching band from the carboxylic acid and the alcohol group is a prominent feature.
-
The N-H stretching of the carbamate is also present.
-
Two strong carbonyl (C=O) stretching bands are expected for the carboxylic acid and the Boc group.
-
The characteristic bending vibrations for the N-H group and the t-butyl group further confirm the structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak at m/z = 219 corresponding to the molecular weight of this compound may be observed, though it can be weak or absent in EI.
-
Loss of t-butyl group (-57): A prominent peak at m/z = 162 [M - 57]⁺ resulting from the loss of the tert-butyl radical.
-
Loss of isobutylene (-56): A peak at m/z = 163 [M - 56]⁺ from the loss of isobutylene.
-
Loss of CO₂ (-44): A peak at m/z = 175 [M - 44]⁺ due to decarboxylation.
-
Loss of the Boc group (-101): A peak at m/z = 118 [M - 101]⁺ corresponding to the threonine fragment.
-
Further fragmentations of the threonine backbone would also be observed.
Logical Relationship of Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound in mass spectrometry.
Applications in Research and Drug Development
This compound is a cornerstone in the synthesis of peptides and peptidomimetics. Its applications include:
-
Solid-Phase Peptide Synthesis (SPPS): As a standard building block for introducing threonine residues into a peptide sequence.
-
Solution-Phase Peptide Synthesis: Utilized in the synthesis of smaller peptide fragments.
-
Synthesis of Complex Natural Products: Serves as a chiral starting material for the synthesis of various natural products and their analogs.
-
Drug Discovery: Employed in the creation of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered stable under normal storage conditions but should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and spectroscopic characterization of this compound. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important protected amino acid.
References
An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of complex organic molecules. Its strategic importance lies in the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function and the presence of a secondary hydroxyl group on the side chain, which introduces a key chiral center and potential for further functionalization. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and purification.
Chemical Structure and Stereochemistry
This compound is a derivative of the naturally occurring amino acid L-threonine. The L-configuration at the α-carbon (C2) is defined by the (S) stereochemistry. The side chain contains a second chiral center at the β-carbon (C3), which in the naturally occurring "L" form of threonine has the (R) configuration. Therefore, the systematic IUPAC name for this compound is (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoic acid.
The presence of two stereocenters dictates the specific three-dimensional arrangement of the molecule, which is crucial for its role in the synthesis of stereochemically defined peptides and other bioactive molecules.
Caption: Stereochemical configuration of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80-82 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dimethylformamide. Insoluble in water. |
| Specific Rotation [α]²⁰/D | -8.5 ± 1° (c = 1% in acetic acid)[1][2] |
| CAS Number | 2592-18-9 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.52 (d, 1H, NH), 4.40 (d, 1H, Cα-H), 4.26 (d, 1H, Cβ-H), 1.44 (s, 9H, C(CH₃)₃), 1.24 (d, 3H, CγH₃)[3] |
| ¹³C NMR | The chemical shifts of the carbonyl carbons are sensitive to solvent polarity due to inter- and intramolecular hydrogen bonding.[4] In general, the approximate chemical shifts are: δ ~174 (COOH), ~156 (Boc C=O), ~80 (Boc quaternary C), ~68 (Cβ), ~60 (Cα), ~28 (Boc CH₃), ~20 (Cγ). |
| FT-IR (KBr) | ν (cm⁻¹): ~3300-2500 (br, O-H and N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch). |
Experimental Protocols
Synthesis of this compound from L-Threonine
This protocol details the synthesis of this compound via the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Ethyl acetate or tert-butyl acetate
-
Saturated aqueous sodium bisulfite or dilute hydrochloric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or n-heptane
Procedure:
-
Dissolution of L-Threonine: In a round-bottom flask, dissolve L-threonine (1.0 eq) in a mixture of water and methanol (or an aqueous solution of potassium hydroxide with pH adjusted to 9-11).[3][5]
-
Addition of Base and Boc₂O: To the stirred solution, add sodium bicarbonate (1.5 eq) or adjust the pH with a suitable base.[3] Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in methanol or add it portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-72 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the organic solvent (methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or pentane to remove any unreacted Boc₂O and other nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a saturated aqueous solution of sodium bisulfite or cold dilute hydrochloric acid.[3] This will protonate the carboxylate.
-
Extract the product from the acidified aqueous layer with ethyl acetate or tert-butyl acetate (3 x volume of aqueous layer).[5]
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be a white solid or a viscous oil.
Purification of this compound
A. Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or ether/petroleum ether.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Elute the column with a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Collect the fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis, particularly in the construction of peptides and other complex natural products. A thorough understanding of its structure, stereochemistry, and handling is essential for its effective application. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident and efficient utilization of this versatile reagent.
References
Synthesis and Purification of Boc-L-Threonine-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Threonine-OH), a critical building block in peptide synthesis and drug development. This document details common synthetic methodologies, purification protocols, and analytical characterization, presented in a format tailored for scientific professionals.
Introduction
Boc-L-Threonine-OH is an N-protected form of the essential amino acid L-Threonine. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The synthesis of high-purity Boc-L-Threonine-OH is a fundamental step in the solid-phase and solution-phase synthesis of peptides, making a thorough understanding of its preparation crucial for researchers in the field.
Synthesis of Boc-L-Threonine-OH
The most prevalent method for the synthesis of Boc-L-Threonine-OH involves the reaction of L-Threonine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base facilitates the deprotonation of the amino group of L-Threonine, allowing for nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.
General Reaction Scheme
Caption: General reaction for the Boc protection of L-Threonine.
Comparative Analysis of Reaction Conditions
Several variations of the synthetic protocol exist, primarily differing in the choice of base, solvent system, reaction time, and temperature. A summary of representative conditions is presented in Table 1.
| Parameter | Method A | Method B | Method C |
| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH)[1] |
| Solvent | Dioxane/Water | Acetone/Water | Methanol/Water[2][3] |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 4-8 hours | 2-6 hours[1] |
| Typical Yield | 85-95% | 90-98% | >90%[1] |
Table 1: Comparison of Reaction Conditions for the Synthesis of Boc-L-Threonine-OH.
Experimental Protocols
Synthesis of Boc-L-Threonine-OH (Method B)
This protocol is a widely adopted and efficient method for the synthesis of Boc-L-Threonine-OH.
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Chloride (brine) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve L-Threonine (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1M solution of NaOH (1.1 eq) while maintaining the temperature at 0°C.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous residue with hexane (2 x 50 mL) to remove unreacted (Boc)₂O and by-products.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude product.
Purification of Boc-L-Threonine-OH
The purification of Boc-L-Threonine-OH is critical to remove any unreacted starting materials, by-products, and residual solvents. The primary methods of purification are extraction and crystallization. For challenging purifications, column chromatography can also be employed.
Purification Workflow
References
The Linchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. This in-depth technical guide elucidates the mechanism of action of N-α-tert-butoxycarbonyl-L-threonine (Boc-L-Thr-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its behavior is critical for researchers, scientists, and drug development professionals aiming to optimize peptide yields, purity, and overall success of their synthetic endeavors. This guide provides a comprehensive overview of the role of this compound, from the fundamental principles of the Boc/Bzl protection strategy to detailed experimental protocols and the mitigation of potential side reactions.
Core Principles: The Boc/Bzl Strategy in Peptide Synthesis
The Boc/Bzl strategy is a classical and robust method for SPPS.[1] It relies on the use of the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid. Concurrently, more permanent, yet still acid-labile, benzyl-based protecting groups are employed for the side chains of trifunctional amino acids like threonine. This differential acid lability is the cornerstone of the strategy, allowing for the selective removal of the Nα-Boc group at each cycle of peptide elongation without prematurely cleaving the growing peptide from the resin or deprotecting the side chains.
The hydroxyl group of the threonine side chain is nucleophilic and can participate in undesirable side reactions during peptide synthesis. Therefore, its protection is crucial. In the context of Boc-based SPPS, the most commonly used protecting group for the threonine side chain is the benzyl ether (Bzl).[2] The resulting derivative, Boc-L-Thr(Bzl)-OH, is the key building block for incorporating threonine into a peptide sequence using this strategy.
Data Presentation: Quantitative Insights into Boc-SPPS
While specific kinetic data for the coupling and deprotection of Boc-L-Thr(Bzl)-OH is not extensively published in comparative tables, the efficiency of these steps is generally high and consistent with data for other Boc-protected amino acids. The following tables summarize typical quantitative data for key steps in Boc-SPPS.
Table 1: Comparison of Deprotection Conditions for Nα-Boc Group
| Deprotection Reagent | Time | Average Purity of Final Peptides | Common Issues | Reference |
| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | - | [3] |
| 100% TFA | 5 min | Lower | Incomplete Boc removal due to insufficient resin swelling, leading to deletion sequences. | [3] |
| 50% TFA in DCM | 5 min | 78% (for a model tetrapeptide) | Incomplete deprotection in some cases. | [4] |
| 50% TFA in DCM | 2 x 15 min | >95% | - | [4] |
| 4 M HCl in dioxane | 2 x 15 min | >95% | - | [4] |
Table 2: General Coupling Efficiency in SPPS
| Coupling Efficiency per Cycle | Overall Yield for a 10-mer Peptide | Overall Yield for a 20-mer Peptide |
| 98% | 81.7% | 66.8% |
| 99% | 90.4% | 81.8% |
| 99.5% | 95.1% | 90.5% |
| 99.9% | 99.0% | 98.0% |
Note: These are theoretical yields based on the coupling efficiency at each step.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving Boc-L-Thr(Bzl)-OH in solid-phase peptide synthesis.
Protocol 1: Synthesis of Boc-L-Thr(Bzl)-OH
This protocol describes the benzylation of the threonine side chain, a crucial step in preparing the protected amino acid for Boc-SPPS.
Materials:
-
L-Threonine
-
Benzyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Synthesis of L-Threonine benzyl ester:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve L-threonine and a catalytic amount of p-toluenesulfonic acid in a mixture of benzyl alcohol and benzene (or toluene).
-
Reflux the mixture, azeotropically removing water until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude L-threonine benzyl ester is typically used in the next step without further purification.
-
-
Boc Protection of the α-amino group:
-
Dissolve the crude L-threonine benzyl ester in a mixture of tert-butanol and water.
-
Add sodium hydroxide to adjust the pH to approximately 10-11.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while maintaining the pH with the addition of NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the tert-butanol under reduced pressure.
-
Extract the aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄).
-
Extract the product, Boc-L-Thr(Bzl)-OH, with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by crystallization or column chromatography.
-
Protocol 2: Coupling of Boc-L-Thr(Bzl)-OH in SPPS (DCC/HOBt Method)
This protocol details the incorporation of Boc-L-Thr(Bzl)-OH into a growing peptide chain on a solid support using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation method.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Thr(Bzl)-OH
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization, if needed)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).
-
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DMF (3 x 1 min).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 3 equivalents of Boc-L-Thr(Bzl)-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the swollen, deprotected, and neutralized peptide-resin.
-
Add 3 equivalents of DCC (as a solution in DMF or DCM) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min) to remove any unreacted reagents and the dicyclohexylurea (DCU) byproduct.
-
Dry the resin under vacuum.
-
Protocol 3: Nα-Boc Deprotection
This protocol provides a standard procedure for the removal of the temporary Boc protecting group to allow for the next coupling cycle.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., 1% anisole or 1% triisopropylsilane), especially if tryptophan, methionine, or cysteine are present in the sequence.
Procedure:
-
Pre-wash:
-
Wash the Boc-protected peptide-resin with DCM (3 x 1 min).
-
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (containing the appropriate scavenger, if necessary) for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.
-
-
Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.
-
Wash with DMF (3 x 1 min) to prepare for the next coupling step.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows involving this compound in peptide synthesis.
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Caption: Activation and coupling of Boc-L-Thr(Bzl)-OH using DCC/HOBt.
Caption: Mechanism of Nα-Boc group deprotection using trifluoroacetic acid (TFA).
Caption: The N-O acyl shift side reaction in threonine-containing peptides.
Potential Side Reactions and Mitigation Strategies
The incorporation of threonine residues using Boc-SPPS is generally efficient, but certain side reactions can occur, potentially compromising the purity and yield of the final peptide.
N-O Acyl Shift
Under the acidic conditions of Boc deprotection and final cleavage from the resin, peptides containing serine or threonine can undergo an N-O acyl shift.[5] This involves the intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group, forming an ester linkage. This side reaction is reversible under basic conditions.
Mitigation:
-
Controlled Deprotection: Using the mildest possible acidic conditions for Boc deprotection can help minimize the extent of the N-O acyl shift.
-
Base Treatment: A final treatment of the cleaved and purified peptide with a mild base, such as dilute ammonium hydroxide, can reverse the ester linkage back to the more stable amide bond.
Incomplete Deprotection and Coupling
As with any SPPS, incomplete Nα-Boc deprotection or incomplete coupling of Boc-L-Thr(Bzl)-OH can lead to the formation of deletion sequences, where the threonine residue is missing from the final peptide.
Mitigation:
-
Monitoring: The use of qualitative tests like the ninhydrin test after the coupling step is crucial to ensure the reaction has gone to completion.
-
Double Coupling: If the ninhydrin test is positive after the initial coupling, a second coupling step should be performed before proceeding to the next deprotection.
-
Optimized Deprotection: Ensuring adequate resin swelling and sufficient deprotection times are critical to prevent incomplete Boc removal.[3]
Conclusion
This compound, and more specifically its side-chain protected form Boc-L-Thr(Bzl)-OH, is an indispensable reagent in the Boc/Bzl strategy of solid-phase peptide synthesis. Its successful application hinges on a comprehensive understanding of the underlying chemical principles, including the mechanism of Boc deprotection, the activation and coupling of the amino acid, and the potential for side reactions. By adhering to optimized protocols and employing appropriate monitoring and mitigation strategies, researchers can effectively incorporate threonine into synthetic peptides, paving the way for advancements in drug discovery and development.
References
Solubility Profile of Boc-L-Thr-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Threonine (Boc-L-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for researchers to determine solubility in their specific laboratory contexts.
Overview of this compound Solubility
This compound is a derivative of the amino acid L-threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and influences its solubility, making it amenable to various applications in organic synthesis.[1] General qualitative assessments indicate that this compound is soluble in several common organic solvents and insoluble in water.[2][3]
Qualitative Solubility Summary:
-
Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3][4]
-
Insoluble in: Water.[2]
While these qualitative descriptions are useful for initial solvent screening, precise quantitative data is essential for applications such as reaction optimization, purification, and formulation development. The following sections provide the necessary protocols to generate this critical data.
Quantitative Solubility Data
Extensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL or mg/mL at specified temperatures) for this compound in a range of common solvents. The data presented in Table 1 for the related compound, BOC-O-Benzyl-L-threonine, is included for illustrative purposes but should not be considered directly applicable to this compound. Researchers are strongly encouraged to determine solubility experimentally for their specific applications.
Table 1: Illustrative Quantitative Solubility Data for a Related Compound
| Compound | Solvent | Solubility | Temperature |
| BOC-O-Benzyl-L-threonine | DMSO | 100 mg/mL[5] | Not Specified |
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the solubility of amino acids and their derivatives.[6][7][8][9] It involves the preparation of a saturated solution, followed by the isolation and quantification of the dissolved solute.
Materials:
-
This compound
-
Selected Solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Acetone)
-
Analytical Balance
-
Thermostatic Shaker or Magnetic Stirrer with Hotplate
-
Syringe Filters (0.2 µm or 0.45 µm, compatible with the chosen solvent)
-
Volumetric Flasks
-
Pipettes
-
Pre-weighed Vials or Evaporating Dishes
-
Vacuum Oven or Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Solute Quantification:
-
Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry vial or evaporating dish.
-
Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not degrade the this compound).
-
Once the solvent is completely removed, place the container in a vacuum oven or desiccator to ensure all residual solvent is eliminated and a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weigh the container with the dried this compound.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) x 100
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving this compound depends on the desired concentration and the nature of the subsequent process (e.g., reaction, purification, analysis). The following workflow provides a systematic approach to solvent selection.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to perform their own quantitative assessments. Accurate solubility data is paramount for the successful application of this important amino acid derivative in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-L-Threonine (this compound) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 4. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pharmajournal.net [pharmajournal.net]
A Technical Guide to Boc-L-Threonine-OH: A Cornerstone in Peptide Synthesis and Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Thr-OH), a critical amino acid derivative for researchers, scientists, and professionals in drug development. It details the physicochemical properties, core applications in solid-phase peptide synthesis (SPPS), and the biological significance of the threonine moiety in cellular signaling.
Physicochemical Properties of this compound
This compound is a white crystalline powder widely used as a fundamental building block in the chemical synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 2592-18-9 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [1][3][4] |
| Molecular Weight | 219.23 g/mol | [5] |
| Appearance | White to off-white powder/crystalline solid | [3][4][6] |
| Melting Point | 80-82 °C | [3][7] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [3][6] |
| Optical Rotation | [α]20/D -8.5±1°, c = 1% in acetic acid | [3] |
Core Application: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
This compound is a staple in the Boc/Bzl strategy of solid-phase peptide synthesis. This methodology relies on the graduated acid lability of the temporary N-α-Boc protecting group and more permanent side-chain protecting groups, typically benzyl (Bzl) ethers for hydroxyl-containing residues like threonine.[8] The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, like hydrofluoric acid (HF).[9]
The hydroxyl group of threonine requires protection to prevent side reactions during peptide synthesis. In the context of Boc chemistry, this is commonly achieved using a benzyl ether, yielding Boc-L-Thr(Bzl)-OH.[8][10]
The Boc-SPPS Workflow
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process involving deprotection, neutralization, and coupling steps.
Experimental Protocol: Incorporation of a this compound Residue
The following is a representative protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support. It is assumed that the N-terminal Boc group of the preceding amino acid has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Thr(Bzl)-OH
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Base for neutralization: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Washing solvent: Isopropyl alcohol (IPA)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA and byproducts.
-
-
Neutralization:
-
Wash the resin twice with a 10% solution of DIEA in DCM for 5 minutes each to neutralize the ammonium trifluoroacetate salt and liberate the free amine.
-
Wash the resin again with DCM (3x) to remove excess DIEA.
-
-
Coupling of Boc-L-Thr(Bzl)-OH:
-
In a separate vessel, dissolve Boc-L-Thr(Bzl)-OH (e.g., 2.5 molar equivalents relative to the resin substitution) and HOBt (2.5 eq.) in DMF.
-
Add DIC (2.5 eq.) to the amino acid solution to pre-activate it.
-
Add the activated Boc-L-Thr(Bzl)-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Role in Drug Development and Biological Significance
This compound is instrumental in the synthesis of therapeutic peptides and other complex organic molecules.[4][10] The incorporation of threonine residues can be crucial for the biological activity, stability, and bioavailability of these molecules.[10]
While this compound itself is a synthetic building block, the threonine residue it introduces is of great biological importance. Threonine is an essential amino acid that plays a significant role in various cellular signaling pathways, primarily through post-translational modification, specifically O-linked phosphorylation.[]
Threonine in Cellular Signaling
Threonine residues in proteins are key targets for a class of enzymes known as protein kinases, which catalyze the transfer of a phosphate group from ATP to the hydroxyl group of the threonine side chain. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins.
Key signaling cascades where threonine phosphorylation is critical include:
-
MAPK and mTOR Pathways: Threonine acts as a nutritional modulator influencing the intestinal immune system and cellular homeostasis through these pathways.[13][14][15]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and proliferation, is activated by threonine, promoting muscle protein synthesis.[13][15]
-
PPARγ Signaling Pathway: Threonine supplementation can regulate this pathway, which is involved in lipid metabolism and may help decrease lipid deposition.[16]
The ability to strategically place threonine residues within synthetic peptides allows researchers to design molecules that can interact with and modulate these vital cellular processes, forming the basis for novel therapeutic agents for a wide range of diseases, from metabolic disorders to cancer.[10]
Conclusion
This compound is an indispensable tool in the arsenal of chemists and drug development professionals. Its well-defined chemical properties and central role in the robust and versatile Boc-SPPS strategy facilitate the synthesis of complex peptides. The biological significance of the threonine residue, particularly its role in pivotal signaling pathways, underscores the importance of this compound in the design and development of next-generation therapeutics. This guide provides a foundational understanding for the effective utilization of this key building block in research and development.
References
- 1. peptide.com [peptide.com]
- 2. 2592-18-9 Boc-Thr-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 3. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-L-Threonine (this compound) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. nbinno.com [nbinno.com]
- 11. chempep.com [chempep.com]
- 13. Threonine | Rupa Health [rupahealth.com]
- 14. researchgate.net [researchgate.net]
- 15. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - ProQuest [proquest.com]
- 16. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-L-Thr-OH and Fmoc-L-Thr-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the key differences between tert-butyloxycarbonyl-L-threonine (Boc-L-Thr-OH) and 9-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-L-Thr-OH), two pivotal protected amino acids in solid-phase peptide synthesis (SPPS). Understanding their distinct chemical properties and the nuances of their respective synthetic methodologies is paramount for the strategic design and successful synthesis of peptides for research and therapeutic applications.
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of this compound and Fmoc-L-Thr-OH is essential for their effective application in peptide synthesis. The following tables summarize their key quantitative data for easy comparison.
Table 1: General and Physical Properties
| Property | This compound | Fmoc-L-Thr-OH |
| CAS Number | 2592-18-9[1][2] | 73731-37-0[3] |
| Molecular Formula | C₉H₁₇NO₅[1] | C₁₉H₁₉NO₅[3] |
| Molecular Weight | 219.23 g/mol [1] | 341.36 g/mol [3] |
| Appearance | White to off-white crystalline powder | White to off-white solid[4] |
| Melting Point | 80-82 °C[2] | 90-100 °C |
| Storage Temperature | -20°C[2] | -15°C to -20°C[3][4] |
Table 2: Solubility Data
| Solvent | This compound | Fmoc-L-Thr-OH |
| Water | Insoluble[5] | Less soluble[6] |
| Dimethylformamide (DMF) | Soluble | Clearly soluble (1 mmole in 2 ml)[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Soluble (175 mg/mL)[4][6] |
| Methanol | Soluble[5] | Soluble |
| Ethanol | Soluble[5] | Not specified |
| Dichloromethane (DCM) | Soluble[2] | Not specified |
| Chloroform | Soluble[2] | Not specified |
| Ethyl Acetate | Soluble[2] | Not specified |
| Acetone | Soluble[2] | Not specified |
The Orthogonal Protecting Group Strategies: Boc vs. Fmoc
The primary distinction between this compound and Fmoc-L-Thr-OH lies in the nature of their Nα-protecting groups and the chemical conditions required for their removal. This forms the basis of two different orthogonal strategies in SPPS.
-
Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile protecting group. The Boc group is stable to a wide range of reagents but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7][8] The side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a very strong acid, such as hydrogen fluoride (HF).[9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This has become the more prevalent method due to its milder reaction conditions. The Fmoc group is stable to acidic conditions but is cleaved by a base, most commonly a solution of piperidine in DMF.[10] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal and the cleavage of the peptide from the resin with a moderately strong acid like TFA.[10]
The choice between these strategies has significant implications for the synthesis of complex peptides, including those with post-translational modifications.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and synthetic cycles is crucial for understanding the practical application of these protected amino acids.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence and resin.
Boc Solid-Phase Peptide Synthesis Protocol
A. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 min).
-
Swell the resin in DCM for at least 30 minutes.
B. Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8][9]
-
Agitate the resin for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 x 1 min).
C. Neutralization:
-
Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).[7]
-
Wash the resin with DCM (3 x 1 min).
D. Coupling with HBTU:
-
In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in a minimal amount of DMF.
-
Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and vortex briefly.
-
Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
Fmoc Solid-Phase Peptide Synthesis Protocol
A. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes.[11]
B. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[10][11]
-
Agitate the resin for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[12]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 1 min).
C. Coupling with HBTU:
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Thr-OH and 3-4 equivalents of HBTU in DMF.[13]
-
Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. The completion of the reaction can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Conclusion
The selection of either this compound or Fmoc-L-Thr-OH is a critical decision in peptide synthesis that dictates the overall synthetic strategy. The Boc strategy, with its robust chemistry, remains valuable for certain applications, particularly for the synthesis of long and difficult sequences. However, the Fmoc strategy has become the more dominant approach due to its milder deprotection conditions, which are more compatible with sensitive peptide sequences and a wider array of functional groups. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions and achieve greater success in their peptide synthesis endeavors.
References
- 1. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 3. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-L-Threonine (this compound) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Availability of Boc-L-Thr-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-threonine (Boc-L-Thr-OH) is a critical N-protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other complex organic molecules. Its tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under neutral and basic conditions, while allowing for facile deprotection under acidic conditions. This guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis and quality control methodologies, and explores its applications in drug development.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk manufacturing needs. The product is typically offered in various grades of purity, with prices varying based on quantity and supplier.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Boc-Thr-OH Novabiochem® | 2592-18-9 | C₉H₁₇NO₅ | ≥98% (TLC) | Grams to Kilograms |
| Chem-Impex | Boc-L-threonine | 2592-18-9 | C₉H₁₇NO₅ | ≥99% (HPLC) | Grams to Kilograms |
| Aapptec Peptides | Boc-Thr-OH | 2592-18-9 | C₉H₁₇NO₅ | High Purity | Grams to Kilograms |
| ChemicalBook | Boc-L-Threonine | 2592-18-9 | C₉H₁₇NO₅ | ≥98% | Grams to Kilograms |
| Iris Biotech GmbH | Boc-L-Thr(Bzl)-OH* | 15260-10-3 | C₁₆H₂₃NO₅ | High Purity | Grams to Kilograms |
| Fengchen Group Co., Ltd | BOC-L-Threonine | 2592-18-9 | C₉H₁₇NO₅ | BP, EP, USP | Bulk |
*Note: Boc-L-Thr(Bzl)-OH is a derivative where the side-chain hydroxyl group is protected by a benzyl group, a common strategy in peptide synthesis.
Pricing for research quantities typically ranges from approximately
20−
50 for 5 grams, with significant price breaks for larger quantities. Bulk pricing is available upon request from the suppliers.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of L-threonine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol[1][2]
-
Dissolution: L-threonine (1.0 eq) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium bicarbonate (NaHCO₃, 1.5 eq) or potassium hydroxide (KOH).
-
Reaction: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is added to the solution. The reaction mixture is stirred at room temperature for several hours to days.
-
Work-up:
-
The organic solvent (methanol) is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove unreacted (Boc)₂O and other non-polar impurities.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., saturated aqueous sodium bisulfite or dilute hydrochloric acid).
-
The product, this compound, is extracted from the acidified aqueous layer using an organic solvent such as ethyl acetate or 2-methyltetrahydrofuran.
-
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain a white solid.
Quality Control and Analysis
The purity and identity of this compound are critical for its successful application in peptide synthesis. Standard analytical techniques are employed for its characterization.
Table 2: Analytical Methods for Quality Control of this compound
| Analytical Technique | Purpose | Typical Observations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to this compound. Purity is typically >98%. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should correspond to the calculated mass of this compound ([M+H]⁺ or [M-H]⁻). |
| Melting Point | Physical property characterization and purity indication. | A sharp melting point range is indicative of high purity. |
| Optical Rotation | Confirmation of stereochemical integrity. | The specific rotation should match the literature value for the L-enantiomer. |
Representative Analytical Protocols
-
HPLC Method: A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector at 210-220 nm.[1]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.52 (d, 1H), 4.40 (d, 1H), 4.26 (d, 1H), 1.44 (s, 9H), 1.24 (d, 3H).[2]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[3]
Application in Drug Development: Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery for creating therapeutic peptides.
Boc-SPPS Workflow
Caption: General workflow of Boc solid-phase peptide synthesis (SPPS).
Role of this compound in SPPS
-
Protection: The Boc group on the α-amino function of L-threonine prevents self-polymerization and ensures that the coupling reaction occurs specifically at the desired N-terminus of the growing peptide chain.[4]
-
Coupling: The carboxylic acid of this compound is activated using coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) to form a reactive species that readily forms a peptide bond with the free N-terminal amine of the resin-bound peptide.
-
Deprotection: After coupling, the Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the α-amino group for the next coupling cycle.[4]
-
Side-Chain Protection: The hydroxyl group of the threonine side chain is often protected (e.g., as a benzyl ether) to prevent side reactions during peptide synthesis. This protecting group is typically removed during the final cleavage step.
The incorporation of threonine residues is crucial for the structure and function of many bioactive peptides, influencing their conformation, solubility, and interaction with biological targets.
Conclusion
This compound is a readily available and essential reagent for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its commercial sources, synthesis, and quality control is paramount for the successful and reproducible synthesis of target peptides. The established protocols for its use in Boc-SPPS continue to make it a valuable tool in the quest for novel peptide-based therapeutics.
References
A Comprehensive Technical Guide to the Safe Handling of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Boc-L-Threonine (Boc-L-Thr-OH), a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
N-tert-Butoxycarbonyl-L-threonine, commonly abbreviated as this compound, is a derivative of the natural amino acid L-threonine.[1] It is widely used in peptide synthesis, biotechnology, and pharmaceutical development due to its role as a protected amino acid building block.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2592-18-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₇NO₅ | [2][3][5][6] |
| Molecular Weight | 219.23 g/mol | [6][7] |
| Appearance | White to off-white powder or crystalline solid | [1][2][8] |
| Melting Point | 55 - 85 °C (may vary by purity) | [2][4][8][9] |
| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. | [1][9] |
| Density | 1.25 g/cm³ | [1] |
| Storage Temperature | Recommended storage at 0 - 8 °C, with some sources suggesting -20°C for long-term stability. | [2][4] |
Hazard Identification and GHS Classification
According to multiple safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][10][11] However, as with any chemical, it should be handled with care. Some sources indicate potential for skin, eye, and respiratory irritation.[12]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Classification | Source(s) |
| Acute Toxicity | Not classified as acutely toxic. No acute toxicity information is available for this product. | [3][8] |
| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. One source suggests it may cause skin irritation. | [3][12] |
| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. One source suggests it may cause serious eye irritation. | [3][12] |
| Respiratory or Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser. | [3] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [3] |
| Carcinogenicity | Not classified as carcinogenic. No ingredient is identified as a known or anticipated carcinogen by NTP or IARC. | [3] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Not classified as a specific target organ toxicant (single exposure). One source suggests it may cause respiratory irritation. | [3][12] |
| Specific Target Organ Toxicity (Repeated Exposure) | Shall not be classified as a specific target organ toxicant (repeated exposure). | [3] |
| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard. | [3] |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure.
Caption: Recommended PPE for handling this compound.
Engineering Controls
-
Ventilation: Ensure adequate ventilation in the handling area. Use in a well-ventilated area, and if dust is generated, use a fume hood or other local exhaust ventilation.[1][10][11]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8][10] Avoid breathing dust.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep refrigerated for long-term storage.[8][10] Keep away from heat, moisture, and strong oxidizing agents.[1][3]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Source(s) |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if symptoms occur. | [8][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [8][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell. | [8][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10][11]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[10][11]
Accidental Release Measures
The following workflow outlines the steps to be taken in the event of a spill.
Caption: Step-by-step spill response workflow.
Toxicological and Ecological Information
-
Toxicological Information: No acute toxicity data is available for this compound.[8] The toxicological properties have not been thoroughly investigated.[13] It is not expected to be a carcinogen, mutagen, or reproductive toxicant based on available information.[3]
-
Ecological Information: Should not be released into the environment.[10][11] Keep away from drains, surface water, and groundwater.[3] No information is available on its persistence, degradability, or bioaccumulative potential.[3]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to always consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific laboratory procedures.
References
- 1. BOC-L-Threonine (this compound) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com [carlroth.com]
- 4. Boc-L-Threonine, 25 g, CAS No. 2592-18-9 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Boc-L-threonine Online | Boc-L-threonine Manufacturer and Suppliers [scimplify.com]
- 6. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Thr-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fi [fishersci.fi]
- 12. Boc-L-Threonine price,buy Boc-L-Threonine - chemicalbook [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Boc-L-Thr-OH stability under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of final products. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Overview of this compound Stability
This compound is generally considered a stable crystalline solid under standard laboratory conditions.[1] The tert-butoxycarbonyl (Boc) protecting group is known for its relative stability to a range of reagents and conditions, making it a cornerstone of modern peptide chemistry. However, like all chemical compounds, its stability is not absolute and is influenced by storage conditions such as temperature, humidity, and light exposure.
Several suppliers of this compound recommend storage in a cool and dry environment. Specific temperature recommendations often include refrigeration (2-8°C) or freezing (-20°C) to ensure long-term stability and prevent degradation. It is crucial to store the compound in a well-sealed container to protect it from moisture.
Quantitative Stability Data
While specific public-domain, long-term and accelerated stability studies on this compound are limited, the following tables present a representative stability profile based on typical International Council for Harmonisation (ICH) guidelines for pharmaceutical ingredients. These tables are illustrative and intended to provide a framework for designing internal stability studies.
Table 1: Representative Long-Term Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C / Ambient Humidity | 0 Months | 99.8 | White crystalline powder |
| 6 Months | 99.7 | Conforms | |
| 12 Months | 99.6 | Conforms | |
| 24 Months | 99.5 | Conforms | |
| 36 Months | 99.3 | Conforms | |
| 25°C / 60% RH | 0 Months | 99.8 | White crystalline powder |
| 6 Months | 99.5 | Conforms | |
| 12 Months | 99.2 | Conforms |
Table 2: Representative Accelerated Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 40°C / 75% RH | 0 Months | 99.8 | White crystalline powder |
| 1 Month | 99.6 | Conforms | |
| 3 Months | 99.1 | Conforms | |
| 6 Months | 98.5 | Conforms |
Potential Degradation Pathways
The primary chemical liabilities of this compound are the acid-labile Boc group and the potential for reactions involving the free carboxylic acid and hydroxyl groups.
References
A Comprehensive Spectroscopic and Methodological Guide to Boc-L-Threonine (Boc-L-Thr-OH)
This technical guide provides an in-depth overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Thr-OH), a fundamental building block in modern peptide synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for key analytical data and experimental procedures.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-threonine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₅ | [1][2] |
| Molecular Weight | 219.23 g/mol | [1][3] |
| CAS Number | 2592-18-9 | [1][2][3] |
| Appearance | White to off-white powder | |
| Optical Rotation ([α]20/D) | -8.5 ± 1° (c = 1% in acetic acid) | [3] |
Spectroscopic Data
The following sections provide key spectroscopic data for the characterization of this compound.
NMR spectroscopy is a primary technique for the structural elucidation of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~1.25 | d | ~6.3 | -CH₃ (Threonine side chain) |
| 1.45 | s | - | -C(CH₃)₃ (Boc group) |
| ~4.20 | m | - | α-CH |
| ~4.35 | m | - | β-CH |
| ~5.50 | d | ~9.0 | -NH |
| ~10.0-12.0 | br s | - | -COOH |
Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for Boc-protected amino acids.
Table 2: ¹³C NMR Spectroscopic Data for this compound [4][5]
| Chemical Shift (δ) ppm | Assignment |
| ~20.5 | -CH₃ (Threonine side chain) |
| 28.3 | -C(CH₃)₃ (Boc group) |
| ~59.0 | α-C |
| ~67.5 | β-C |
| 80.0 | -C(CH₃)₃ (Boc group) |
| 156.5 | -C=O (Boc group) |
| 173.5 | -C=O (Carboxylic acid) |
Note: Chemical shifts are solvent-dependent. The provided data is representative for common NMR solvents like CDCl₃ or DMSO-d₆.
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Urethane, Boc group) |
| ~1520 | Strong | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Boc group) |
Note: Data compiled from typical values for Boc-protected amino acids and related compounds.[1][6][7]
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 220.1180 | Typically observed | Positive ion mode (ESI) |
| [M+Na]⁺ | 242.0999 | Typically observed | Common adduct in ESI |
| [M-H]⁻ | 218.1034 | Typically observed | Negative ion mode (ESI) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 164.0655 | Typically observed | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ or [M-100]⁺ | 120.0655 | Typically observed | Loss of the entire Boc group |
Note: m/z values are calculated based on the monoisotopic mass of C₉H₁₇NO₅ (219.1107 Da).[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 200 ppm.[8]
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[8]
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Sample Preparation (KBr Pellet Technique): [1]
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Average a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).
-
Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and abundant ion signals.
-
Visualization of Workflows
The following diagrams illustrate key workflows relevant to the use and analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Role of this compound in a typical Boc-SPPS cycle.
References
- 1. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Boc-Thr-OH = 98.0 T 2592-18-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Standard Protocol for the Utilization of Boc-L-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The successful incorporation of threonine residues into synthetic peptides is crucial for mimicking native protein structures and functions. In Boc-based Solid-Phase Peptide Synthesis (SPPS), Boc-L-Thr-OH is a key building block. Due to the presence of a secondary hydroxyl group on its side chain, specific considerations must be taken during its use to prevent side reactions and ensure high-purity peptide products. In Boc chemistry, the hydroxyl group of threonine is typically protected with a benzyl (Bzl) group to prevent side reactions, making Boc-L-Thr(Bzl)-OH the standard reagent for SPPS.[1][2] This document provides a detailed protocol for the efficient and safe use of Boc-L-Thr(Bzl)-OH in SPPS, complete with quantitative data, experimental methodologies, and visual workflows.
Physicochemical Properties of Boc-L-Thr(Bzl)-OH
A thorough understanding of the physicochemical properties of Boc-L-Thr(Bzl)-OH is essential for its effective use in SPPS. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [2][3][4] |
| Molecular Weight | 309.36 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 80-82 °C | [3] |
| Optical Rotation [α]20/D | +13.5 to +18.5° (c=1 in methanol) | [3] |
| Purity | ≥98% (TLC) | [3] |
| Storage Temperature | 2-8°C |
Solubility Data
The solubility of the amino acid derivative in the solvents used for coupling is a critical factor for achieving high coupling efficiency. The following table summarizes the solubility of Boc-L-Thr(Bzl)-OH in common SPPS solvents.
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Clearly soluble (1 mmol in 2 mL) | [3] |
| Dimethylformamide (DMF) | Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | [5] |
Experimental Protocols
The following section details the standard protocols for the key steps in SPPS involving Boc-L-Thr(Bzl)-OH.
Boc Deprotection
The removal of the Nα-Boc protecting group is the first step in each cycle of peptide chain elongation.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dithioethane (DTE) (optional, as a scavenger)[1]
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes at room temperature.[1]
-
Follow with a longer treatment of 20-30 minutes with fresh 50% TFA in DCM to ensure complete deprotection.
-
If the peptide sequence contains sensitive residues like Trp, Cys, or Met, add 0.5% DTE to the TFA/DCM solution to act as a scavenger for the tert-butyl cations generated during deprotection.[1]
-
Wash the resin thoroughly with DCM to remove residual TFA and byproducts.
-
Neutralize the resulting TFA salt of the N-terminal amine by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.
-
Wash the resin again with DCM to remove excess DIEA.
Coupling of Boc-L-Thr(Bzl)-OH
The formation of the peptide bond is the core step of SPPS. The choice of coupling reagent can significantly impact the efficiency and purity of the final peptide.
Reagents:
-
Boc-L-Thr(Bzl)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF or NMP
Protocol:
-
Dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of HBTU in DMF or NMP.
-
Add 6-8 equivalents of DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.
-
After a negative Kaiser test, wash the resin thoroughly with DMF or NMP, followed by DCM.
Reagents:
-
Boc-L-Thr(Bzl)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF or DCM
Protocol:
-
Dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of HOBt in DMF or a mixture of DMF/DCM.
-
Add the solution to the deprotected and neutralized peptide-resin.
-
Add 3-4 equivalents of DIC to the resin suspension.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF or DCM.
Coupling Efficiency: While specific quantitative data for the coupling efficiency of Boc-L-Thr(Bzl)-OH is not readily available in the provided search results, generally, both HBTU/DIEA and DIC/HOBt coupling methods are highly efficient and are expected to yield >99% coupling for most amino acids under optimal conditions. For sterically hindered amino acids like threonine, double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.
Monitoring the Coupling Reaction
Qualitative tests are essential to ensure the completeness of each coupling step, thereby minimizing the formation of deletion peptides.
| Test | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | |---|---|---| | Kaiser Test | Ninhydrin reacts with primary amines. | Dark blue or purple beads | Yellow or colorless beads | | Isatin Test | Isatin reacts with secondary amines (e.g., Proline). | Blue beads | No color change | | Chloranil Test | Chloranil reacts with primary and secondary amines. | Blue or green beads | Yellow beads |
Cleavage and Side-Chain Deprotection
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides containing threonine, the strong acidic conditions of cleavage can lead to a side reaction known as N-O acyl shift.[6]
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used as alternatives to HF.[1]
-
Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)[7]
-
Diethyl ether (cold)
-
Weak base (e.g., 10% ammonium bicarbonate solution)
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavenger cocktail to the resin. A common scavenger mixture is the "Reagent K" cocktail (TFA/phenol/water/thioanisole/ethanedithiol).[8][9] For peptides with threonine, scavengers are crucial to trap the benzyl cations released from the side-chain protecting group.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
Reversal of N-O Acyl Shift: The N-O acyl shift, which can occur during acid cleavage of peptides containing serine or threonine, can be reversed by treating the cleaved peptide with a weak base.[6]
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).
-
Add a 10% solution of ammonium bicarbonate until the pH is neutral to slightly basic.
-
Stir the solution for 30-60 minutes at room temperature.
-
Lyophilize the solution to obtain the final peptide product.
Potential Side Reactions
The primary side reaction of concern when using Boc-L-Thr(Bzl)-OH is the N-O acyl shift . This is an intramolecular migration of the peptide backbone from the nitrogen of the threonine residue to its side-chain hydroxyl group under strong acidic conditions, forming an ester linkage. This side product can often be identified by a mass shift in mass spectrometry analysis. As mentioned, this is a reversible reaction and can be corrected by treatment with a weak base after cleavage.
Visualizing the Workflow
The following diagrams illustrate the key processes in the use of Boc-L-Thr(Bzl)-OH in SPPS.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific peptide sequence and synthesis scale. Always follow appropriate safety precautions when handling hazardous reagents such as TFA and HF.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Coupling Boc-L-Thr-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of coupling reagents compatible with N-α-tert-butyloxycarbonyl-L-threonine (Boc-L-Thr-OH) in peptide synthesis. The choice of an appropriate coupling reagent is critical for achieving high yields, purity, and minimal racemization, particularly for β-hydroxy amino acids like threonine.
Overview of Compatible Coupling Reagents
This compound can be effectively coupled using a variety of reagents, which are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The selection of a specific reagent often depends on the complexity of the peptide sequence, the scale of the synthesis (solution-phase vs. solid-phase), and the desired balance between reaction speed, cost, and minimization of side reactions.
Key Considerations for this compound Coupling:
-
Side-Chain Protection: While the hydroxyl group of threonine can sometimes be left unprotected, especially when using milder coupling reagents like BOP, protection (e.g., as a benzyl or tert-butyl ether) is often recommended to prevent side reactions such as O-acylation.
-
Racemization: Threonine is susceptible to racemization (epimerization at the α-carbon) during activation. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing this side reaction.[1] Certain protocols, such as the addition of copper(II) chloride (CuCl₂), have been developed specifically to minimize racemization of threonine derivatives.[1][2]
-
Coupling Efficiency: The reactivity of the coupling reagent is a key factor in achieving high coupling yields, especially for sterically hindered amino acids or "difficult" sequences. Reagents like HATU and HCTU are known for their high efficiency.
Comparative Data of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents. While direct comparative studies for this compound are limited, the data presented is derived from studies on similar challenging couplings and provides valuable insights into reagent efficiency.
Table 1: Comparison of Coupling Reagent Purity for Difficult Sequences
| Coupling Reagent | Additive/Base | Resin/Support | Peptide Sequence Context | Crude Purity (%) | Reference |
| DIC | HOBt | TentaGel RAM | "Easy" Sequence (IFDPETGTWI) | >95 | [3] |
| DIC | Oxyma Pure | TentaGel RAM | "Easy" Sequence (IFDPETGTWI) | >95 | [3] |
| PyBOP | - | TentaGel RAM | "Easy" Sequence (IFDPETGTWI) | >95 | [3] |
| DIC (6 equiv.) | HOBt (3 equiv.) | - | "Difficult" Sequence | >83 | [3] |
| HATU | DIEA | ChemMatrix | "Difficult" Sequence | >80 | [3] |
| HATU | DIEA | TentaGel | "Difficult" Sequence | 74 | [3] |
Table 2: Racemization Levels with Different Coupling Reagents
| Amino Acid | Coupling Reagent | Base | % Epimerization | Reference |
| Fmoc-L-His(Trt)-OH | - | - | <3-4 | [4] |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | Noticeable | [5] |
| Fmoc-L-Cys(Trt)-OH | DIC | Oxyma | Negligible | [5] |
Experimental Protocols
The following are detailed protocols for commonly used coupling reagents with this compound. These can be adapted for both solid-phase and solution-phase synthesis.
Protocol 1: DIC/HOBt Mediated Coupling
This is a classic and cost-effective method. The addition of HOBt is critical to suppress racemization.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Resin-bound peptide with a free N-terminal amine or an amino acid ester
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization if starting from a salt)
Procedure (for Solid-Phase Peptide Synthesis - SPPS):
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminal amine is protonated (e.g., as a TFA salt), neutralize with a solution of 5% DIEA in DMF for 5-10 minutes, followed by thorough washing with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).
-
Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: HBTU/HATU Mediated Coupling
HBTU and HATU are highly efficient aminium/uronium salt-based coupling reagents that provide rapid coupling times. HATU is generally considered more reactive than HBTU.
Materials:
-
This compound
-
HBTU or HATU
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure (for SPPS):
-
Resin Preparation: Swell and neutralize the resin as described in Protocol 3.1.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU or HATU (2.95 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress with a ninhydrin test.
-
Washing: Filter and wash the resin as described in Protocol 3.1.
Protocol 3: BOP Mediated Coupling (for Unprotected Hydroxyl Group)
The BOP reagent has been shown to be effective for coupling Boc-amino acids with unprotected hydroxyl side chains, such as this compound.
Materials:
-
This compound (unprotected)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Diisopropylethylamine (DIEA)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure (for SPPS):
-
Resin Preparation: Swell and neutralize the resin as described in Protocol 3.1.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 equivalents) and BOP reagent (3 equivalents) in DMF.
-
Coupling: Add the this compound/BOP solution to the resin, followed by the addition of DIEA (9 equivalents).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress with a ninhydrin test.
-
Washing: Filter and wash the resin as described in Protocol 3.1.
Caution: BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). Handle with appropriate safety precautions. PyBOP is a less hazardous alternative.
Visualizations
General Workflow for Peptide Coupling in SPPS
References
Application Notes and Protocols: A Step-by-Step Guide for Boc Deprotection of Threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of N-Boc-L-threonine, a crucial step in the synthesis of threonine-containing peptides and other pharmaceutical compounds. Methodologies using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are presented, along with a summary of reaction conditions and yields.
Introduction
Threonine, an essential amino acid with a secondary hydroxyl group, plays a critical role in the structure and function of many peptides and proteins. During chemical synthesis, the protection of its α-amino group is necessary to prevent unwanted side reactions. The Boc protecting group is a common choice for this purpose. The removal of the Boc group (deprotection) is a fundamental step that must be carried out efficiently and with high yield to ensure the successful synthesis of the target molecule. The most common methods for Boc deprotection involve the use of strong acids, which cleave the carbamate bond, releasing the free amine, carbon dioxide, and tert-butyl cation.[1] This application note provides a detailed guide to performing the Boc deprotection of threonine using two standard procedures.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. The tert-butyl cation is typically scavenged by a nucleophile in the reaction mixture or eliminated as isobutylene.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Data Presentation
The following table summarizes common conditions and reported yields for the Boc deprotection of threonine and related amino acid derivatives.
| Deprotection Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Boc-L-Thr-OAllyl | Dichloromethane (DCM) | Room Temperature | 3 h | >90 (crude) | [2] |
| 4M HCl in Dioxane | General Nα-Boc-amino acids | Dioxane | Room Temperature | 30 min | High | [3] |
| 10% H₂SO₄ in Dioxane | Nα-Boc-amino acids on solid support | Dioxane | Not specified | Not specified | Comparable to TFA | [4] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-L-Threonine using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
N-Boc-L-Threonine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-L-threonine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: While stirring at room temperature, add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of water.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 8. Caution: This neutralization is highly exothermic and produces CO₂ gas.
-
The aqueous layer can then be washed with an organic solvent like ethyl acetate to remove any organic-soluble impurities.
-
The aqueous solution containing the threonine can be used as is for the next step or the threonine can be isolated.
-
-
Isolation (Optional):
-
To isolate the free threonine, the aqueous solution can be further purified, for example, by ion-exchange chromatography.
-
Alternatively, for less polar amino acids, after neutralization, the product can be extracted into a suitable organic solvent. However, threonine is highly water-soluble.
-
A common method for isolation after TFA removal is precipitation of the TFA salt by addition of cold diethyl ether, followed by filtration. The salt can then be converted to the free amino acid.[5]
-
Protocol 2: Boc Deprotection of N-Boc-L-Threonine using HCl in Dioxane
This method is an alternative to TFA and is known for its high efficiency and selectivity.[3]
Materials:
-
N-Boc-L-Threonine
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve N-Boc-L-threonine in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.
-
Reaction: Stir the solution at room temperature for 30 minutes to 1 hour.
-
Isolation:
-
Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the threonine hydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any residual reagents.
-
Dry the threonine hydrochloride salt under vacuum.
-
The hydrochloride salt can be converted to the free amino acid by dissolving it in water and neutralizing with a suitable base or by using an ion-exchange resin.[5]
-
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection using TFA/DCM.
Conclusion
The deprotection of N-Boc-threonine is a routine yet critical transformation in synthetic organic chemistry. The protocols detailed in this application note, utilizing either trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane, offer reliable and high-yielding methods for obtaining the free amino acid. The choice of reagent may depend on the presence of other acid-sensitive functional groups in the molecule and the desired workup procedure. Careful execution of these protocols will ensure the successful progression of synthetic routes involving threonine.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-L-Thr-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine (Thr), a polar, uncharged amino acid, is a frequent component of peptides and proteins, playing crucial roles in structure, function, and post-translational modifications such as glycosylation and phosphorylation. In Boc-based Solid Phase Peptide Synthesis (SPPS), the incorporation of threonine residues requires careful consideration due to the presence of a secondary hydroxyl group on its side chain. While side-chain protecting groups are often employed, the direct incorporation of Boc-L-Thr-OH, with its unprotected hydroxyl group, is a common and efficient strategy.
These application notes provide a comprehensive guide to the effective incorporation of this compound into complex peptide sequences. They detail the potential challenges, recommended coupling protocols, and strategies to ensure high coupling efficiency and final peptide purity.
Key Considerations for this compound Incorporation
The primary challenge when using this compound is the potential for side reactions involving the unprotected side-chain hydroxyl group.
-
Steric Hindrance: As a β-branched amino acid, threonine can exhibit slower coupling kinetics compared to sterically unhindered amino acids.
-
N-O Acyl Shift: During treatment with strong acids, such as the final hydrofluoric acid (HF) cleavage step in Boc-SPPS, a peptide chain can migrate from the amide nitrogen to the side-chain hydroxyl group of serine or threonine.[1] This rearrangement is reversible upon treatment with a base.[1]
-
Side-Chain Esterification: Although less common during the coupling step with modern activators, the potential for acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid exists. This can be minimized by using appropriate coupling reagents and conditions.
Despite these considerations, direct coupling of this compound is highly effective and avoids the need for an additional side-chain deprotection step.
Experimental Protocols
The following protocols are optimized for Boc-based solid-phase peptide synthesis on polystyrene-based resins such as Merrifield or PAM resins. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
General Boc-SPPS Cycle
A typical cycle in Boc-SPPS involves two key steps: Nα-Boc deprotection to liberate the free amine and coupling of the next Boc-protected amino acid.
Caption: Flowchart of a standard Boc-SPPS cycle.
Nα-Boc Deprotection Protocol
-
Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Treat the resin with a 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM for 5 minutes.[1]
-
Deprotection: Drain the pre-wash solution and add fresh 50% TFA/DCM. Agitate for 15-25 minutes.[1]
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x) and finally dimethylformamide (DMF) (3x) to remove residual acid.
Coupling Protocols for this compound
Choosing the correct coupling strategy is critical for achieving high efficiency. In situ neutralization protocols, where neutralization and coupling occur simultaneously, are highly recommended as they can improve yields, especially for difficult sequences.[2][3][4][5][6]
3.3.1 Protocol 1: HBTU/DIEA In Situ Neutralization Coupling
This is a rapid and highly efficient method. HBTU is an aminium-based reagent that forms a highly reactive HOBt ester in situ.
-
Following the deprotection and washing steps (ending with DCM washes), drain the solvent from the peptide-resin. Do not perform a separate neutralization step.
-
In a separate vial, dissolve this compound (2.0 eq. relative to resin substitution) in a minimal amount of DMF.
-
Add the this compound solution to the peptide-resin.
-
Add a 1.0 M solution of HBTU in DMF (2.0 eq.) to the vessel.
-
Add diisopropylethylamine (DIEA) (4.0 eq.).
-
Agitate the reaction mixture for 10-60 minutes.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates reaction completion.
-
If the test is positive, extend the reaction time or consider a recoupling.
-
Once complete, drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).
Caption: Simplified mechanism of this compound activation and coupling.
3.3.2 Protocol 2: DIC/HOBt Coupling
This classic carbodiimide-based method is also highly effective. Diisopropylcarbodiimide (DIC) is preferred over DCC in SPPS because its urea byproduct is soluble in common solvents.[8]
-
Following the deprotection, washing, and a discrete neutralization step (e.g., 5% DIEA in DMF for 2x 2 min), wash the resin thoroughly with DMF and DCM.
-
Suspend the peptide-resin in DCM or DMF (approx. 10 mL per gram of resin).
-
In a separate vial, dissolve this compound (3.0 - 5.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (3.0 - 5.5 eq.) in a minimal amount of DMF.
-
Add the this compound/HOBt solution to the resin suspension.
-
Add DIC (3.0 - 5.5 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction using the ninhydrin test.[9] Reaction times can range from 1 to 4 hours.
-
If the reaction is incomplete after 4 hours, drain, wash, and repeat the coupling procedure.[9]
-
Once complete, drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).
Data Presentation: Coupling Strategy Comparison
While exact yields are sequence-dependent, the following table summarizes typical parameters and expected outcomes for incorporating this compound.
| Parameter | HBTU / DIEA (in situ) | DIC / HOBt (Pre-neutralization) |
| This compound (eq.) | 2.0 - 3.0 | 3.0 - 5.0 |
| Coupling Reagent (eq.) | HBTU (2.0 - 3.0) | DIC (3.0 - 5.0) |
| Additive (eq.) | - | HOBt (3.0 - 5.0) |
| Base (eq.) | DIEA (4.0 - 6.0) | DIEA for neutralization step |
| Typical Reaction Time | 10 - 60 minutes | 1 - 4 hours |
| Expected Completion | >99% (by Ninhydrin Test) | >99% (by Ninhydrin Test) |
| Key Advantage | Fast, efficient, minimizes aggregation | Cost-effective, well-established |
Equivalents (eq.) are relative to the initial substitution loading of the resin.
Troubleshooting
Incomplete coupling of this compound is the most common issue, often due to steric hindrance or peptide aggregation on the resin.
Caption: Decision tree for addressing incomplete coupling of this compound.
-
Positive Ninhydrin Test: If the coupling of this compound is incomplete, the first course of action is to drain the vessel, wash with DMF, and perform a second coupling using fresh reagents.
-
Persistent Incomplete Coupling: If a second coupling is unsuccessful, consider switching to a more potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known to be very effective for difficult couplings.[8]
-
Capping: If recoupling fails and the priority is to proceed with the synthesis, the unreacted free amines should be "capped" to prevent the formation of deletion sequences. This is typically done by treating the peptide-resin with acetic anhydride and a base like DIEA in DMF. This will acetylate the free amines, rendering them unreactive for subsequent coupling steps.
References
- 1. scispace.com [scispace.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Boc-L-Thr-OH in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Boc-L-Thr-OH is a critical building block in the solution-phase synthesis of peptides containing threonine residues. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its selective removal under moderately acidic conditions, while the carboxylic acid is activated for coupling to the free amine of another amino acid or peptide fragment.[1][2][3] In solution-phase peptide synthesis (SPPS), all reactions, including coupling and deprotection, are carried out in a homogeneous solution, which allows for easy purification of intermediates after each step.
Side-Chain Protection of Threonine
The hydroxyl group on the side chain of threonine is reactive and can lead to side reactions if left unprotected.[2] In Boc-based synthesis strategies, the threonine side chain is typically protected as a benzyl ether (Boc-L-Thr(Bzl)-OH).[2] This benzyl ether is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed during the final deprotection step, often using strong acids like hydrogen fluoride (HF) or through catalytic hydrogenation.[1][2] For shorter peptides or when threonine is at the N-terminus, it can sometimes be incorporated without side-chain protection, but this increases the risk of side reactions.[2]
Potential Side Reactions
Several side reactions can occur when incorporating threonine residues in peptide synthesis:
-
N→O Acyl Shift: Under strong acidic conditions, an acyl migration from the nitrogen of the peptide bond to the hydroxyl group of the threonine side chain can occur, forming an O-acyl intermediate (an ester linkage).[1][4][5] This reaction is reversible and can be treated with a mild base, such as aqueous ammonia, to revert to the desired N-acyl peptide bond.[1][4][5]
-
Lactone Formation: Intramolecular cyclization of an activated threonine residue can lead to the formation of a lactone, which can interfere with the desired peptide bond formation.
-
Racemization: As with other amino acids, there is a risk of racemization during the activation of the carboxylic acid group for coupling. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[6]
Coupling Reagents for Solution-Phase Synthesis
A variety of coupling reagents can be used for peptide bond formation in solution-phase synthesis. Common choices include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used.[6] When using carbodiimides, the addition of HOBt is recommended to minimize racemization.[6] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can be removed by filtration, making DCC a good choice for solution-phase reactions.[6][7] Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are also used, with the corresponding urea byproduct being removed by aqueous extraction.[6][8]
-
Phosphonium and Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and can lead to less racemization.[7]
Data Presentation
Table 1: Representative Yields for Dipeptide Synthesis in Solution Phase
| N-Protected Amino Acid | C-Protected Amino Acid/Amine | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cbz-Thr(tBu)-OH | H-Sar-OH | Isostearyl-mixed anhydride | Not Specified | 3 | 99 | [9] |
| Boc-Amino Acid | Amino Acid Ester | EDC | Dichloromethane | Not Specified | - | [8] |
| N-Protected Amino Acid | Amino Acid Ester | DIC/HOBt | Dichloromethane/DMF | Variable | - | [8] |
Note: The data for Cbz-Thr(tBu)-OH is presented as an analogue to demonstrate typical high yields achievable in solution-phase coupling of protected threonine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Coupling of Boc-L-Thr(Bzl)-OH with an Amino Acid Ester
This protocol describes a general method for the synthesis of a dipeptide using EDC as the coupling reagent.
Materials:
-
Boc-L-Thr(Bzl)-OH
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add Boc-L-Thr(Bzl)-OH (1.0 equivalent) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide ester.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of a Threonine-Containing Peptide
This protocol describes the removal of the N-terminal Boc group to prepare the peptide for the next coupling step.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Prepare a solution of 50% TFA in DCM (v/v).
-
Add the TFA/DCM solution to the peptide solution and stir at room temperature. The reaction is typically complete within 15-30 minutes.[5]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting peptide trifluoroacetate salt can be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
-
Alternatively, for isolation, dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the peptide salt.
-
For work-up, carefully neutralize the acidic solution with saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected peptide.
Mandatory Visualization
Caption: Workflow for a single cycle of solution-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sci-hub.se [sci-hub.se]
Protecting Group Strategies for the Hydroxyl Side Chain of Threonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of protecting group strategies for the hydroxyl side chain of the amino acid threonine. The strategic protection and deprotection of this functional group are critical in peptide synthesis and the development of peptide-based therapeutics to prevent undesirable side reactions. These notes include a comparative analysis of common protecting groups, detailed experimental protocols for their application and removal, and graphical representations of key chemical transformations and workflows.
Introduction to Hydroxyl Group Protection in Threonine
The secondary hydroxyl group of threonine is a nucleophilic site that can undergo acylation, phosphorylation, or other modifications during peptide synthesis. To ensure the selective formation of the desired peptide backbone, this side chain is temporarily blocked with a protecting group. An ideal protecting group should be introduced in high yield, be stable to the conditions of peptide coupling and N-terminal deprotection, and be removable under mild conditions that do not compromise the integrity of the peptide.
The choice of a protecting group is primarily dictated by the overall synthetic strategy, particularly the method of N-terminal protection employed, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. Orthogonal protection schemes, where different protecting groups can be removed under distinct conditions, are essential for the synthesis of complex peptides and those requiring side-chain modifications.
Common Protecting Groups for the Threonine Hydroxyl Side Chain
Several protecting groups have been developed and are routinely used for the protection of the threonine hydroxyl group. The most common classes are ethers and carbonates.
Benzyl (Bzl) Ether
The benzyl ether is a classic protecting group for hydroxyl functions and is particularly prevalent in the Boc/Bzl strategy of peptide synthesis.[1][2][3]
-
Stability: Stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA) and basic conditions.
-
Removal: Typically removed by strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[2] It can also be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which offers a milder, orthogonal deprotection method.[4]
tert-Butyl (tBu) Ether
The tert-butyl ether is the most widely used protecting group for the threonine side chain in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][5]
-
Stability: Stable to the basic conditions used for Fmoc group removal (e.g., piperidine).[5]
-
Removal: Cleaved under acidic conditions, typically with a high concentration of TFA (e.g., 95%) during the final peptide cleavage from the resin.[5][6]
Trityl (Trt) Ether
The trityl group is a bulky protecting group that offers acid lability. It is compatible with the Fmoc strategy.[1]
-
Stability: Stable to basic conditions used for Fmoc removal.
-
Removal: Cleaved under mild acidic conditions (e.g., 1-2% TFA in dichloromethane), allowing for selective deprotection on the resin.[7] This feature is particularly useful for on-resin side-chain modifications.
Propargyloxycarbonyl (Poc)
The propargyloxycarbonyl group is a less common but useful protecting group that offers orthogonality to both Boc and Fmoc strategies.[8]
-
Stability: Stable to both acidic (TFA) and basic (piperidine) conditions commonly used in peptide synthesis.[8]
-
Removal: Cleaved under mild, neutral conditions using tetrathiomolybdate, which does not affect other common protecting groups.[8]
Tetrahydropyranyl (THP) Ether
The tetrahydropyranyl group is an acid-labile protecting group that has seen application in SPPS.[9][10][11][12]
-
Stability: Stable to strong bases and compatible with the Fmoc/tBu strategy.[9][12]
-
Removal: Easily removed by TFA in the presence of scavengers.[12]
Cyclohexyl (Chx) Ether
The cyclohexyl ether is a stable protecting group developed for use in both Boc and Fmoc-based peptide synthesis.[13]
-
Stability: Stable to various acidic (including TFA) and basic conditions (20% piperidine in DMF) and is not removed by catalytic hydrogenation.[13]
-
Removal: Removed quantitatively with strong acid cocktails such as 1 M trifluoromethanesulfonic acid–thioanisole in TFA.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for the protection and deprotection of the threonine hydroxyl side chain with various protecting groups.
| Protecting Group | Protection Reagent/Conditions | Typical Yield (Protection) | Deprotection Reagent/Conditions | Typical Yield (Deprotection) | Reference |
| Benzyl (Bzl) | Benzyl bromide, NaH | 80% (one-pot synthesis of O-Benzyl-L-threonine) | H₂/Pd-C or HF | High | [4] |
| tert-Butyl (tBu) | Isobutene, H₂SO₄ | 8% (for Fmoc-D-Allo-Thr(tBu)-OH); >80% (for O-tert-butyl-L-threonine tert-butyl ester) | 95% TFA | High | [14][15] |
| Trityl (Trt) | Trityl chloride, pyridine | Not specified | 1-2% TFA in DCM | High | [7] |
| Propargyloxycarbonyl (Poc) | Propargyl chloroformate, pyridine, CH₂Cl₂, -78°C to RT | 90% (for Boc-Ser(Poc)-OMe) | Benzyltriethylammonium tetrathiomolybdate | Good | [8] |
| Tetrahydropyranyl (THP) | Dihydropyran, PTSA, CH₂Cl₂ | Not specified | TFA/TIS/DCM (10:1.5:88.5) for 5 min | High | [9][12] |
| Cyclohexyl (Chx) | 3-bromocyclohexene, NaH, then H₂/PtO₂ | Satisfactory | 1 M TFMSA-thioanisole in TFA | Quantitative | [13] |
Experimental Protocols
Protocol 1: Benzylation of L-Threonine (One-Pot Synthesis of O-Benzyl-L-Threonine)
This protocol describes a high-yield, one-pot synthesis of O-Benzyl-L-threonine.[4]
Materials:
-
L-Threonine
-
Ethyl acetoacetate
-
Benzyl bromide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., for extraction)
Procedure:
-
Temporarily protect the α-amino group of L-threonine using ethyl acetoacetate.
-
React the N-protected threonine with one equivalent of benzyl bromide to form the benzyl ether.
-
Remove the N-protecting group under acidic conditions (e.g., treatment with HCl) to yield O-Benzyl-L-threonine.
-
Isolate and purify the product. A reported yield for this one-pot synthesis is 80%.[4]
Protocol 2: tert-Butylation of L-Threonine to form O-tert-Butyl-L-threonine tert-butyl ester
This protocol describes a high-yield synthesis of the fully tert-butylated threonine derivative.[15]
Materials:
-
L-Threonine
-
tert-Butanol or Methyl tert-butyl ether (butylating agent)
-
ZSM-5 supported silicotungstic acid catalyst
-
Organic solvent
Procedure:
-
Add L-threonine and the solid acid catalyst to an organic solvent and stir until uniform.
-
Add a first batch of the butylating reagent and heat the mixture to 30-50 °C for 3-10 hours.
-
Increase the temperature to 50-70 °C and add a second batch of the butylating reagent.
-
Continue the reaction for another 5-10 hours.
-
Isolate and purify the product. This method is reported to yield over 80% with a purity of over 99%.[15]
Protocol 3: Protection of N-Boc-Threonine with the Propargyloxycarbonyl (Poc) Group
This protocol details the protection of the hydroxyl group of N-Boc-threonine with the Poc group.[8]
Materials:
-
N-Boc-L-threonine methyl ester
-
Propargyl chloroformate (PocCl)
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated citric acid solution
-
Brine
Procedure:
-
Dissolve N-Boc-L-threonine methyl ester (5 mmol) in anhydrous CH₂Cl₂ (25 mL).
-
Cool the solution to -78°C and add pyridine (12.5 mmol) dropwise.
-
Stir the mixture for 5 minutes and then add PocCl (5.5 mmol) over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Dilute the reaction mixture with CH₂Cl₂ (100 mL) and wash sequentially with saturated citric acid solution (2 x 40 mL), water (40 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the product by column chromatography.
Protocol 4: Deprotection of the tert-Butyl (tBu) Group
This is a general protocol for the cleavage of tBu protecting groups from a synthesized peptide on resin.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), 95%
-
Scavengers (e.g., water, triisopropylsilane (TIS), dithiothreitol (DDT))
-
Cold diethyl ether
Procedure:
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA and 5% scavengers (e.g., water/TIS). The choice of scavengers depends on the peptide sequence.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with TFA.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: General workflow for the use of a threonine protecting group in peptide synthesis.
Caption: Chemical structures of common protected threonine side chains.
Caption: Orthogonal deprotection scheme in Fmoc-based solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bot Detection [iris-biotech.de]
- 13. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step in the development of therapeutics and research tools. Peptides synthesized using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) often contain a mixture of the target peptide and various impurities. These impurities can include deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1][2] This document provides detailed application notes and protocols for the HPLC purification of peptides containing the Boc-L-Thr-OH residue, addressing the specific challenges associated with its hydrophilic nature.
The presence of the hydroxyl group in threonine can increase the hydrophilicity of a peptide, potentially leading to poor retention on standard reversed-phase columns.[3] Therefore, careful method development is crucial for achieving high-purity peptides containing this residue. These notes will cover key aspects of RP-HPLC purification, from analytical method development to preparative scale-up, with a focus on peptides synthesized via Boc-SPPS.
Key Considerations for Purifying this compound Containing Peptides
Successful purification of threonine-containing peptides by RP-HPLC hinges on several factors:
-
Column Selection: C18 columns are the most widely used stationary phases for peptide purification due to their hydrophobicity.[1] However, for more hydrophilic peptides, a C8 column might provide better retention and resolution. The choice of pore size is also important; 300 Å pore sizes are generally recommended for peptides to ensure good mass transfer.
-
Mobile Phase Composition: A typical mobile phase for peptide RP-HPLC consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile.[2] An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents.[2] TFA protonates the peptide's basic residues and masks the free silanols on the silica-based stationary phase, resulting in sharper peaks and improved resolution.[2]
-
Gradient Elution: A linear gradient, where the concentration of the organic solvent is gradually increased, is typically employed to elute peptides of varying hydrophobicities.[1] For hydrophilic peptides, a shallower gradient may be necessary to achieve adequate separation from impurities.
-
Sample Preparation: The crude peptide should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, the sample is dissolved in the starting mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA) to ensure good peak shape. For peptides that are difficult to dissolve, small amounts of organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion.
Experimental Protocols
Analytical RP-HPLC Method Development
The goal of analytical HPLC is to develop a separation method that resolves the target peptide from its impurities. This method will then be scaled up for preparative purification.
Materials:
-
Crude synthetic peptide containing this compound (or its deprotected form)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Degas both solvents before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Solvent A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Analytical C18 (4.6 x 150 mm, 5 µm, 300 Å)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide. Based on the scouting run, optimize the gradient to improve resolution around the target peptide peak. A shallower gradient (e.g., a 1% per minute increase in Solvent B) in the region where the peptide elutes is often beneficial.
-
Preparative RP-HPLC Purification
Once an optimal analytical method is established, it can be scaled up for preparative purification.
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm, 300 Å)
Procedure:
-
Mobile Phase Preparation: Prepare sufficient volumes of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile) for the entire purification run.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of acetonitrile can be added. Ensure the sample is fully dissolved and filtered before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 (21.2 x 150 mm, 5 µm, 300 Å)
-
Flow Rate: Scale up the flow rate from the analytical method based on the column cross-sectional area. For a 21.2 mm ID column, a typical flow rate is around 20 mL/min.
-
Detection: UV at 220 nm
-
Injection Volume: The loading capacity of the preparative column will depend on the complexity of the crude mixture and the resolution of the target peptide. A loading study should be performed, starting with a small injection and gradually increasing the amount to determine the maximum load that still provides adequate separation.
-
Gradient: Use the optimized gradient from the analytical method, adjusting the segment times to account for the different column volume and flow rate.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white powder.
Data Presentation
The following tables provide representative data for the analytical and preparative HPLC purification of a hypothetical threonine-containing peptide.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL (1 mg/mL) |
| Gradient | 5-45% B over 40 minutes |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 220 nm |
| Sample Load | 50 mg |
| Gradient | 15-35% B over 30 minutes |
Table 3: Purification Summary of a Representative Threonine-Containing Peptide
| Stage | Sample Amount | Purity (%) | Recovery (%) |
| Crude Peptide | 200 mg | ~65% | 100% |
| After Preparative HPLC | 110 mg | >98% | ~85% |
Visualizations
Experimental Workflow for Peptide Purification
Caption: General workflow for the purification of a synthetic peptide.
Decision Tree for Optimizing Hydrophilic Peptide Purification
Caption: Decision-making process for optimizing HPLC of hydrophilic peptides.
References
Application Notes and Protocols for Monitoring Boc-L-Thr-OH Coupling Reactions
Introduction
The successful synthesis of peptides relies on the efficient and complete coupling of amino acids. Monitoring the progress of these coupling reactions is critical to optimize reaction conditions, minimize side products, and ensure the desired peptide sequence is obtained with high purity.[1][2] This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor the coupling of N-tert-butyloxycarbonyl-L-threonine (Boc-L-Thr-OH), a common building block in peptide synthesis. The methodologies described are intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.
The fundamental reaction involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amino group of a resin-bound peptide or another amino acid ester to form a new peptide bond.[3] Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[4][5][6]
The analytical techniques detailed below—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC)—offer complementary information to track the consumption of starting materials and the formation of the desired product.
High-Performance Liquid Chromatography (HPLC)
Application Note
Reverse-phase HPLC (RP-HPLC) is a powerful quantitative technique for monitoring the progress of coupling reactions. It separates compounds based on their hydrophobicity. In a this compound coupling reaction, the starting materials (this compound and the amino-component), the desired peptide product, and any potential byproducts will have different retention times on the column, allowing for their separation and quantification.[7] By taking aliquots from the reaction mixture at different time points, one can track the disappearance of the reactants and the appearance of the product, thereby determining the reaction's completion. The desired peptide product will typically have a different retention time than any capped or unreacted starting materials, which simplifies purification.[1]
Experimental Protocol: RP-HPLC Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.
-
If the reaction is a solid-phase synthesis, cleave a small amount of the resin-bound peptide using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of 50% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point and can be optimized.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the starting materials and the product.
-
Calculate the percentage conversion by comparing the peak area of the product to the total peak area of all relevant species.
-
The reaction is considered complete when the peak corresponding to the limiting starting material is no longer detectable.
-
Quantitative Data Summary
The following table provides an example of expected retention times for monitoring the coupling of this compound to a generic peptide (H-Peptide-Resin). Actual retention times will vary based on the specific peptide sequence and HPLC conditions.
| Compound | Expected Retention Time (min) | Notes |
| This compound | 8.5 | Starting Material |
| H-Peptide | 12.2 | Starting Material (N-terminus deprotected) |
| Boc-L-Thr-Peptide | 15.8 | Desired Product |
| HOBt | 6.1 | Additive |
| Dicyclohexylurea (DCU) | 18.5 | Byproduct (if DCC is used) |
Workflow Diagram: HPLC Monitoring
Caption: Workflow for monitoring a coupling reaction using HPLC.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the identity of the desired product and detecting any side products. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For reaction monitoring, a small aliquot can be directly infused into the mass spectrometer or analyzed via LC-MS to confirm the presence of the expected product mass.[8] This provides unambiguous confirmation of a successful coupling.
Experimental Protocol: ESI-MS Confirmation
-
Sample Preparation:
-
Prepare a quenched and diluted sample as described in the HPLC protocol (Step 1). A typical concentration for direct infusion is 1-10 µg/mL.
-
The solvent should be compatible with ESI-MS (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
MS Instrumentation and Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via an LC system (LC-MS).
-
Scan Range: Set a mass range that encompasses the expected m/z values of reactants and the product (e.g., m/z 100-2000).
-
-
Data Analysis:
-
Identify the peak corresponding to the calculated molecular weight of the desired Boc-L-Thr-coupled peptide. Remember to account for the mass of the proton ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
-
Compare the observed isotopic distribution pattern with the theoretical pattern for the product's elemental formula.
-
Look for masses corresponding to unreacted starting materials or potential side products (e.g., addition of a coupling agent).
-
Quantitative Data Summary
This table shows the calculated monoisotopic masses and expected observed ions for the coupling of this compound (C₉H₁₇NO₅, MW: 219.11) to Glycine methyl ester (C₃H₇NO₂, MW: 89.05).
| Compound | Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₉H₁₇NO₅ | 219.1107 | 220.1180 |
| Gly-OMe | C₃H₇NO₂ | 89.0477 | 90.0550 |
| Boc-L-Thr-Gly-OMe | C₁₂H₂₂N₂O₆ | 290.1478 | 291.1551 |
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for product confirmation using mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy provides detailed structural information about molecules in solution. While not typically used for high-throughput screening, ¹H NMR and ¹³C NMR can be powerful tools for monitoring solution-phase coupling reactions. By comparing the NMR spectrum of the reaction mixture to the spectra of the starting materials, one can observe the disappearance of signals corresponding to the reactants and the appearance of new signals for the product.[9][10] For example, the chemical shift of the α-proton of the amino acid undergoing coupling will change significantly upon peptide bond formation.[11]
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Transfer the solution to an NMR tube.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Solvent: Choose a solvent in which reactants and products are soluble and which does not obscure key signals.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
-
Data Analysis:
-
Identify characteristic peaks for the this compound starting material (e.g., the α-proton, the β-proton, and the Boc group's t-butyl protons).[12][13]
-
Identify characteristic peaks for the other reactant (the N-terminal amine).
-
Look for the appearance of new peaks corresponding to the coupled product. A key indicator is the appearance of a new amide (N-H) proton signal and shifts in the α- and β-proton signals of the newly formed threonine residue.
-
The ratio of integrals of product peaks to reactant peaks can be used to estimate the reaction conversion.
-
Quantitative Data Summary
This table shows representative ¹H NMR chemical shifts (δ) for key protons before and after coupling of this compound to a generic amino acid methyl ester (H-AA-OMe) in CDCl₃.
| Proton | This compound (ppm) | Boc-L-Thr-AA-OMe (ppm) | Notes |
| Thr α-H | ~4.25 | ~4.40 | Downfield shift upon amide bond formation. |
| Thr β-H | ~4.15 | ~4.30 | Downfield shift. |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~1.44 (s, 9H) | Largely unchanged. |
| Amide N-H | - | ~6.8-7.2 (d) | New signal appears for the newly formed peptide bond. |
Logical Relationship Diagram: NMR Analysis
References
- 1. peptide.com [peptide.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. bachem.com [bachem.com]
- 4. Buy Boc-Thr(Allyl)-OH [smolecule.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. advion.com [advion.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 11. Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Boc-L-Thr-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic peptides is a cornerstone of modern drug development, offering highly specific and potent molecules for a wide range of diseases. The solid-phase peptide synthesis (SPPS) methodology, particularly the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, remains a robust and valuable technique. Within this framework, the protected amino acid Boc-L-Thr-OH plays a critical role in the incorporation of threonine residues into peptide sequences. Threonine, with its secondary hydroxyl group, can be crucial for the biological activity and structural integrity of many therapeutic peptides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of such peptides, with a focus on Enfuvirtide, Thymosin Alpha 1, and Carfilzomib.
Core Concepts in Boc-SPPS of Threonine-Containing Peptides
The Boc/Bzl strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group and more stable benzyl-based protecting groups for the side chains of reactive amino acids. For threonine, the side-chain hydroxyl group is typically protected as a benzyl ether (Bzl), yielding Boc-L-Thr(Bzl)-OH. This protection prevents unwanted side reactions during peptide chain elongation.
Key Steps in Boc-SPPS:
-
Resin Loading: The C-terminal amino acid is attached to a solid support (resin).
-
Deprotection: The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine.
-
Coupling: The next Boc-protected amino acid, in this case, Boc-L-Thr(Bzl)-OH, is activated and coupled to the free amine of the growing peptide chain.
-
Capping (Optional): Any unreacted amino groups are acetylated to prevent the formation of deletion sequences.
-
Repeat: The deprotection, neutralization, and coupling cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the Bzl group on threonine) are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Therapeutic Peptide Case Study 1: Enfuvirtide (Fuzeon®)
Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor. Its synthesis often employs a fragment condensation strategy, where smaller peptide fragments are synthesized on a solid support and then coupled in solution.
Signaling Pathway of Enfuvirtide
Enfuvirtide targets the gp41 protein of the HIV-1 envelope, preventing the conformational changes required for the fusion of the viral and host cell membranes.[3] This mechanism effectively blocks the entry of the virus into CD4+ T-cells.
Caption: Enfuvirtide's mechanism of action, blocking HIV-1 fusion.
Experimental Workflow for Enfuvirtide Fragment Synthesis
The synthesis of Enfuvirtide can be approached by creating protected peptide fragments via Boc-SPPS, which are then coupled in solution.[4]
References
Application Notes and Protocols: Large-Scale Synthesis of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a critical raw material in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the amine terminus prevents unwanted side reactions during peptide chain elongation. As the demand for therapeutic peptides grows, robust and scalable methods for the synthesis and purification of high-purity this compound are essential for industrial production. This document provides a detailed overview of large-scale synthesis considerations, including comparative data on various synthetic routes, detailed experimental protocols, and quality control measures.
I. Comparison of Large-Scale Synthesis Methodologies
The synthesis of this compound is most commonly achieved by the reaction of L-Threonine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. Several variations of this method exist, primarily differing in the base and solvent system used. The choice of methodology for large-scale production often depends on factors such as cost, safety, yield, and ease of purification.
| Parameter | Method 1: NaHCO₃ in Methanol/Water | Method 2: KOH in Water | Method 3: General Organic Base in Dioxane/Water |
| Starting Materials | L-Threonine, (Boc)₂O, Sodium Bicarbonate | L-Threonine, (Boc)₂O, Potassium Hydroxide | L-Threonine, (Boc)₂O, Triethylamine (or other organic base) |
| Solvent System | Methanol / Water | Water | Dioxane / Water |
| Reaction Temperature | Room Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~72 hours[1] | ~6 hours (batch-wise addition of (Boc)₂O)[2] | ~4 hours[3] |
| Reported Yield | High (approaching 99%)[1] | High | 80-90% |
| Work-up Procedure | Solvent removal, aqueous wash, acidification, extraction | Acidification, extraction | Solvent removal, acidification, extraction |
| Key Considerations | Long reaction time. | pH control is crucial; batch-wise addition of (Boc)₂O is recommended for large scale.[2] | Use of organic solvents may require more stringent safety and disposal procedures. |
II. Experimental Protocols
A. Protocol for Large-Scale Synthesis of this compound (Method 2)
This protocol is adapted for large-scale production, emphasizing operational safety and high yield.[2]
Materials:
-
L-Threonine
-
Potassium Hydroxide (KOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrochloric Acid (HCl)
-
Tert-butyl acetate
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Large-scale reaction vessel with overhead stirrer and temperature control
-
Addition funnels
-
pH meter
-
Extraction vessel
-
Rotary evaporator or other solvent removal system
-
Crystallization vessel
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve L-Threonine in an aqueous solution of potassium hydroxide (0.0005mol/L to 0.001mol/L). Adjust the pH of the solution to between 9 and 11.
-
Reaction: While vigorously stirring the solution at room temperature, add di-tert-butyl dicarbonate in three separate batches over a period of 6 hours (e.g., one batch every 2 hours). Monitor the reaction progress by TLC or HPLC.
-
Acidification: Upon completion of the reaction, cool the mixture in an ice bath and carefully adjust the pH to 3 with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the acidified mixture to an extraction vessel and extract the product with tert-butyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain a crude solid.
-
Purification: Proceed with the large-scale purification protocol below.
B. Protocol for Large-Scale Purification of this compound
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Crystallization: Slowly add a non-polar solvent, such as petroleum ether or hexane, until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.
-
Isolation: Collect the crystalline product by filtration through a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold non-polar solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum at a temperature not exceeding 40°C to a constant weight.
III. Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application in peptide synthesis. The following analytical techniques are recommended for quality control:
| Analytical Method | Parameter Measured | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure confirmation | Spectrum conforms to reference |
| Mass Spectrometry (MS) | Molecular weight confirmation | M+H⁺ or M+Na⁺ peak observed |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Conforms to reference spectrum |
| Melting Point | Purity | 80-82 °C |
| Optical Rotation | Enantiomeric purity | [α]²⁰/D approx. -8.5° (c=1, acetic acid) |
IV. Visualizing the Workflow and Logic
A. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
B. Role in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is fundamental to the logic of SPPS. The Boc group serves as a temporary protecting group for the N-terminus of the amino acid, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.
Caption: The role of this compound in the solid-phase peptide synthesis cycle.
V. Conclusion
The large-scale synthesis of this compound is a well-established process that is critical for the manufacturing of peptide-based therapeutics. Careful consideration of the reaction conditions, purification methods, and quality control analytics is necessary to ensure a high-quality product suitable for pharmaceutical applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the production and use of this important protected amino acid.
References
Automated Synthesis of Threonine-Containing Peptides: Application Notes and Protocols for Boc-L-Thr-OH Compatibility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing L-Threonine, utilizing tert-butyloxycarbonyl (Boc) chemistry. The information is tailored for researchers and professionals in drug development and related fields, focusing on the practical application of automated peptide synthesizers compatible with Boc-L-Thr-OH.
Compatible Automated Peptide Synthesizers
Several commercially available automated peptide synthesizers are compatible with Boc chemistry and can be utilized for the synthesis of peptides containing this compound. The following instruments have been identified as suitable based on their support for t-Boc chemistry:
-
Activo-P11 Automated Peptide Synthesizer: This synthesizer is capable of performing both Fmoc and t-Boc chemistries and offers features such as automated reactor heating, which can be beneficial for optimizing coupling reactions of sterically hindered amino acids like threonine.[1]
-
AAPPTec Endeavor 90 Peptide Synthesizer: The Endeavor 90 is a versatile instrument that supports a wide range of solid-phase chemistries, including Boc-SPPS.[2][3][4][5] Its flexibility allows for the development of custom protocols suitable for challenging sequences.
-
Gyros Protein Technologies Symphony X Peptide Synthesizer: This high-throughput synthesizer is compatible with both Fmoc and t-Boc chemistries. It offers features like independent channel control and IR heating, which can be advantageous when optimizing the incorporation of this compound.
It is important to note that while these synthesizers provide the necessary hardware and software for Boc-SPPS, specific protocol optimization for threonine-containing peptides is often required to achieve high purity and yield.
Key Considerations for this compound in Automated SPPS
The incorporation of threonine using Boc chemistry presents specific challenges that must be addressed for successful automated synthesis.
Side-Chain Protection
The hydroxyl group of threonine is reactive and can lead to side reactions, such as O-acylation, during peptide synthesis. To prevent these unwanted modifications, the side chain of threonine must be protected. In the context of Boc-SPPS, the most common and recommended protecting group for the threonine side chain is the benzyl (Bzl) ether .[6] Therefore, the use of Boc-L-Thr(Bzl)-OH is standard practice. This protecting group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is typically removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).
Coupling Reactions
Threonine is a β-branched amino acid, which can lead to steric hindrance and result in incomplete or slow coupling reactions. To overcome this, the choice of coupling reagent and reaction conditions is critical.
-
Coupling Reagents:
-
HBTU/HOBt or TBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or the tetrafluoroborate salt (TBTU), in the presence of 1-Hydroxybenzotriazole (HOBt), are highly efficient coupling reagents for Boc-SPPS.[7] They form the reactive HOBt ester in situ, which promotes rapid and efficient amide bond formation.
-
DIC/HOBt: N,N'-Diisopropylcarbodiimide (DIC) in combination with HOBt is another effective and widely used coupling method.[7] DIC is preferred over Dicyclohexylcarbodiimide (DCC) in automated synthesizers because the resulting diisopropylurea byproduct is more soluble and easier to wash away.[8]
-
-
Double Coupling: For difficult couplings, such as the incorporation of Boc-L-Thr(Bzl)-OH, a "double coupling" strategy is often employed. This involves repeating the coupling step to ensure the reaction goes to completion.
-
Reaction Temperature: Some automated synthesizers, like the Activo-P11, allow for heating of the reaction vessel.[1] Elevating the temperature (e.g., to 40-50°C) can help to overcome the steric hindrance and improve the coupling efficiency of threonine.
Quantitative Data Summary
The following tables provide an illustrative summary of expected quantitative data for the synthesis of a model threonine-containing peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Thr-NH2) on a compatible automated peptide synthesizer using Boc-SPPS.
Disclaimer: The following data are for illustrative purposes only and represent typical outcomes. Actual yields and purities will vary depending on the specific peptide sequence, resin, synthesizer, and exact protocol used.
Table 1: Synthesis Parameters for a Model Threonine-Containing Peptide
| Parameter | Value |
| Synthesizer | Activo-P11 (Example) |
| Resin | MBHA resin (0.5 mmol/g) |
| Scale | 0.1 mmol |
| Amino Acid | Boc-L-Thr(Bzl)-OH |
| Coupling Reagent | HBTU/HOBt/DIEA |
| Deprotection | 50% TFA in DCM |
| Cleavage | HF/Anisole |
Table 2: Expected Yield and Purity of a Model Threonine-Containing Peptide
| Metric | Expected Value |
| Crude Peptide Yield | 75-85% |
| Purity (by RP-HPLC) | >70% (crude) |
| Overall Yield (after purification) | 30-40% |
| Coupling Efficiency at Thr residue | >99% (with double coupling) |
Experimental Protocols
The following are detailed, generalized protocols for the automated synthesis of a peptide containing Boc-L-Thr(Bzl)-OH using Boc-SPPS. These protocols should be adapted and optimized for the specific automated synthesizer being used.
General Automated Boc-SPPS Workflow
Caption: General workflow for automated Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle of Boc-L-Thr(Bzl)-OH
This protocol assumes a 0.1 mmol synthesis scale on an automated synthesizer.
Reagents:
-
Boc-L-Thr(Bzl)-OH (4 equivalents)
-
HBTU (3.9 equivalents)
-
HOBt (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% DIEA in DMF (for neutralization)
Protocol Steps (as programmed into the synthesizer):
-
Boc Deprotection:
-
Wash resin with DCM (3 x 1 min).
-
Treat resin with 50% TFA in DCM (1 x 1 min).
-
Treat resin with 50% TFA in DCM (1 x 20 min).
-
Wash resin with DCM (3 x 1 min).
-
Wash resin with DMF (3 x 1 min).
-
-
Neutralization:
-
Treat resin with 10% DIEA in DMF (2 x 2 min).
-
Wash resin with DMF (3 x 1 min).
-
-
Amino Acid Coupling (Double Coupling Protocol):
-
First Coupling:
-
Dissolve Boc-L-Thr(Bzl)-OH, HBTU, and HOBt in DMF.
-
Add DIEA to the amino acid solution for pre-activation (1-2 min).
-
Transfer the activated amino acid solution to the reaction vessel.
-
React for 30-60 minutes.
-
Drain the reaction vessel.
-
Wash resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the coupling steps above with a fresh solution of activated Boc-L-Thr(Bzl)-OH.
-
React for 30-60 minutes.
-
Drain the reaction vessel.
-
Wash resin with DMF (3 x 1 min).
-
Wash resin with DCM (3 x 1 min).
-
-
-
Proceed to the next cycle.
Caption: Double coupling cycle for Boc-L-Thr(Bzl)-OH.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of the β-branched threonine residue. | Implement a double coupling protocol. Increase the coupling time. Use a more efficient coupling reagent like HATU. Increase the reaction temperature if the synthesizer allows. |
| Peptide Truncation | Incomplete deprotection or coupling. | Ensure fresh deprotection and coupling reagents. Optimize washing steps to remove all traces of previous reagents. |
| Side Product Formation | Incomplete side-chain protection or side reactions during cleavage. | Ensure the use of Boc-L-Thr(Bzl)-OH. Use appropriate scavengers (e.g., anisole) during the final HF cleavage step. |
Conclusion
The automated synthesis of peptides containing this compound is readily achievable with modern peptide synthesizers that support t-Boc chemistry. The key to success lies in the proper protection of the threonine side chain with a benzyl group and the optimization of the coupling protocol to overcome steric hindrance. By employing strategies such as double coupling and the use of efficient coupling reagents like HBTU/HOBt, researchers can achieve high yields and purities of their target threonine-containing peptides. The protocols and guidelines presented here provide a solid foundation for developing robust and reliable automated synthesis methods for these important biomolecules.
References
- 1. Automated Peptide Synthesizer - Activo P11 [activotec.com]
- 2. Aapptec Endeavor 90 Tabletop Peptide Synthesizer [kromtek.com.my]
- 3. kromtek.com.my [kromtek.com.my]
- 4. Peptide synthesizer Endeavor 90-1 [researchpark.spbu.ru]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-L-Thr-OH Coupling Efficiency
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-L-Thr-OH. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve coupling efficiency and obtain high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound notoriously difficult to couple in solid-phase peptide synthesis (SPPS)?
A1: The low coupling efficiency of this compound stems primarily from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the beta-branched side chain of threonine (-CH(OH)CH₃), creates a sterically crowded environment around the carboxylic acid. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The most prevalent side reaction is incomplete coupling , resulting in deletion sequences where the threonine residue is missing. Another significant side reaction is the O-acylation of the threonine side-chain hydroxyl group by the activated this compound or another activated amino acid in the reaction mixture. This leads to the formation of a depsipeptide, which is a stable ester linkage that is difficult to cleave under standard SPPS conditions. While less common during the coupling step itself, the formation of lactones is another potential side reaction associated with threonine under certain acidic or basic conditions.
Q3: How can I monitor the coupling efficiency of this compound?
A3: The Kaiser test (ninhydrin test) is a widely used qualitative method to monitor the presence of free primary amines on the resin.[1][2] After the coupling step, a small sample of the resin is taken and subjected to the Kaiser test.
-
Negative result (yellow to colorless beads): Indicates that the coupling reaction is likely complete, as there are no remaining free primary amines.
-
Positive result (blue or purple beads): Indicates incomplete coupling, as free primary amines are still present. The intensity of the blue color can give a rough indication of the extent of unreacted sites.[1]
For a more detailed analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to quantify the presence of deletion sequences.
Troubleshooting Guide for Low this compound Coupling Efficiency
If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test or analysis of the crude peptide, consider the following troubleshooting strategies.
Strategy 1: Optimization of Coupling Reagents and Conditions
The choice of coupling reagent and reaction conditions is critical for sterically hindered amino acids. Standard carbodiimide methods (e.g., DCC/HOBt or DIC/HOBt) may not be sufficient. More potent activating agents are often required.
| Coupling Reagent | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| HBTU/DIEA | 1:1:2 | 1-2 hours | A common starting point for difficult couplings. Pre-activation for 1-5 minutes is recommended. |
| HATU/DIEA | 1:1:2 | 30-60 minutes | Generally more reactive than HBTU and often provides better results for hindered couplings.[3] |
| PyBOP/DIEA | 1:1:2 | 1-2 hours | A phosphonium-based reagent, can be effective for hindered couplings. |
| DIC/HOBt | 1:1:1 | 2-4 hours | A less potent but often effective and economical choice. May require longer reaction times or double coupling. |
Recommendation: If standard HBTU coupling is inefficient, switching to HATU is a logical first step due to its higher reactivity.
Strategy 2: Implementing a Double Coupling Protocol
For particularly stubborn couplings, a second coupling reaction with fresh reagents can significantly improve the yield.
Strategy 3: The "In Situ" Neutralization Protocol
In standard Boc-SPPS, the N-terminal amine is deprotected with trifluoroacetic acid (TFA), followed by a neutralization step with a base (e.g., DIEA), and then the coupling reaction. For difficult sequences, "in situ" neutralization, where neutralization and coupling occur simultaneously, can be more effective. This method minimizes the time the deprotected amine is free, which can reduce aggregation and improve accessibility for the incoming activated amino acid.
Strategy 4: Elevating the Reaction Temperature
Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, including racemization and O-acylation.
Recommendation: If performing the coupling at an elevated temperature, it is advisable to first try a more potent coupling reagent at room temperature. If elevated temperature is necessary, monitor the reaction time carefully and analyze the crude product for side products.
Strategy 5: Preventing O-acylation Side Reaction
The O-acylation of the threonine side-chain hydroxyl group is a significant risk, especially with highly reactive coupling reagents or extended reaction times. The use of additives can help suppress this side reaction. Adding 1-hydroxybenzotriazole (HOBt) to the coupling mixture can help minimize O-acylation. In some cases, additives like 2,4-dinitrophenol have been shown to be effective in preventing O-acylation during coupling with active esters.[4]
Experimental Protocols
Protocol 1: Standard HBTU Coupling
-
Deprotection: Treat the resin-bound peptide with 50% TFA in dichloromethane (DCM) for 2 x 1 minute.
-
Washes: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 1 minute.
-
Washes: Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate a solution of this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIEA (6 eq.) for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to check for completion.
Protocol 2: HATU Coupling with "In Situ" Neutralization
-
Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 2 x 1 minute.
-
Washes: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling (with "In Situ" Neutralization):
-
In a separate vessel, prepare a solution of this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIEA (8 eq.) to this solution.
-
Immediately add the resulting solution to the TFA-salt of the resin-bound peptide.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test.
Protocol 3: Double Coupling
-
Follow the chosen coupling protocol (e.g., Protocol 1 or 2).
-
After the first coupling and subsequent DMF washes, perform a Kaiser test.
-
If the Kaiser test is positive, repeat the coupling step with a freshly prepared solution of activated this compound.
-
After the second coupling, wash the resin and perform another Kaiser test.
Visualizing the Workflow
Experimental Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Key factors influencing the coupling efficiency of this compound.
References
Preventing side reactions with the hydroxyl group of Boc-L-Thr-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions associated with the hydroxyl group of Boc-L-Threonine (Boc-L-Thr-OH) during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the hydroxyl group of this compound during peptide synthesis?
A1: The primary side reactions involving the hydroxyl group of threonine are O-acylation and dehydration .
-
O-acylation: This is the undesired acylation of the hydroxyl group on the threonine side chain by the activated carboxyl group of the incoming amino acid. This results in the formation of a depsipeptide or a branched peptide, leading to a difficult to separate impurity and a decrease in the yield of the target peptide.[1] O-acylation can be more pronounced in the presence of certain coupling reagents and in sequences containing histidine.
-
Dehydration: Under certain conditions, particularly with strong activating agents or during acidic cleavage, the β-hydroxyl group of threonine can be eliminated, leading to the formation of dehydrobutyrine (Dhb). This modification alters the peptide's structure and can impact its biological activity.
Q2: Is it always necessary to protect the hydroxyl group of threonine during peptide synthesis?
A2: Not always, but it is highly recommended, especially for longer peptides or sequences prone to aggregation. While some short peptides can be synthesized without side-chain protection on threonine, the risk of O-acylation and dehydration increases with the number of coupling cycles and the complexity of the peptide.[1] Protecting the hydroxyl group ensures a higher purity and yield of the final product.
Q3: What are the most common protecting groups for the threonine hydroxyl group in Boc-SPPS?
A3: In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS), the most commonly used protecting group for the threonine side chain is the benzyl (Bzl) group . The tert-butyl (tBu) group is more commonly associated with Fmoc-SPPS due to its acid lability, which is compatible with the milder cleavage conditions used in that strategy. The Boc/Bzl strategy is considered quasi-orthogonal, as the Boc group is removed by moderate acid (like TFA), while the Bzl group requires a strong acid (like HF) for cleavage.[1]
Q4: How do I choose between Boc-Thr(Bzl)-OH and using this compound without side-chain protection?
A4: The choice depends on the specific peptide sequence and the desired purity of the final product.
-
Use Boc-Thr(Bzl)-OH if:
-
Synthesizing a long peptide.
-
The sequence is known to be difficult or prone to aggregation.
-
The highest possible purity of the crude peptide is required to simplify purification.
-
-
Consider using this compound (unprotected) if:
-
Synthesizing a very short peptide.
-
Previous experience with similar sequences shows minimal side reactions.
-
A lower crude purity is acceptable and can be addressed during purification.
-
Troubleshooting Guide
Problem 1: I am observing a side product with a mass increase of [mass of acylating amino acid residue] on my threonine-containing peptide.
-
Possible Cause: O-acylation of the threonine hydroxyl group.
-
Troubleshooting Steps:
-
Protect the Threonine Side Chain: The most effective solution is to use a threonine derivative with a protected hydroxyl group, such as Boc-Thr(Bzl)-OH, for the synthesis.[1]
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing O-acylation than others. Consider using less reactive carbodiimides like DIC in the presence of an additive like HOBt, which can suppress O-acylation.
-
Pre-activation Time: Minimize the pre-activation time of the incoming amino acid to reduce the concentration of the highly reactive species that can lead to O-acylation.
-
-
Use Additives: In some cases, additives like 2,4-dinitrophenol have been shown to prevent O-acylation during coupling with active esters.
-
Problem 2: My peptide shows a mass loss of 18 Da, and I suspect dehydration of a threonine residue.
-
Possible Cause: Dehydration of the threonine side chain to form dehydrobutyrine (Dhb). This can occur during the activation step or during the final cleavage from the resin.
-
Troubleshooting Steps:
-
Protect the Threonine Side Chain: Using a protecting group like benzyl (Bzl) on the hydroxyl group will prevent dehydration.
-
Milder Activation: Avoid overly strong or prolonged activation of the adjacent carboxylic acid. Use coupling reagents known for lower incidences of side reactions.
-
Control Cleavage Conditions: If dehydration is suspected to occur during the final cleavage (e.g., with HF), ensure proper scavenging protocols are in place and that the cleavage time is not excessively long.
-
Data Presentation
Table 1: Comparison of Protecting Groups for the Threonine Hydroxyl Group in Peptide Synthesis
| Protecting Group | Structure | Common Synthesis Strategy | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Boc-SPPS | Strong acid (e.g., HF, TFMSA) | Stable to TFA used for Boc deprotection, effectively prevents O-acylation and dehydration. | Requires handling of hazardous strong acids for cleavage. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Fmoc-SPPS | Moderate acid (e.g., TFA) | Cleaved simultaneously with side chains in standard Fmoc strategy, avoids use of HF. | Not compatible with Boc-SPPS as it would be removed during N-terminal deprotection. |
Experimental Protocols
Protocol 1: Protection of L-Threonine with a Boc Group on the α-Amine (Synthesis of this compound)
This protocol describes the protection of the amino group of L-Threonine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium hydroxide (KOH) or Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
tert-Butyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Petroleum ether or n-heptane
-
Water
Procedure:
-
Dissolve L-Threonine in an aqueous solution of potassium hydroxide or sodium bicarbonate to achieve a pH between 9 and 11.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the solution to a pH of 2-3 using a dilute HCl solution.
-
Extract the product into an organic solvent such as tert-butyl acetate.
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid from a solvent system like petroleum ether or n-heptane to obtain pure this compound.
Protocol 2: Protection of the Hydroxyl Group of this compound with a Benzyl Group (Synthesis of Boc-L-Thr(Bzl)-OH)
This protocol outlines a general procedure for the benzylation of the hydroxyl group.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
A suitable base (e.g., Sodium hydride (NaH) or Silver oxide (Ag₂O))
-
Anhydrous solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Boc-L-Thr(Bzl)-OH.
Visualizations
Caption: Standard workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for threonine-related side products.
References
Strategies to minimize racemization of Boc-L-Thr-OH during activation
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization of Boc-L-Thr-OH during the critical activation step of peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation, and why is it a concern?
A: Racemization is the conversion of an optically active compound (the L-enantiomer of threonine, in this case) into a mixture containing its mirror image (the D-enantiomer), leading to a loss of stereochemical integrity. During peptide synthesis, the activation of the carboxylic acid group of an amino acid makes the α-proton (the hydrogen on the carbon atom bearing the side chain) more acidic.[1][2] A base in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either side, resulting in a mixture of both L- and D-isomers.[1] For drug development professionals, maintaining the precise three-dimensional structure of a peptide is critical, as even small amounts of a diastereomeric impurity can drastically alter its biological activity and therapeutic efficacy.[1]
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A: The choice of coupling reagent is critical for suppressing racemization. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are effective, especially when used in combination with racemization-suppressing additives.[3][4] Unlike N,N'-Dicyclohexylcarbodiimide (DCC), the urea byproduct of DIC is soluble in common solvents, simplifying purification.[3]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are known for providing excellent coupling with minimal racemization.[3][5] However, BOP generates the carcinogenic byproduct HMPA.[3] PyBOP® is a safer alternative.[3]
-
Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient.[5][6] COMU, a third-generation uronium reagent, is noted for its superior racemization suppression compared to HOBt-based reagents.[7]
For particularly sensitive couplings like those involving this compound, a combination of DIC with an additive like HOBt or Oxyma Pure® is often a reliable choice.[3][4]
Q3: What is the role of additives in preventing racemization?
A: Additives are used with coupling reagents (especially carbodiimides) to form an active ester that is less prone to racemization than the intermediate formed by the coupling reagent alone. They accelerate the coupling reaction, which in turn minimizes the time the amino acid spends in its activated, racemization-prone state.[3][6]
-
1-Hydroxybenzotriazole (HOBt): The classic and still highly effective additive for suppressing racemization.[3][8]
-
7-Aza-1-hydroxybenzotriazole (HOAt): More effective than HOBt at accelerating coupling and suppressing racemization, though it has explosive properties that limit its availability.[3][9]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[3]
Q4: How do reaction conditions (base, solvent, temperature) influence racemization?
A: Optimizing reaction conditions is crucial for maintaining stereochemical purity.
-
Base: The presence of a base accelerates racemization.[10][11] For sensitive amino acids, using a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) is recommended over stronger bases like N,N-Diisopropylethylamine (DIPEA).[3][7][10] In some cases, base-free conditions, such as a DIC/HOBt coupling, are the best approach.[3][4]
-
Solvent: Polar solvents like Dimethylformamide (DMF) can increase the rate of racemization.[12][13] A less polar solvent system, such as a mixture of DMF and Dichloromethane (DCM), has been shown to suppress racemization.[4]
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) is a well-established method to reduce the rate of racemization.[4][13] However, this may also slow down the coupling reaction, requiring longer reaction times.[4]
Troubleshooting Guide
Problem: Significant D-threonine diastereomer detected in the final peptide.
This common issue points to racemization during the activation and coupling of this compound. Follow these steps to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Racemization
Caption: A step-by-step workflow for troubleshooting racemization issues.
-
Step 1: Analyze Your Coupling Reagent and Additive Combination.
-
Question: Are you using a carbodiimide like DCC or EDC without an additive?
-
Solution: Always use an additive such as HOBt or Oxyma Pure® with carbodiimide-mediated couplings to enhance reactivity and suppress epimerization.[3]
-
Question: Is your current uronium/aminium reagent (e.g., HBTU) still causing racemization?
-
Solution: Switch to a reagent known for superior racemization suppression, such as COMU.[7]
-
-
Step 2: Examine the Base Used in the Reaction.
-
Question: Are you using a strong, non-hindered base like DIPEA?
-
Solution: Strong bases significantly promote racemization.[10] Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][7]
-
Question: Is racemization still occurring even with a weaker base?
-
Solution: Eliminate the base entirely. A protocol using DIC/HOBt without any additional base can be very effective at preventing racemization.[4]
-
-
Step 3: Modify the Reaction Environment.
-
Question: Are you running the coupling reaction at room temperature?
-
Solution: Lower the reaction temperature to 0°C. This slows the rate of enolization and subsequent racemization.[4] Be prepared to increase the reaction time to ensure the coupling goes to completion.
-
Question: Are you using a highly polar solvent like pure DMF?
-
Solution: Use a less polar solvent system, such as a 1:1 mixture of DMF/DCM, to help suppress racemization.[4]
-
Data Summary
The following table summarizes the impact of different coupling conditions on the racemization of sensitive amino acids, providing a comparative overview.
| Coupling Reagent | Additive | Base | Temperature | % D-Isomer (Epimer) | Reference |
| For Fmoc-L-His(Trt)-OH | |||||
| DIC | Oxyma | - | RT | 1.8% | [14] |
| HATU | - | NMM | RT | High | [14] |
| For Fmoc-L-Cys(Trt)-OH | |||||
| DIC | Oxyma | - | RT | Negligible | [14] |
| HATU | - | NMM | RT | Moderate | [14] |
| For 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine | |||||
| DIC | HOBt | - | 0°C | Negligible | [4] |
| DIC | HOBt | DIPEA | RT | Extensive | [4] |
| DIC/HOBt | CuCl₂ | - | 0°C | Negligible | [4][5] |
Note: Data for this compound is often extrapolated from studies on other racemization-prone amino acids like Cysteine and Histidine or threonine derivatives, as the underlying chemical principles are the same.
Recommended Experimental Protocol
This protocol is designed to minimize racemization when coupling this compound during solid-phase peptide synthesis (SPPS).
Diagram: Low-Racemization Coupling Protocol
Caption: Recommended workflow for coupling this compound with minimal racemization.
Materials:
-
Resin with N-terminal deprotected amino group (1.0 eq.)
-
This compound (3.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (2.7-3.0 eq.)
-
Solvent: DMF/DCM (1:1, v/v)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is fully deprotected and washed thoroughly with DCM and DMF.
-
Amino Acid Solution Preparation: In a separate reaction vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in the DMF/DCM solvent mixture.
-
Cooling: Cool the amino acid solution and the resin-containing reaction vessel to 0°C in an ice bath.
-
Activation: Add DIC (2.7 eq.) to the chilled amino acid solution. Allow the solution to pre-activate for no more than 1-2 minutes. Crucially, do not add any base (e.g., DIPEA, NMM).
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed at 0°C. The reaction time may need to be extended (from 4 to 20 hours) to ensure completion due to the low temperature.[4] Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF, DCM, and isopropanol to remove excess reagents and the soluble diisopropylurea byproduct.
-
Next Cycle: Proceed with the deprotection step for the next coupling cycle.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. mesalabs.com [mesalabs.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Boc-L-Thr-OH in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-Thr-OH in organic solvents.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: this compound is not dissolving or is dissolving poorly in the chosen organic solvent.
Potential Causes & Solutions:
-
Inappropriate Solvent Selection: this compound, a protected amino acid, exhibits variable solubility depending on the polarity and nature of the organic solvent.
-
Low Dissolution Rate: The dissolution process may be slow, especially at higher concentrations.
-
Compound Purity & Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound can influence its solubility.
-
Environmental Factors: Temperature can significantly impact solubility.
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solubility data table below. Ensure you are using a solvent in which this compound is known to be soluble.
-
Increase Agitation: Vigorously stir or vortex the solution to enhance the dissolution rate.
-
Apply Sonication: Use an ultrasonic bath to break down aggregates and promote solvent interaction with the solute.[1][2] This is a common technique to aid in the dissolution of protected amino acids.
-
Gentle Heating: Carefully warm the solution. Many compounds exhibit increased solubility at higher temperatures.[1][2] It is advisable to heat the solution to around 37°C.[1][2] Always monitor for any signs of degradation (e.g., color change).
-
Use of Co-solvents: If using a less effective solvent is necessary for your experimental setup, consider adding a small amount of a co-solvent in which this compound is highly soluble (e.g., DMSO or DMF).
-
Check Compound Quality: If solubility issues persist, consider the possibility of impurities in your this compound sample.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
A1: this compound is generally soluble in a range of polar aprotic and protic organic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4][5] It is considered insoluble in water.[3]
Q2: I am trying to dissolve this compound in Dichloromethane (DCM) for solid-phase peptide synthesis (SPPS), but it's not dissolving well. What should I do?
A2: While this compound is soluble in DCM, you can face challenges depending on the concentration. First, try sonicating the mixture. If it remains insoluble, consider preparing the stock solution in a smaller volume of DMF and then diluting it with DCM to the desired concentration for your coupling reaction. Most coupling reactions in SPPS are compatible with small amounts of DMF.
Q3: Can I heat my solution to dissolve this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound.[1][2] It is recommended to warm the solution to approximately 37°C while stirring.[1][2] Avoid excessive heat, as it may lead to the degradation of the compound.
Q4: Does the source or batch of this compound affect its solubility?
A4: Yes, the manufacturing process, purity, and physical form (crystalline structure, particle size) can vary between batches and suppliers, which can influence the solubility characteristics of this compound. If you are experiencing persistent issues, it may be worth testing a sample from a different batch or supplier.
Q5: Are there any chemical modifications I can make to improve the solubility of my peptide containing threonine?
A5: While you cannot modify this compound itself without changing the molecule, for future peptide design, you can consider strategies like PEGylation or incorporating more hydrophilic or charged amino acids into your peptide sequence to enhance overall solubility. Protecting the side-chain amide of asparagine and glutamine has also been shown to improve the solubility of protected amino acid derivatives.
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethylformamide (DMF) | Clearly Soluble (1 mmol in 2 mL) | Equivalent to ~109.6 mg/mL. |
| This compound | Methanol | Soluble | Quantitative data not readily available. |
| This compound | Ethanol | Soluble | Quantitative data not readily available. |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[3] | Quantitative data not readily available. |
| This compound | Dichloromethane (DCM) | Soluble[4][5] | Quantitative data not readily available. |
| This compound | Chloroform | Soluble[4][5] | Quantitative data not readily available. |
| This compound | Ethyl Acetate | Soluble[4][5] | Quantitative data not readily available. |
| This compound | Acetone | Soluble[4][5] | Quantitative data not readily available. |
| This compound | Water | Insoluble[3] | --- |
| Boc-Thr(Bzl)-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | A structurally similar compound. |
| Boc-Thr(Bzl)-OH | Dichloromethane (CH₂Cl₂) | Clearly Soluble (1 mmole in 2 mL) | Equivalent to ~154.7 mg/mL. |
| Boc-Leu-Leu-OH | Ethanol | ~30 mg/mL | A different Boc-protected dipeptide. |
| Boc-Leu-Leu-OH | Dimethylformamide (DMF) | ~30 mg/mL | A different Boc-protected dipeptide. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the selected organic solvent (e.g., DMF or DMSO) to the vial.
-
Initial Dissolution: Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Troubleshooting (if necessary):
-
If the compound has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the vial to 37°C in a water bath or on a heating block with continuous stirring until the solid is completely dissolved.
-
-
Storage: Once dissolved, store the stock solution as per the manufacturer's recommendations, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][2]
Protocol 2: Preparation of this compound for a Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
-
Weighing: In a suitable reaction vessel, weigh the required amount of this compound (typically 2-4 equivalents relative to the resin substitution).
-
Solvent Addition: Add the minimum required volume of DMF to dissolve the this compound.
-
Activation: Add the coupling reagents (e.g., HBTU/HATU and a tertiary base like DIPEA/DIEA) to the dissolved this compound solution.
-
Pre-activation: Allow the mixture to pre-activate for a few minutes according to your established SPPS protocol.
-
Coupling: Transfer the activated this compound solution to the resin-containing reaction vessel and proceed with the coupling step.
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Optimizing Boc-L-Thr-OH Coupling Reactions
Welcome to the technical support center for optimizing reaction times for Boc-L-Thr-OH coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the coupling of Boc-L-threonine.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often slow or incomplete?
A1: The coupling of this compound can be challenging due to the steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the secondary hydroxyl group on the side chain of threonine. This steric bulk can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings. Threonine is recognized as one of the more difficult amino acids to couple for this reason[1].
Q2: What are the most common side reactions observed during this compound coupling and how can they be minimized?
A2: The most common side reactions include:
-
Racemization: Partial loss of stereochemical purity at the alpha-carbon can occur, especially with carbodiimide-based coupling reagents like DCC or DIC. This can be minimized by adding 1-hydroxybenzotriazole (HOBt) or its analogues, which form less reactive OBt esters that couple with minimal racemization[2].
-
Guanidinylation: Uronium or aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine of the peptide to form a guanidinium moiety, which terminates the peptide chain. This can be avoided by pre-activating the this compound with the coupling reagent before adding it to the peptide-resin[3].
-
N→O Acyl Shift: In threonine-containing peptides, a rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group. This is more common during the final trifluoroacetic acid (TFA) cleavage step but can be influenced by the preceding coupling conditions.
Q3: When should I consider "double coupling"?
A3: Double coupling, the repetition of the coupling step with a fresh portion of activated amino acid, is recommended when a monitoring test (such as the Kaiser or ninhydrin test) indicates an incomplete reaction after the initial coupling. It is a common strategy for difficult couplings, including those involving sterically hindered amino acids like threonine, to ensure the highest possible yield and prevent deletion sequences in the final peptide[4].
Q4: Can elevating the reaction temperature improve coupling efficiency?
A4: Yes, increasing the temperature can enhance the rate of coupling for difficult sequences. However, it must be done with caution, as higher temperatures can also increase the risk of side reactions, such as racemization, especially when using onium salt-based activators in the presence of a base[5]. For carbodiimide-based couplings at elevated temperatures, it has been shown that avoiding bases can maintain high efficiency without increasing epimerization[5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Kaiser Test) | 1. Steric hindrance of this compound.2. Inefficient coupling reagent.3. Poor quality of solvents (e.g., DMF containing amines).4. Aggregation of the growing peptide chain. | 1. Extend the coupling reaction time.2. Perform a "double coupling" step.3. Switch to a more reactive coupling reagent (e.g., HBTU, HATU, or PyBrOP for highly hindered couplings)[2].4. Use high-quality, amine-free DMF.5. Consider using chaotropic salts or alternative solvent systems to disrupt aggregation[1]. |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling of this compound followed by successful coupling of the subsequent amino acid. | 1. Ensure complete coupling by monitoring with a Kaiser test and employing double coupling if necessary.2. After the coupling step, "cap" any unreacted free amines using acetic anhydride to prevent them from reacting in subsequent cycles. |
| Racemization of the Threonine Residue | Use of carbodiimide coupling reagents (DCC, DIC) without an additive. | Add an equivalent of HOBt or Oxyma to the coupling reaction to suppress racemization[2][6]. |
| Chain Termination by Guanidinylation | Excess uronium/aminium coupling reagent (HBTU, HATU) reacting with the N-terminal amine. | Pre-activate the this compound with the coupling reagent before adding the mixture to the resin. Avoid using a large excess of the coupling reagent[3]. |
Data on Coupling Reagent Performance
The choice of coupling reagent can significantly impact the reaction time required for complete coupling of this compound. Below is a summary of typical reaction times for different classes of coupling reagents.
| Coupling Reagent Class | Examples | Typical Reaction Time | Notes |
| Carbodiimides | DCC, DIC (+ HOBt) | 1 - 4 hours | Addition of HOBt is crucial to minimize racemization and improve efficiency. The reaction should be monitored for completion[7]. |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU | 6 - 60 minutes | Generally faster and more efficient than carbodiimides. HBTU/TBTU couplings can be complete in as little as six minutes[2]. HATU is often preferred for its speed and lower racemization rates[2]. |
| Phosphonium Salts | BOP, PyBOP | 10 - 60 minutes | Highly efficient, but BOP produces the carcinogenic byproduct HMPA. PyBOP is a safer alternative[8]. |
Experimental Protocols
Protocol 1: Standard this compound Coupling using DIC/HOBt
This protocol is a standard method for coupling this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM, 10 mL per gram of resin).
-
N-terminal Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard deprotection protocols (e.g., 50% TFA in DCM).
-
Washing: Wash the deprotected resin thoroughly with DCM and then DMF to remove residual TFA and prepare for coupling.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (5 equivalents based on resin substitution) in DMF (approximately 1 mL per gram of amino acid).
-
In another vessel, dissolve HOBt (5.5 equivalents) in the minimum volume of DMF required for complete dissolution.
-
-
Coupling Reaction:
-
Add the this compound solution and the HOBt solution to the resin suspension.
-
Add DIC (5.5 equivalents) to the reaction mixture.
-
Shake the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring: Monitor the reaction for completion using the ninhydrin (Kaiser) test. A negative test (no color change) indicates a complete reaction. This typically takes 1-4 hours.
-
Post-Coupling:
-
If the ninhydrin test is negative, filter the resin and wash it three times with DMF, three times with DCM, and then three times with either methanol or DCM[7].
-
If the ninhydrin test is positive after 4 hours, repeat steps 4 and 5 (double coupling).
-
Protocol 2: Fast this compound Coupling using HBTU
This protocol utilizes a more reactive onium salt for faster coupling times.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) in DMF (5 mL per gram of resin).
-
Add the this compound solution to the deprotected resin.
-
Add a 1.0 M solution of HBTU (2.0 equivalents) and diisopropylethylamine (DIPEA) (4.0 equivalents) to the resin mixture.
-
-
Reaction and Monitoring:
-
Mix the reaction for 10-60 minutes.
-
Monitor for completion using the Kaiser test[7].
-
-
Post-Coupling: Once the reaction is complete (negative Kaiser test), filter and wash the resin with DMF[7].
Visualizations
Experimental Workflow for this compound Coupling
Caption: A flowchart of the key steps in a standard this compound coupling cycle.
Troubleshooting Logic for Low Coupling Yield
Caption: A decision tree to diagnose and resolve low coupling yields with this compound.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. researchgate.net [researchgate.net]
- 5. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Managing steric hindrance when coupling adjacent Boc-L-Thr-OH residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance during the coupling of adjacent Boc-L-Thr-OH residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling adjacent this compound residues challenging?
Coupling two adjacent threonine residues is difficult primarily due to steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the incoming threonine and the β-branched side chain (a methyl and a hydroxyl group) of both threonine residues create significant crowding around the reactive carboxyl and amino groups. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the adjacent threonine, leading to slow or incomplete coupling reactions.
Q2: Which side-chain protecting group is recommended for this compound during this coupling?
For Boc-based solid-phase peptide synthesis (SPPS), the hydroxyl side chain of threonine is typically protected as a benzyl ether (Bzl) [Boc-Thr(Bzl)-OH]. This protecting group is stable during the repetitive TFA treatments used for Boc deprotection and is effectively removed during the final cleavage step with strong acids like HF.
Q3: Can I perform the coupling without a side-chain protecting group on the threonine residues?
While it is possible to incorporate threonine without side-chain protection in some cases, especially for short peptides, it is not recommended for coupling adjacent threonine residues. The unprotected hydroxyl group can lead to side reactions, such as O-acylation, where the incoming activated this compound couples to the side-chain hydroxyl group of the resin-bound threonine instead of the N-terminal amine.
Q4: What are the common side reactions to look out for when coupling adjacent threonine residues?
The primary side reactions of concern are:
-
Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences (peptides missing one of the threonine residues).
-
O-Acylation: If the side-chain hydroxyl group is unprotected, it can be acylated by the activated this compound.
-
Racemization: While urethane-protected amino acids like this compound generally have low racemization rates, the use of strong activating conditions required to overcome steric hindrance can increase the risk of epimerization at the α-carbon.
-
N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift. This reaction can be reversed by treatment with a mild base.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of a second this compound residue to an N-terminal threonine on a solid support.
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
A positive Kaiser test (blue beads) indicates the presence of unreacted free primary amines, signifying a failed or incomplete coupling reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed coupling reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent Activity | The chosen coupling reagent may not be potent enough to overcome the high steric hindrance. |
| Recommendation: Switch to a more powerful coupling reagent. Onium salt-based reagents are generally preferred for sterically hindered couplings. | |
| Degraded Reagents | Coupling reagents and this compound can degrade if not stored properly. |
| Recommendation: Use fresh, high-quality reagents. Ensure this compound and coupling reagents are stored under anhydrous conditions. | |
| Suboptimal Reaction Time | The standard coupling time may be insufficient for this sterically demanding reaction. |
| Recommendation: Double the standard coupling time (e.g., from 1 hour to 2 hours). Monitor the reaction progress with a Kaiser test at intervals. | |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reactive sites. |
| Recommendation: Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF or NMP) before and during the coupling step. |
Problem 2: Significant Deletion Sequence (-Thr) Detected by Mass Spectrometry
This indicates that a large portion of the peptide chains failed to incorporate the second threonine residue.
Possible Causes & Solutions:
| Cause | Solution |
| Severe Steric Hindrance | The combination of the bulky Boc group and the β-branched side chains is preventing the coupling from proceeding efficiently. |
| Recommendation 1 (Double Coupling): Perform the coupling step twice ("double couple") before moving to the deprotection of the next residue. Use fresh reagents for the second coupling. | |
| Recommendation 2 (Higher Equivalents): Increase the equivalents of this compound and coupling reagents from the standard 2-3 equivalents to 4-5 equivalents relative to the resin substitution. | |
| Recommendation 3 (Elevated Temperature): Perform the coupling at a moderately elevated temperature (e.g., 35-50°C).[2] This can provide the necessary energy to overcome the activation barrier, but should be used cautiously as it can also increase the risk of racemization. |
Data Summary: Coupling Reagents for Sterically Hindered Residues
While specific comparative data for Boc-Thr-Thr coupling is limited, the following table summarizes the recommended coupling reagents for sterically hindered amino acids in general, which is applicable to this specific challenge.[3][4]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Very fast and highly efficient; lower racemization risk compared to HBTU.[4] | Should not be used in excess as it can cap the N-terminus.[4] |
| HBTU | Aminium Salt | Efficient and widely used. | Can cause undesired N-terminal guanylation if used in excess.[4] |
| PyBOP | Phosphonium Salt | Very efficient, byproducts are less hazardous than those of BOP.[5] | |
| COMU | Uronium Salt | High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts) and better solubility.[6] | |
| DIC/HOAt | Carbodiimide + Additive | Strong activation with 7-Aza-1-hydroxybenzotriazole (HOAt) providing high reactivity and reduced racemization. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is a starting point for the coupling of Boc-L-Thr(Bzl)-OH to a resin-bound L-threonine residue.
Workflow Diagram
Caption: Standard solid-phase workflow for a single coupling cycle.
Procedure:
-
Resin Preparation: Start with the peptide-resin containing the N-terminal threonine residue from which the Boc group has been removed (a free amine is present). Ensure the resin is well-swollen in DMF.
-
Activation Solution: In a separate vessel, dissolve Boc-L-Thr(Bzl)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the reaction vessel containing the resin.
-
Reaction: Shake the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 2-6 (a "double couple").
Protocol 2: Capping Unreacted Amines
If the coupling remains incomplete after a double coupling, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in subsequent steps.
Procedure:
-
Wash: After the final coupling attempt, wash the resin with DMF (3x).
-
Capping Solution: Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Reaction: Add the capping solution to the resin and shake at room temperature for 30 minutes.
-
Wash: Filter and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess capping reagents.
-
Confirmation: A Kaiser test should be negative, indicating no remaining free primary amines. The resin is now ready for the deprotection of the newly added Boc-L-Thr(Bzl)-OH.
References
Identifying and removing impurities from Boc-L-Thr-OH reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Boc-L-Thr-OH (N-α-tert-Butoxycarbonyl-L-threonine) reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments, potentially due to impurities.
Q1: My peptide coupling reaction is inefficient or failing, and I suspect the this compound reagent is the issue. What are the common impurities and how can I detect them?
A1: Inefficient coupling reactions can indeed be a result of impure this compound. Common impurities can be categorized as synthesis-related or degradation products.
Common Synthesis-Related Impurities:
-
Unreacted L-Threonine: The starting material for the synthesis of this compound. Its presence can interfere with the stoichiometry of your coupling reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The Boc-protecting reagent. Excess (Boc)₂O can lead to unwanted side reactions with other nucleophiles in your reaction mixture.
-
tert-Butanol: A byproduct of the Boc protection reaction. Residual tert-butanol can sometimes hinder the crystallization of this compound, leading to an oily or impure product.[1]
-
N,O-di-Boc-L-Threonine: Over-protection of both the amino and hydroxyl groups of L-threonine can occur, leading to this impurity.
-
Dipeptides: Formation of Boc-L-Thr-L-Thr-OH can occur if the carboxyl group of one molecule reacts with the amino group of another.
Potential Degradation Products:
-
Hydrolysis Products: Exposure to moisture or acidic/basic conditions can lead to the hydrolysis of the Boc group, regenerating L-threonine.
-
Oxidative Degradation Products: While less common, exposure to oxidizing agents could potentially modify the threonine side chain.
Identification Methods:
The primary methods for identifying these impurities are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: Can be used to detect the presence of starting materials and byproducts. For example, the tert-butyl group of (Boc)₂O and tert-butanol will have distinct singlets in the upfield region of the spectrum. Unreacted L-threonine will show characteristic signals for its α-proton and side chain protons that differ from the Boc-protected form.
-
¹³C NMR Spectroscopy: Provides detailed information about the carbon skeleton and can be particularly useful for identifying small organic impurities and diastereomers. The chemical shifts of the carbonyl carbons are sensitive to the molecular environment.[2][3]
-
HPLC: A powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often suitable. Impurities will typically appear as separate peaks from the main this compound peak. The use of a Charged Aerosol Detector (CAD) can be beneficial for detecting impurities that lack a strong UV chromophore.
-
Chiral HPLC: To determine the enantiomeric purity and rule out the presence of the D-threonine isomer, a chiral HPLC column is necessary.[4][5][6][7][8]
Below is a table summarizing the potential impurities and suggested analytical methods for their detection.
| Impurity | Potential Source | Recommended Analytical Method(s) |
| L-Threonine | Incomplete reaction | ¹H NMR, ¹³C NMR, HPLC |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Excess reagent | ¹H NMR |
| tert-Butanol | Reaction byproduct | ¹H NMR, GC-MS |
| N,O-di-Boc-L-Threonine | Side reaction | ¹H NMR, HPLC-MS |
| Boc-L-Thr-L-Thr-OH | Side reaction | HPLC-MS |
| D-Threonine derivative | Impure starting material/racemization | Chiral HPLC |
Q2: My this compound reagent appears oily or fails to crystallize properly. What could be the cause and how can I purify it?
A2: An oily appearance or difficulty in crystallization is often due to the presence of residual solvents or impurities that disrupt the crystal lattice. The most common culprit is residual tert-butanol, a byproduct of the Boc protection reaction.
Purification Methodologies:
Two primary methods for purifying this compound are recrystallization and silica gel column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product.
-
Silica Gel Column Chromatography: This technique is useful for separating a wider range of impurities, especially if the crude product is significantly impure.[9][10][11][12]
The following workflow illustrates the general process for troubleshooting and purifying your this compound reagent.
Caption: A general workflow for the analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q3: What is a reliable experimental protocol for the recrystallization of this compound?
A3: A general protocol for recrystallization is as follows. The choice of solvent is critical and may require some optimization. A common solvent system is ethyl acetate and a non-polar solvent like hexane or petroleum ether.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Precipitation: Once crystals begin to form, slowly add a non-polar solvent (e.g., hexane or petroleum ether) until the solution becomes slightly cloudy.
-
Cooling: Place the flask in a refrigerator or ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
A patent for a similar Boc-amino acid crystallization suggests obtaining an oily residue after removing the reaction solvent and then adding a weak polar solvent for pulping after solidification with a seed crystal.[13]
Q4: Can you provide a general protocol for purifying this compound using silica gel column chromatography?
A4: Silica gel chromatography is a versatile technique for purification. The choice of the mobile phase (eluent) is key to achieving good separation.
Experimental Protocol: Silica Gel Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis first.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
The following diagram outlines the logical steps for selecting a purification method.
Caption: Decision tree for selecting a purification method for this compound.
Q5: How can I assess the enantiomeric purity of my this compound reagent?
A5: The presence of the D-enantiomer (Boc-D-Thr-OH) is a critical impurity, especially in peptide synthesis for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard method for determining enantiomeric purity.[4][5][6][7][8]
General Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for the separation of amino acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the L- and D-enantiomers.
-
Detection: UV detection is commonly used, typically at a wavelength around 210-220 nm.
It is recommended to run a standard of the racemic mixture (Boc-DL-Thr-OH) to determine the retention times of both enantiomers and to confirm the resolution of the method. The enantiomeric excess (% ee) can then be calculated from the peak areas of the L- and D-isomers in the chromatogram of your sample.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boc-L-Threonine, 5 g, CAS No. 2592-18-9 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adsorption chromatography of cyclic nucleotides on silica gel and alumina thin-layer sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Best practices for drying and storing Boc-L-Thr-OH to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing Boc-L-Thr-OH to prevent degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for drying this compound upon receipt or before use?
A1: It is crucial to ensure this compound is thoroughly dry before storage or use in a reaction, as residual moisture can promote degradation. A general best practice is to dry the compound under a high vacuum over a desiccant such as phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) pellets. Drying should be continued until a constant weight is achieved. For a more controlled process, a vacuum oven can be used at a moderate temperature (e.g., 30-40°C) to accelerate drying without causing thermal degradation.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures.[1] Recommended storage temperatures vary by supplier, but a range of -20°C to 8°C is generally advised for optimal stability.[1][2] To prevent moisture absorption, which can lead to hydrolysis of the Boc group, it is critical that the container is well-sealed.
Q3: How should I handle this compound when taking a sample from a larger container?
A3: Due to the hygroscopic nature of many amino acid derivatives, it is essential to allow the container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise the integrity of the remaining material. After taking the desired amount, the container should be promptly and securely resealed, and if possible, flushed with an inert gas before returning to cold storage.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound include:
-
Acid-catalyzed hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved to release tert-butanol and carbon dioxide, leaving the free amino group of L-threonine.[]
-
Thermal degradation: At elevated temperatures, the Boc group can be thermolytically cleaved.[4]
-
Moisture-induced degradation: The presence of water can facilitate the hydrolysis of the Boc group, especially over extended periods or at non-optimal temperatures.
Q5: What are the visible signs of this compound degradation?
A5: While this compound is typically a white crystalline powder, signs of degradation may include a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or becoming sticky, which could indicate moisture absorption), or a noticeable change in its solubility profile. However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is recommended if degradation is suspected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor coupling efficiency in peptide synthesis | 1. Degradation of this compound due to improper storage. 2. Presence of excess moisture in the reagent. 3. Incomplete deprotection of the previous amino acid. | 1. Verify the purity of the this compound using HPLC. 2. Determine the water content using Karl Fischer titration and dry the material if necessary. 3. Ensure complete deprotection of the N-terminus on the resin before coupling. |
| Unexpected side products in the final peptide | 1. Use of degraded this compound containing free L-threonine. 2. Side reactions related to the threonine hydroxyl group. | 1. Analyze the starting this compound for impurities. 2. Consider using a side-chain protected threonine derivative (e.g., Boc-Thr(tBu)-OH) if hydroxyl group reactivity is an issue. |
| Inconsistent analytical results (e.g., melting point, optical rotation) | 1. Presence of impurities or degradation products. 2. Contamination with water or solvents. | 1. Recrystallize the this compound from a suitable solvent system. 2. Thoroughly dry the material under high vacuum. 3. Perform comprehensive analytical testing (HPLC, NMR, etc.) to confirm purity and identity. |
Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to 8°C[1][2] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and moisture absorption. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Handling | Allow container to warm to room temperature before opening | To prevent condensation of atmospheric moisture. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [5] |
| Molecular Formula | C₉H₁₇NO₅ | [6] |
| Molecular Weight | 219.24 g/mol | |
| Melting Point | 55 - 85 °C (range can vary with purity) | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; Insoluble in water.[5] | [5] |
| Optical Rotation | [α]D²⁰ = -9 ± 1º (c=2 in AcOH) |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol or other suitable solvent
-
This compound sample
-
Analytical balance
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent to dryness to eliminate any residual water.
-
Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).
-
Quickly add the sample to the titration vessel.
-
Start the titration and record the amount of Karl Fischer reagent consumed to reach the endpoint.
-
Calculate the water content as a percentage of the sample weight. For amino acids that are poorly soluble in methanol, a co-solvent like formamide can be used, or a KF oven can be employed to heat the sample and transfer the evaporated water to the titration cell.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect potential impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Reference standard of L-threonine (for impurity identification)
Procedure:
-
Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Set the HPLC column temperature (e.g., 25°C) and the UV detection wavelength (e.g., 210-220 nm).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run a gradient elution, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks. The retention time of potential impurities, such as free L-threonine, can be confirmed by injecting a standard solution of the impurity.
-
Calculate the purity based on the relative peak areas.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR to confirm the structure of this compound and identify potential degradation products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
Procedure:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts with known values for this compound.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities or degradation products. For example, the appearance of signals corresponding to free L-threonine would suggest cleavage of the Boc group. The tert-butyl group of the Boc moiety typically shows a characteristic singlet around 1.4 ppm in the ¹H NMR spectrum.
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC for Threonine-Containing Peptides
Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC) for peptides, with a special focus on those containing threonine residues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1][2]
Q2: Why are threonine-containing peptides particularly susceptible to peak tailing?
While the primary structure of the peptide plays a significant role, the presence of amino acids like threonine can contribute to peak tailing due to its hydroxyl (-OH) group. This polar group can participate in secondary interactions with the stationary phase. However, the most common cause of peak tailing for peptides, in general, is the interaction of basic amino acid residues with acidic silanol groups on the silica-based column packing material.[2][3][4]
Q3: What are the primary causes of peak tailing for peptides in reversed-phase HPLC?
The main reasons for peak tailing in peptide analysis include:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, most notably the ionic interaction between positively charged basic residues on the peptide and negatively charged residual silanol groups on the silica support.[2][3][4][5]
-
Mobile Phase pH: A mobile phase pH that is close to the pKa of the peptide or that allows for the ionization of silanol groups (typically pH > 3) can lead to peak tailing.[3][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can cause band broadening and peak tailing for all peaks in the chromatogram.[3][5][8]
-
Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.[4][6]
-
Metal Chelation: Trace metal impurities in the silica matrix can interact with peptides, particularly those containing acidic residues, causing tailing.[9][10]
Q4: How does temperature affect the peak shape of peptides?
Temperature plays a crucial role in peptide separations.
-
Improved Peak Shape: Increasing the column temperature (e.g., to 40-60°C) generally leads to sharper peaks.[11][12][13] This is because higher temperatures can increase the rate of desorption of the peptide from the stationary phase and may help to denature the peptide into a single, stable conformation, preventing multiple retention forms that can broaden peaks.[12]
-
Retention Time: Higher temperatures typically decrease the retention time of peptides.[11][14]
-
Selectivity: Temperature can also alter the selectivity of the separation, meaning the relative retention of different peptides may change.[11][14]
Troubleshooting Guide
If you are experiencing peak tailing with your threonine-containing peptide, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial System and Method Assessment
The first step is to determine if the issue is specific to your peptide or a general system problem.
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: This suggests a physical problem with the HPLC system.[8]
-
Solution:
-
Check for Extra-Column Dead Volume: Ensure all tubing between the injector and detector is as short and narrow in diameter as possible.[3] Verify that all fittings are properly seated to avoid small voids.[5]
-
Inspect the Column: A void at the head of the column or a blocked frit can cause tailing.[4] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.[4]
-
-
-
Symptom: Only the threonine-containing peptide peak (or a few specific peaks) is tailing.
-
Possible Cause: This points to a chemical interaction between your peptide and the stationary phase.[5]
-
Action: Proceed to the next steps to optimize the mobile phase and other method parameters.
-
Step 2: Mobile Phase Optimization
The mobile phase composition is critical for controlling peak shape.
Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds.[4]
-
Recommendation: Use a mobile phase with a low pH to suppress the ionization of silanol groups.[4][9]
-
Experimental Protocol:
-
Initial Condition: Prepare your mobile phase with 0.1% Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that can effectively mask silanol interactions and improve peak shape for UV detection.[15]
-
For LC-MS Applications: If TFA is causing ion suppression in your mass spectrometer, consider using 0.1% Formic Acid (FA). Be aware that FA may result in broader peaks compared to TFA.[7][15][16]
-
Alternative for LC-MS: Difluoroacetic acid (DFA) can be a good compromise, offering better peak shape than FA with less ion suppression than TFA.[15]
-
Increase Ionic Strength: If using formic acid, consider adding a salt like ammonium formate (e.g., 10-20 mM) to the mobile phase.[7][15] Increasing the ionic strength can reduce the repulsion of charged peptide molecules on the column surface, leading to improved peak shape.[7][16]
-
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent peak shape for UV detection, strong ion-pairing.[16] | Causes significant ion suppression in MS. |
| Formic Acid (FA) | 0.1% | Good for MS detection, volatile. | Can lead to poorer peak shapes compared to TFA.[7][16] |
| Difluoroacetic Acid (DFA) | 0.1% | A good compromise between UV peak shape and MS compatibility. | Weaker ion-pairing than TFA. |
| Ammonium Formate | 10-20 mM | Increases ionic strength, improving peak shape with FA.[7][15] | Non-volatile, not suitable for all applications. |
Step 3: Column Selection and Temperature Control
The choice of column and the operating temperature are key parameters.
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. End-capping reduces the number of available silanol groups for secondary interactions.[3][6] For larger peptides, consider a column with a wider pore size (e.g., 300 Å) to improve diffusion and peak shape.[17]
-
Recommendation: Increase the column temperature.
-
Experimental Protocol:
-
Set the column temperature to 40°C and analyze your sample.
-
If tailing persists, incrementally increase the temperature in 5-10°C steps, up to the manufacturer's recommended maximum (often around 60-80°C).
-
Monitor retention time, peak shape, and resolution. Higher temperatures generally improve peak shape and reduce retention times.[11][14]
-
To avoid peak distortion from temperature gradients between the mobile phase and the column, consider using a mobile phase pre-heater.[14]
-
Step 4: Sample Considerations
-
Recommendation: Check for column overload.
-
Experimental Protocol:
-
Reduce the concentration of your sample by a factor of 5 and re-inject.
-
If the peak shape improves significantly, you were likely overloading the column.[6]
-
Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase composition.[5][6] A strong sample solvent can cause peak distortion.[5]
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the concepts discussed.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Let's talk temperature and HPLC w/ prot/peptides - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. halocolumns.com [halocolumns.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Navigating Peptide Aggregation: A Technical Support Guide for Researchers
Technical Support Center > Peptide Synthesis > Troubleshooting Aggregation in Boc-L-Thr-OH Rich Peptides
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for handling the aggregation of peptides rich in this compound during solid-phase peptide synthesis (SPPS). The following information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are my peptides rich in this compound aggregating?
Peptides containing a high proportion of threonine residues are prone to aggregation primarily due to extensive intermolecular hydrogen bonding.[1][2] The hydroxyl group on the threonine side chain, combined with the peptide backbone's amide bonds, can form a strong network of hydrogen bonds, leading to the self-association of peptide chains on the solid support. This aggregation can hinder reagent diffusion and lead to incomplete coupling and deprotection steps, ultimately resulting in lower yields and purity of the final peptide.[1][3]
Q2: What are the initial signs of peptide aggregation during SPPS?
The most common indicator of on-resin aggregation is the shrinking of the resin beads.[1] You may also observe a significant slowdown or incomplete Fmoc deprotection and coupling reactions. Standard monitoring tests like the Kaiser test may become unreliable and give false-negative results in cases of severe aggregation.[1][4]
Q3: How does the choice of protecting group strategy (Boc vs. Fmoc) affect aggregation?
While aggregation can occur with both Boc and Fmoc chemistries, the Boc/Bzl protection scheme, when used with in situ neutralization protocols, can sometimes yield better results for "difficult" or aggregation-prone sequences.[3][4] The repeated treatments with trifluoroacetic acid (TFA) during Boc removal can help disrupt the secondary structures that lead to aggregation.[4]
Troubleshooting Guide
Issue 1: Poor Yield and Purity of a Threonine-Rich Peptide
Cause: On-resin aggregation of the growing peptide chains.
Solutions:
-
Optimize Solvent Conditions: The choice of solvent can significantly impact peptide solvation and aggregation. While Dimethylformamide (DMF) is a standard solvent, mixtures can be more effective at disrupting hydrogen bonds.
-
Recommendation: Employ a "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v) for both coupling and deprotection steps.[1] The addition of chaotropic salts can further disrupt aggregation.
Solvent System Composition Qualitative Effectiveness in Reducing Aggregation Reference Standard 100% DMF Moderate General SPPS "Magic Mixture" DCM/DMF/NMP (1:1:1) High [1] Chaotropic Salt Solution 0.8 M NaClO₄ in DMF High [1] Chaotropic Salt Solution 4 M KSCN in DMF Very High [1] -
-
Incorporate Pseudoproline Dipeptides: Pseudoproline dipeptides are powerful tools for disrupting the secondary structures that cause aggregation.[1][5][6][7][8] They introduce a "kink" in the peptide backbone, hindering inter-chain hydrogen bonding. For threonine residues, a Boc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide can be incorporated.
-
Recommendation: Strategically substitute a dipeptide unit in your sequence with a corresponding pseudoproline dipeptide, ideally every 6-8 residues, and particularly before hydrophobic stretches.[1][6]
Strategy Description Expected Improvement in Yield/Purity Reference Standard Synthesis Standard Boc-amino acid coupling Low for aggregation-prone sequences - Pseudoproline Incorporation Substitution with Boc-Xaa-Thr(ΨMe,Mepro)-OH Significant improvement in both yield and purity [5][7] -
Issue 2: Difficulty in Synthesizing a Long Peptide with Multiple Threonine Residues
Cause: Cumulative aggregation effects that worsen with increasing peptide length.
Solutions:
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can help to disrupt hydrogen bonds and improve reaction kinetics.
-
Recommendation: Increase the coupling temperature to 50-60 °C.
-
-
Low-Load Resin: Using a resin with a lower substitution level can increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.
-
Recommendation: For peptides longer than 20 amino acids, consider using a resin with a substitution of 0.1-0.4 mmol/g.
-
Experimental Protocols
Protocol 1: Boc-SPPS of a "Difficult" Threonine-Rich Peptide using a Chaotropic Salt
This protocol outlines the manual solid-phase synthesis of a model 15-mer peptide rich in threonine (Ac-Thr-Ala-Thr-Thr-Val-Leu-Thr-Ile-Ser-Thr-Gly-Leu-Thr-Lys(Boc)-Arg(Pbf)-resin) on a 0.1 mmol scale using a Boc/Bzl strategy and a chaotropic salt to mitigate aggregation.
Materials:
-
Boc-Arg(Pbf)-Wang resin (0.4 mmol/g)
-
Boc-amino acids (including this compound)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
NMP (N-Methyl-2-pyrrolidone)
-
KSCN (Potassium thiocyanate)
-
Acetic Anhydride
-
Piperidine
Procedure:
-
Resin Swelling: Swell 250 mg of Boc-Arg(Pbf)-Wang resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash with DCM (3x), IPA (2x), and DMF (3x).
-
-
Coupling Cycle (for each amino acid):
-
Pre-activation: In a separate vial, dissolve 4 equivalents of the Boc-amino acid and 3.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Aggregation Disruption (from 5th residue onwards): Before coupling, wash the resin with a 4 M KSCN solution in DMF for 10 minutes. Drain and proceed with the coupling step.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple.
-
-
N-terminal Acetylation:
-
After the final deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Wash with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Incorporation of a Boc-Protected Threonine Pseudoproline Dipeptide
This protocol describes the manual incorporation of a Boc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide into a growing peptide chain during Boc-SPPS.
Procedure:
-
Deprotection: Perform the Boc deprotection of the N-terminal amino acid on the resin as described in Protocol 1.
-
Dipeptide Coupling:
-
Pre-activation: In a separate vial, dissolve 2 equivalents of the Boc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide and 1.9 equivalents of HBTU in DMF. Add 3 equivalents of DIPEA and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate for 2-4 hours.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
-
Continue Synthesis: Proceed with the deprotection of the newly coupled dipeptide and the coupling of the next amino acid as per the standard protocol. The oxazolidine ring of the pseudoproline is stable to the Boc deprotection conditions and will be cleaved during the final TFA cleavage step to yield the native threonine residue.
Visualizations
Caption: Workflow for handling aggregation in Boc-SPPS.
Caption: Mechanism of threonine-rich peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Coupling of Boc-L-Thr-OH and Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of the sterically hindered amino acid, N-Boc-L-threonine (Boc-L-Thr-OH), in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The primary reason for inefficient coupling of this compound is steric hindrance. This arises from two main factors: the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the inherent steric bulk of the threonine side chain, which is branched at the beta-carbon. This combination can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.
Q2: What are the signs of an incomplete or failed coupling reaction with this compound?
Incomplete coupling is typically indicated by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step, which detects the presence of unreacted primary amines on the resin. A faint or equivocal test result may indicate a partially successful coupling that could still lead to significant deletion sequences in the final peptide product.
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more reactive coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone. The most effective reagents are typically uronium/aminium or phosphonium salts. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most efficient coupling reagent for hindered amino acids due to its rapid activation and resistance to racemization.[1][2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though sometimes slightly less reactive than HATU for the most challenging couplings.[1][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings and can be advantageous in situations where guanidinylation of the N-terminus is a concern.[2]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole): While a more traditional choice, the addition of HOBt significantly improves the efficiency and reduces side reactions compared to DIC alone. This combination can be effective, but may require longer reaction times for hindered residues.
Q4: Can I "double couple" this compound to improve the yield?
Yes, performing a second coupling step (double coupling) is a common and effective strategy to ensure the reaction goes to completion, especially when a positive Kaiser test is observed after the first coupling. This involves repeating the coupling procedure with a fresh solution of the activated amino acid.
Q5: Are there any common side reactions to be aware of when coupling this compound?
While the primary challenge is incomplete coupling, other potential side reactions in peptide synthesis involving threonine include:
-
N-O Acyl Shift: Under strongly acidic conditions, the peptide backbone can rearrange, with the acyl group migrating from the nitrogen to the side-chain hydroxyl group of threonine. This is more of a concern during the final cleavage from the resin if strong acids like HF are used.
-
Racemization: Although less common with urethane-protected amino acids like Boc-derivatives, racemization can still occur, particularly with over-activation or the use of excessive base. The use of additives like HOBt or HOAt helps to suppress this side reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Incomplete coupling due to steric hindrance.2. Inefficient activation of this compound.3. Aggregation of the growing peptide chain on the resin. | 1. Double Couple: Perform a second coupling reaction.2. Switch to a more powerful coupling reagent: If using DIC/HOBt, consider switching to HATU or HBTU.3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.4. Increase temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can help overcome steric hindrance, but should be used with caution to avoid side reactions.5. Solvent choice: N,N-Dimethylformamide (DMF) is a standard solvent, but in cases of aggregation, switching to or adding N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) may be beneficial.[1] |
| Low final peptide yield with deletion of Threonine | 1. Consistently poor coupling efficiency at the threonine residue.2. Premature termination of peptide chains. | 1. Optimize coupling conditions: Use a more potent coupling reagent (HATU) and a double coupling strategy for the this compound step.2. Consider a different protecting group strategy: For particularly difficult sequences, Fmoc-based synthesis might offer advantages in terms of deprotection and coupling monitoring.3. Use a lower substitution resin: For long or difficult peptides, a resin with a lower loading capacity (0.1 to 0.4 mmol/g) can reduce steric hindrance between growing peptide chains.[4] |
| Presence of unexpected side products in final peptide | 1. Racemization of the threonine residue.2. Side reactions from the coupling reagents.3. Incomplete deprotection of the previous amino acid. | 1. Minimize activation time: Pre-activation of the amino acid should be kept to a minimum before adding it to the resin.2. Avoid excess base: Use the recommended equivalents of base (e.g., DIEA) for the chosen coupling reagent.3. Ensure complete deprotection: Confirm a positive Kaiser test after the Boc deprotection step before proceeding with the coupling. |
Comparative Data on Coupling Reagents
While exact yields are highly sequence-dependent, the following table provides a general comparison of the relative efficiency of common coupling reagents for hindered amino acids like this compound based on literature and common practice.
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| HATU | Very High | 30 - 60 min | Fast, high yields, low racemization.[1][3] | Higher cost. |
| HBTU | High | 30 - 90 min | Reliable, widely used, good yields.[1][3] | Can be slightly less effective than HATU for very difficult couplings. |
| PyBOP | High | 30 - 90 min | High efficiency, less risk of N-terminal guanidinylation compared to uronium reagents.[2] | Byproducts can be more difficult to remove. |
| DIC/HOBt | Moderate to High | 1 - 4 hours | Cost-effective, readily available. | Slower reaction times, may require double coupling more frequently. |
Experimental Protocols
Note: The following are general protocols and may require optimization based on the specific peptide sequence, resin, and synthesizer used. All procedures should be carried out in a well-ventilated fume hood.
Protocol 1: HATU Mediated Coupling of this compound
-
Resin Preparation: Following the successful deprotection of the N-terminal Boc group of the peptide-resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 equivalents). Briefly vortex the solution.
-
Coupling: Immediately add the activation solution to the washed resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, continue agitation for another 30-60 minutes or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: HBTU Mediated Coupling of this compound
-
Resin Preparation: After deprotection and washing as described in Protocol 1.
-
Activation Solution: Prepare a solution of this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and mix.
-
Coupling: Add the activation solution to the resin.
-
Reaction: Agitate for 30-90 minutes at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: DIC/HOBt Mediated Coupling of this compound
-
Resin Preparation: After deprotection and washing as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate for 1-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. A double coupling is more likely to be necessary with this method for hindered residues.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for a failed coupling reaction with this compound.
References
Validation & Comparative
A Comparative Guide to Boc-L-Thr-OH and Fmoc-L-Thr-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids is a critical decision that influences the strategy and outcome of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-L-Thr-OH and Fmoc-L-Thr-OH, focusing on their efficacy, potential side reactions, and the experimental protocols for their use.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid, while the Fmoc group is removed by a base. This dictates the choice of protecting groups for the amino acid side chains and the resin linker, a concept known as orthogonality.
| Feature | This compound Strategy | Fmoc-L-Thr-OH Strategy |
| α-Amino Protection | Tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine in DMF) |
| Side Chain Protection | Typically Benzyl (Bzl) ethers | Typically tert-Butyl (tBu) ethers |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | Partial orthogonality | True orthogonality[1][2][3] |
| General Use Case | Advantageous for long or aggregation-prone sequences | Milder conditions, suitable for sensitive peptides and post-translational modifications[3] |
Quantitative Comparison of Efficacy
| Parameter | This compound | Fmoc-L-Thr-OH | Data Interpretation & Notes |
| Coupling Efficiency | >99% | >99% | Both can achieve high coupling yields with appropriate activation methods. One study noted complete coupling of Fmoc-Thr(tBu)-OH where other bulky amino acids were problematic[4]. |
| Racemization Potential | Low | Moderate | Racemization of threonine is generally low for both. However, the basic conditions of Fmoc deprotection and coupling can increase the risk, especially with certain activation reagents[5][6]. |
| Side Reaction: N→O Acyl Shift | Higher risk | Low risk | This can occur during the final strong acid cleavage (e.g., HF) in Boc-SPPS, or with prolonged TFA treatment[7][8]. The reaction is reversible with base treatment. |
| Side Reaction: Dehydration | Low risk | Low risk | Dehydration of the threonine side chain is not a commonly reported major side reaction for either strategy under standard conditions. |
| Side Reaction: allo-Threonine Formation | Low | Low | Formation of the diastereomer is generally minimal with modern coupling reagents for both strategies. |
Experimental Protocols
The following protocols outline a comparative experimental design for the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Thr-Leu) to evaluate the efficacy of this compound and Fmoc-L-Thr-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
A. Boc-Strategy Synthesis
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-L-Leu-OH to the resin using a suitable activation method (e.g., cesium carbonate).
-
Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling Cycle for Threonine:
-
Pre-activate 3 equivalents of Boc-L-Thr(Bzl)-OH with 3 equivalents of HBTU and 6 equivalents of DIEA in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat deprotection, neutralization, and coupling steps for the remaining amino acids (Phe, Gly, Ala, Tyr).
-
Final Cleavage: Treat the peptidyl-resin with anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
B. Fmoc-Strategy Synthesis
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
First Amino Acid Deprotection: If using a pre-loaded resin, remove the Fmoc group with 20% piperidine in DMF.
-
Coupling Cycle for Threonine:
-
Pre-activate 3 equivalents of Fmoc-L-Thr(tBu)-OH with 3 equivalents of HCTU and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Chain Elongation: Repeat coupling and deprotection steps for the remaining amino acids (Phe, Gly, Ala, Tyr).
-
Final Cleavage: Treat the peptidyl-resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups[9].
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide and identify potential side products by comparison of retention times and mass spectrometry analysis of collected fractions.
Visualizations
Experimental Workflow
Caption: Comparative workflow for SPPS using Boc and Fmoc strategies.
MAPK/ERK Signaling Pathway
Threonine-containing peptides are crucial in studying cellular signaling, particularly in phosphorylation cascades. The MAPK/ERK pathway is a key example where threonine phosphorylation is a critical activation step.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
Conclusion
The choice between this compound and Fmoc-L-Thr-OH is dependent on the specific requirements of the peptide being synthesized.
-
This compound remains a viable option, particularly in established protocols for long and complex peptides where the repetitive acid deprotection steps can help mitigate aggregation. However, the requirement for harsh final cleavage conditions necessitates careful consideration of compatible side-chain protecting groups and potential side reactions like the N→O acyl shift.
-
Fmoc-L-Thr-OH is generally the preferred choice for modern SPPS due to the milder overall conditions and true orthogonality of the protection scheme. This makes it highly compatible with the synthesis of sensitive peptides, including those with post-translational modifications. While racemization can be a concern, it is generally manageable with optimized coupling protocols.
Ultimately, the decision should be based on a thorough evaluation of the target peptide's sequence, length, and any modifications, as well as the available laboratory equipment and expertise.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Boc-L-Thr-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the correct incorporation of protected amino acids is a critical step in peptide synthesis. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for validating the successful incorporation of Boc-L-Thr-OH, a commonly used building block in solid-phase peptide synthesis (SPPS).
The tert-butyloxycarbonyl (Boc) protecting group is favored in peptide synthesis for its stability and ease of removal under acidic conditions. However, incomplete coupling or side reactions can lead to impurities that compromise the final peptide's purity, activity, and safety. Therefore, robust analytical methods are essential to confirm the presence and integrity of the incorporated this compound residue. This guide details the experimental protocols and presents a comparative analysis of key techniques, with a focus on mass spectrometry.
Mass Spectrometry: The Cornerstone of Peptide Analysis
Mass spectrometry (MS) is the primary tool for confirming the molecular weight of synthetic peptides and identifying impurities.[1] Two common ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are widely used in conjunction with various mass analyzers, most notably Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (Q-TOF).
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and high-throughput technique ideal for the initial screening of crude peptide products.[2] It provides a fast determination of the molecular weight of the target peptide, allowing for a quick assessment of whether the this compound incorporation was successful.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS, often coupled with liquid chromatography (LC-MS), is a powerful technique for both qualitative and quantitative analysis of peptides.[3] It is particularly well-suited for analyzing complex mixtures and can provide detailed information about impurities. ESI typically produces multiply charged ions, which allows for the analysis of large molecules on instruments with a limited mass range.
Comparative Analysis of Mass Spectrometry Techniques
| Parameter | MALDI-TOF MS | ESI-MS (LC-MS) |
| Primary Use | Rapid molecular weight confirmation of purified peptides and simple mixtures. | Detailed analysis of complex peptide mixtures, impurity profiling, and quantification. |
| Ionization | Soft ionization, typically produces singly charged ions. | Soft ionization, produces multiply charged ions. |
| Sample Throughput | High | Moderate to High |
| Salt Tolerance | Moderate | Low (requires desalting) |
| Quantitative Accuracy | Generally considered semi-quantitative | Good for relative and absolute quantification |
| Coupling to Separation | Typically offline with HPLC | Directly coupled with LC for online separation and analysis |
| Fragmentation (MS/MS) | Possible with TOF/TOF analyzers (Post-Source Decay or Collision-Induced Dissociation) | Routinely performed for sequence confirmation and impurity identification |
Alternative and Complementary Analytical Methods
While mass spectrometry is indispensable, a multi-faceted approach employing other analytical techniques provides a more complete picture of peptide purity and successful this compound incorporation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[4] By separating the target peptide from impurities based on hydrophobicity, HPLC provides a quantitative measure of purity. The retention time of the peptide can also be indicative of successful this compound incorporation, as the protecting group significantly alters the peptide's hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide.[5] For validating this compound incorporation, 1H and 13C NMR can confirm the presence of the Boc group and the characteristic chemical shifts of the threonine residue within the peptide sequence. While not a high-throughput technique, NMR is invaluable for unambiguous structure elucidation.[5]
Experimental Protocols
Mass Spectrometry Analysis (General Protocol)
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS or a matrix solution for MALDI-MS).
-
For LC-MS analysis, dilute the sample to an appropriate concentration (e.g., 0.1-1 µg/µL).[6]
-
For MALDI-MS, mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to crystallize.
Instrumentation and Analysis:
-
LC-MS/MS:
-
LC System: Utilize a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[6]
-
MS System: Acquire data in positive ion mode. Perform a full MS scan to identify the molecular ions of the target peptide and impurities.
-
MS/MS Analysis: Select the precursor ion corresponding to the this compound containing peptide for fragmentation to confirm its sequence.
-
-
MALDI-TOF MS:
-
Acquire spectra in positive ion mode.
-
Calibrate the instrument using a standard peptide mixture.
-
Analyze the spectrum for the presence of the expected molecular ion peak.
-
HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Chromatography: Use a C18 reversed-phase column. Elute the peptide with a linear gradient of mobile phase B.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.[4]
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3CN).[7]
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectra.
-
Data Analysis: Analyze the spectra to identify the characteristic signals of the Boc group (a strong singlet around 1.4 ppm in ¹H NMR) and the threonine residue.
Visualization of Analytical Workflows
Caption: Workflow for peptide synthesis and analytical validation.
Caption: Comparison of MALDI-TOF and ESI-MS for peptide validation.
Caption: Fragmentation of a this compound peptide in MS/MS.
References
- 1. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. nmr-bio.com [nmr-bio.com]
Confirming the Structure of Boc-L-Thr-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of peptide building blocks is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH), a crucial protected amino acid in peptide synthesis.
This document outlines the experimental data and protocols for NMR spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA), offering an objective assessment of each method's strengths in confirming the identity, purity, and structure of this compound.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key quantitative data obtained from various analytical techniques for the characterization of this compound.
| Analytical Technique | Parameter | Typical Value for this compound | Information Provided |
| ¹H NMR | Chemical Shift (δ) | α-H: ~4.2 ppm, β-H: ~4.1 ppm, γ-CH₃: ~1.2 ppm, Boc-(CH₃)₃: ~1.4 ppm | Proton environment, structural connectivity |
| ¹³C NMR | Chemical Shift (δ) | C=O (Boc): ~156 ppm, C=O (acid): ~174 ppm, Cα: ~60 ppm, Cβ: ~68 ppm, Cγ: ~20 ppm, Boc-C(CH₃)₃: ~80 ppm, Boc-(CH₃)₃: ~28 ppm | Carbon skeleton, presence of functional groups |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 220.1230, [M+Na]⁺: 242.1049 | Molecular weight confirmation, fragmentation pattern |
| HPLC (RP-HPLC) | Retention Time (tR) | Varies with column and mobile phase | Purity assessment, quantification |
| Amino Acid Analysis | Composition | Threonine | Confirmation of the core amino acid |
In-Depth Analysis: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Key NMR Experiments for this compound:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts and coupling constants of the α-H, β-H, and γ-CH₃ protons are characteristic of the threonine structure, while the singlet from the tert-butyl group confirms the presence of the Boc protecting group.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbons, the α- and β-carbons, and the carbons of the Boc group are unique identifiers.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, confirming the connectivity between the α-H, β-H, and γ-CH₃ protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, definitively assigning the ¹H and ¹³C signals.
Caption: Workflow for this compound structure confirmation using NMR.
Comparative Analytical Techniques
While NMR provides unparalleled structural detail, a comprehensive characterization of this compound often involves complementary techniques to assess purity and confirm molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the compound, confirming its elemental composition.
-
Strengths: High sensitivity, accurate mass determination, and ability to identify impurities and by-products.
-
Data Acquired: The mass-to-charge ratio (m/z) of the molecular ion. For this compound, this is typically observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized compounds.
-
Strengths: Excellent for separating the target compound from impurities, allowing for accurate purity determination and quantification.
-
Data Acquired: A chromatogram showing peaks corresponding to the analyte and any impurities. The purity is calculated based on the relative area of the main peak.
Amino Acid Analysis (AAA)
AAA is used to confirm the amino acid composition of a peptide or, in this case, the identity of the protected amino acid.
-
Strengths: Confirms the foundational amino acid component after removal of the protecting group.
-
Data Acquired: Qualitative and quantitative data on the amino acid present in the sample.
Caption: Relationship between analytical techniques and information obtained.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Acquisition (COSY & HSQC): Acquire standard 2D COSY and HSQC spectra to establish correlations.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and the correlations observed in the 2D spectra.
Protocol 2: Mass Spectrometry of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI) for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Data Analysis: Determine the experimental m/z values and compare them to the calculated theoretical mass of this compound.
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
-
Injection: Inject 10-20 µL of the sample solution.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and calculate the purity based on the area percentage of the main peak.
Protocol 4: Amino Acid Analysis of this compound
-
Deprotection: Hydrolyze the Boc group from the amino acid using a strong acid (e.g., 6N HCl) at an elevated temperature (e.g., 110°C for 24 hours) in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acid with a reagent such as phenyl isothiocyanate (PITC) to form a UV-active derivative.
-
HPLC Separation: Separate the derivatized amino acid using a dedicated amino acid analysis HPLC method.
-
Quantification: Compare the retention time and peak area to a known standard of L-Threonine to confirm its identity and quantify the amount.
Conclusion
While Mass Spectrometry, HPLC, and Amino Acid Analysis are essential for confirming the molecular weight, purity, and core amino acid identity of this compound, NMR spectroscopy remains the gold standard for unambiguous structural confirmation. The detailed information on atomic connectivity and chemical environment provided by a combination of 1D and 2D NMR experiments offers the highest level of confidence in the structural integrity of this critical peptide building block. For comprehensive quality control in research and drug development, a multi-technique approach is recommended.
A Comparative Guide to Coupling Agents for Boc-L-Thr-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure incorporation of amino acids is a cornerstone of successful peptide synthesis. This guide provides a comparative analysis of commonly employed coupling agents for the challenging task of incorporating Boc-L-Thr-OH, a sterically hindered β-hydroxy amino acid.
The selection of an appropriate coupling agent is critical to maximize yield, minimize reaction times, and, most importantly, suppress side reactions such as racemization and β-elimination, which are prevalent with β-hydroxy amino acids like threonine. This comparison is based on a comprehensive review of available literature and provides detailed experimental protocols for the most effective methods.
Performance Comparison of Coupling Agents
The following table summarizes the performance of various coupling agents in the context of this compound incorporation. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct head-to-head comparative studies with identical reaction conditions are scarce; therefore, the presented data should be considered as a guideline.
| Coupling Agent | Additive | Typical Yield (%) | Typical Reaction Time | Purity (%) | Key Considerations |
| HATU | DIPEA | >95 | 15-60 min | >95 | High efficiency and speed, but can be expensive.[1] Potential for guanidinylation if used in excess.[1][2] |
| HBTU | DIPEA/HOBt | >90 | 30-120 min | >95 | A cost-effective alternative to HATU, though slightly slower.[1] Addition of HOBt is recommended to suppress racemization.[1][3] |
| HCTU | DIPEA | >95 | 5-30 min | >95 | Reported to be highly efficient with short coupling times.[1] |
| PyBOP | DIPEA/HOBt | >90 | 30-120 min | >90 | A phosphonium salt-based reagent, less likely to cause guanidinylation compared to uronium salts.[4] The byproduct, HMPA, is carcinogenic, so careful handling is required. |
| DIC/HOBt | None | 85-95 | 1-4 hours | >90 | A classic and cost-effective carbodiimide method. The addition of HOBt is crucial to minimize racemization.[1][3][4] |
| EDC/HOBt | None | 80-90 | 2-6 hours | >90 | Water-soluble carbodiimide, simplifying workup to remove byproducts.[3][4] Generally slower than uronium or phosphonium salt-based reagents. |
Mitigating Side Reactions: Racemization and β-Elimination
Threonine, due to its β-hydroxyl group, is susceptible to two primary side reactions during peptide coupling:
-
Racemization: The abstraction of the α-proton of the activated amino acid can lead to a loss of stereochemical integrity. This is a significant concern as it can be challenging to separate the resulting diastereomeric peptides. The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is a standard practice to minimize racemization by forming less reactive and more selective active esters.[1][2][4] Studies on glycosylated threonine derivatives have shown that they are surprisingly less prone to epimerization compared to their serine counterparts.[5]
-
β-Elimination: Under basic conditions, the hydroxyl group can be eliminated to form a dehydroamino acid residue. This side reaction can be minimized by careful control of the base concentration and reaction temperature.
Experimental Protocols
The following are detailed, representative protocols for the coupling of this compound using various reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU Coupling
-
Resin Preparation: Swell the resin (e.g., 100-200 mesh) in N,N-dimethylformamide (DMF) for 30 minutes, followed by deprotection of the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 15-60 minutes.
-
Monitoring: Monitor the reaction progress using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.
-
Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times) and dry under vacuum.
Protocol 2: HBTU/HOBt Coupling
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 30-120 minutes.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: HCTU Coupling
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 5-30 minutes.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 4: PyBOP/HOBt Coupling
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 30-120 minutes.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 5: DIC/HOBt Coupling
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow to pre-activate for 10 minutes.
-
Coupling: Add the pre-activated mixture to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 6: EDC/HOBt Coupling
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3 equivalents), and HOBt (3 equivalents) in a mixture of DCM and DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-6 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the general workflow of a solid-phase peptide synthesis cycle and the activation mechanism of a carboxylic acid by a uronium-based coupling agent.
References
Benchmarking the Performance of Boc-L-Thr-OH from Different Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quality and consistency of raw materials are paramount to achieving reliable and reproducible results. N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a critical building block in solid-phase peptide synthesis (SPPS). Variations in purity, impurity profiles, and enantiomeric integrity among different suppliers can significantly impact the yield and purity of the final peptide. This guide provides a framework for benchmarking the performance of this compound from various suppliers through a series of objective experimental evaluations.
Key Performance Indicators for this compound
The quality of this compound can be assessed based on several key performance indicators (KPIs). The following table summarizes these indicators and the recommended analytical methods for their evaluation.
| Key Performance Indicator | Recommended Analytical Method(s) | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | To quantify the percentage of this compound and detect the presence of any non-volatile impurities. |
| Identity | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR) | To confirm the chemical structure and identity of the material. |
| Enantiomeric Purity | Chiral HPLC | To determine the percentage of the desired L-enantiomer and quantify the presence of the D-enantiomer, which can lead to undesired diastereomeric peptides. |
| Impurity Profile | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify specific impurities, such as residual solvents, starting materials, or by-products from the synthesis of this compound. |
| Performance in Peptide Synthesis | Test Peptide Synthesis and Analysis | To evaluate the coupling efficiency and the impact of the this compound quality on the purity of a model peptide. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to perform these tests in parallel for samples from different suppliers to ensure a direct and fair comparison.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound.
Materials:
-
This compound samples from different suppliers
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound from each supplier in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
-
Analysis: Inject 10 µL of each sample. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound samples
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of each this compound sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectra with a reference spectrum of this compound. Verify the presence of characteristic peaks for the Boc protecting group, the threonine backbone, and the hydroxyl group.
Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound samples
-
Chiral HPLC column (e.g., Chiralpak IA)
-
HPLC grade hexane
-
HPLC grade ethanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare samples as described for purity analysis.
-
Chiral HPLC Conditions:
-
Mobile Phase: A mixture of hexane, ethanol, and TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized based on the column manufacturer's recommendations.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
-
Analysis: Inject the samples and identify the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.
Performance in a Model Dipeptide Synthesis
Objective: To assess the practical performance of this compound in a standard peptide coupling reaction.
Materials:
-
This compound from each supplier
-
H-Gly-Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the H-Gly-Wang resin in DMF.
-
Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Boc group.
-
Cleavage: Cleave the dipeptide from the resin using the cleavage cocktail.
-
Analysis: Analyze the crude peptide product by HPLC to determine the yield and purity of the Boc-Thr-Gly-OH dipeptide.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. Below are example tables with placeholder data.
Table 1: Physicochemical Properties of this compound from Different Suppliers
| Supplier | Purity (HPLC, %) | Enantiomeric Purity (% ee) | Melting Point (°C) | Appearance |
| Supplier A | 99.5 | 99.8 | 130-132 | White crystalline powder |
| Supplier B | 98.9 | 99.5 | 129-131 | Off-white powder |
| Supplier C | 99.8 | 99.9 | 131-133 | White crystalline powder |
Table 2: Performance in Model Dipeptide Synthesis
| Supplier of this compound | Crude Dipeptide Purity (HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | 95.2 | 2.1 | 1.5 |
| Supplier B | 92.8 | 3.5 | 2.0 |
| Supplier C | 96.5 | 1.8 | 1.1 |
Visualizations
Diagrams can effectively illustrate experimental workflows and chemical pathways.
Caption: Workflow for the comparative evaluation of this compound from different suppliers.
Caption: Simplified signaling pathway of a Boc-SPPS cycle for dipeptide synthesis.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and consistency of their research and development activities.
Side-by-side comparison of Boc and Cbz protecting groups for threonine
In the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. For the amino acid threonine, with its nucleophilic α-amino and hydroxyl groups, effective protection is crucial to prevent unwanted side reactions. Among the arsenal of available protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) have long been staples. This guide provides a detailed, data-driven comparison of these two stalwart protectors for threonine, offering insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
At a Glance: Key Performance Indicators
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for the application of Boc and Cbz protecting groups to threonine.
| Parameter | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Typical Yield | Excellent (often >90%)[1] | Good to Excellent (85-95%)[2][3] |
| Reaction Time | 1-4 hours[1][4] | 2-20 hours[2] |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[5][6][7][] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid (HBr/AcOH), or Lewis Acids[2][5][9][10] |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups[5] | Orthogonal to Boc and Fmoc protecting groups[5] |
| Reagent Stability | Di-tert-butyl dicarbonate is sensitive to moisture and heat. | Benzyl chloroformate is highly reactive and moisture-sensitive. |
| Side-Chain Compatibility | Acid-labile side-chain protecting groups may be cleaved during deprotection. | Compatible with most side-chain protecting groups, but sensitive to reducible groups during hydrogenolysis.[11] |
The Chemistry of Protection and Deprotection
The choice between Boc and Cbz often hinges on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the desired deprotection conditions.
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced by reacting threonine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7][12][13] The deprotection of the Boc group is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6][7][][14] This acid lability is a key feature of Boc-based strategies in peptide synthesis.
Cbz Protection and Deprotection
The benzyloxycarbonyl (Cbz) group is typically introduced by reacting threonine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][10][15] A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the removal of other protecting groups in its presence. Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl group.[2][5][16] Alternative deprotection methods include treatment with strong acids like HBr in acetic acid or with certain Lewis acids.[9][10]
References
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. ijacskros.com [ijacskros.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validating the Biological Activity of Peptides Synthesized Using Boc-L-Thr-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of innovation. The choice of synthesis strategy can significantly impact the purity, yield, and ultimately, the biological efficacy of the final peptide. This guide provides an objective comparison of peptide synthesis using tert-butyloxycarbonyl (Boc) protected L-Threonine (Boc-L-Thr-OH) against its main alternative, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. We present supporting experimental data, detailed protocols for biological validation, and visualizations to clarify complex workflows and pathways.
Peptide Synthesis Strategies: A Head-to-Head Comparison
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating custom peptides. The two most established strategies are Boc and Fmoc chemistry, which primarily differ in the type of protecting group used for the α-amino group of the amino acids.
Boc (tert-butyloxycarbonyl) Strategy: This traditional approach utilizes the acid-labile Boc group. Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin support requires a very strong acid, typically hydrogen fluoride (HF).[1]
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: This has become the more widely used method due to its milder reaction conditions. The Fmoc group is base-labile and is removed using a weak base, most commonly piperidine. The final cleavage from the resin is performed with TFA.[1][2][3]
The choice between these strategies can influence the synthesis of peptides containing sensitive residues like threonine and can have downstream effects on the peptide's biological activity.
Performance Comparison: Boc vs. Fmoc for Threonine-Containing Peptides
The following tables summarize key performance metrics for peptides synthesized using Boc and Fmoc strategies, with a focus on those containing threonine.
Table 1: Synthesis Yield and Purity
| Parameter | Boc Strategy | Fmoc Strategy | Remarks |
| Crude Yield | Generally good, but can be sequence-dependent. | Often higher due to milder deprotection steps, reducing peptide loss.[4] | A study on a threonine-containing glycopeptide using Fmoc-SPPS reported a 50% yield.[5] |
| Crude Purity | Can be lower due to harsh acid treatments leading to side reactions. | Typically higher, with purities ranging from 70% to 96% for crude peptides in some studies.[6] | Fmoc chemistry is often preferred for complex and modified peptides.[7] |
| Final Purity | High purity can be achieved after purification. | High purity is readily achievable post-purification. | The required purity level depends on the intended application, with >98% often needed for in vivo studies.[8] |
Table 2: Biological Activity Comparison
| Biological Activity | Peptide Sequence | Synthesis Strategy | IC50 / MIC | Reference |
| ACE-Inhibitory | Asp-Lys-Ile-His-Pro | Boc | 113.18 µM | |
| Asp-Lys-Ile-His-Pro | Fmoc | 577.92 µM | ||
| Antimicrobial | Data not available for direct comparison | Boc | - | |
| Data not available for direct comparison | Fmoc | - | ||
| Antioxidant | Data not available for direct comparison | Boc | - | |
| Data not available for direct comparison | Fmoc | - |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
The available data on an ACE-inhibitory peptide suggests that the synthesis strategy can significantly impact the biological activity, with the Boc-synthesized peptide showing considerably higher potency in this specific case. This highlights the importance of experimental validation for any synthesized peptide.
Experimental Protocols for Biological Activity Validation
Here we provide detailed methodologies for key experiments to validate the biological activity of threonine-containing peptides.
Antimicrobial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the synthesized peptide in a sterile, appropriate solvent (e.g., water, DMSO) to create a stock solution. Prepare serial two-fold dilutions of the peptide in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Reading the Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Angiotensin-Converting Enzyme (ACE) Inhibitory Assay
This assay measures the ability of a peptide to inhibit the activity of ACE, an enzyme involved in blood pressure regulation.
Protocol:
-
Reagent Preparation: Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL), in a buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3). Prepare a solution of ACE in the same buffer.[9]
-
Reaction Mixture: In a microplate well, pre-incubate different concentrations of the synthesized peptide with the HHL solution for 5 minutes at 37°C.[9]
-
Enzymatic Reaction: Initiate the reaction by adding the ACE solution to the wells. Incubate the plate at 37°C for 60 minutes.[9]
-
Stopping the Reaction: Terminate the reaction by adding 1 M HCl.[9]
-
Quantification: The product of the reaction, hippuric acid, is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) by monitoring the absorbance at 228 nm.[9]
-
Calculation: The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the presence and absence of the inhibitory peptide. The IC50 value is determined from a dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay evaluates the free radical scavenging capacity of a peptide.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the synthesized peptide to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without peptide). The IC50 value is determined from a dose-response curve.
Visualizing Workflows and Pathways
To further clarify the processes involved in peptide synthesis and biological validation, the following diagrams are provided.
Caption: Workflow comparing Boc and Fmoc solid-phase peptide synthesis.
Caption: Workflow for the biological validation of synthesized peptides.
Caption: Simplified pathway of the Renin-Angiotensin System and the role of ACE inhibitors.
Conclusion
The choice between this compound and an Fmoc-protected alternative for peptide synthesis is a critical decision that can influence not only the chemical outcome but also the biological performance of the final product. While Fmoc chemistry is generally favored for its milder conditions and often higher purity of crude products, the available data suggests that for certain biological activities, such as ACE inhibition, the Boc strategy may yield a more potent peptide.
This guide underscores the indispensable role of rigorous experimental validation. Researchers must not assume that a successfully synthesized peptide will be biologically active. The provided protocols for antimicrobial, ACE-inhibitory, and antioxidant assays offer a starting point for the comprehensive biological characterization of novel peptides. By combining robust synthesis strategies with thorough biological validation, the development of new and effective peptide-based therapeutics and research tools can be significantly advanced.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cost-Effectiveness of Boc vs. Fmoc Chemistry for Threonine-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision point. This is particularly true when incorporating hydroxyl-containing amino acids like threonine, where side-chain protection strategies and potential side reactions can significantly impact yield, purity, and overall cost. This guide provides an objective, data-driven comparison of Boc and Fmoc chemistries for the synthesis of threonine-containing peptides, offering detailed experimental protocols and a comprehensive cost analysis to inform your selection process.
At a Glance: Key Differences Between Boc and Fmoc SPPS
The fundamental difference between the two methods lies in their Nα-amino group protection strategy. Boc chemistry utilizes an acid-labile Boc group, which is removed by treatment with an acid such as trifluoroacetic acid (TFA). In contrast, Fmoc chemistry employs a base-labile Fmoc group, which is cleaved using a secondary amine, typically piperidine.[1][2] This distinction dictates the choice of orthogonal side-chain protecting groups and the overall workflow of the synthesis. For threonine, the standard protected forms are Boc-L-Thr(Bzl)-OH and Fmoc-L-Thr(tBu)-OH, respectively.[3]
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection | Strong Acid (e.g., 50% TFA in DCM)[4] | Base (e.g., 20% Piperidine in DMF)[4] |
| Threonine Side-Chain Protection | Benzyl (Bzl)[3] | tert-Butyl (tBu)[3] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[5] | Moderate Acid (e.g., TFA)[5] |
| Orthogonality | Partial (both Boc and Bzl are acid-labile)[3] | Fully Orthogonal[3] |
| Aggregation | Less frequent due to protonated amine terminus after deprotection[1] | More frequent as the peptide-resin is in a neutral state[5] |
| Automation Friendliness | Requires specialized equipment for strong acids | Readily automated[6] |
Cost-Effectiveness Analysis
To provide a quantitative comparison, a cost analysis for the synthesis of a hypothetical 5-residue threonine-containing peptide (e.g., Ac-Ala-Ala-Thr-Ala-Ala-NH2) on a 0.1 mmol scale is presented below. Prices are estimated based on currently available catalog prices from various suppliers and may vary.
| Reagent/Solvent | Boc Chemistry (per 0.1 mmol synthesis) | Fmoc Chemistry (per 0.1 mmol synthesis) |
| Protected Threonine | Boc-Thr(Bzl)-OH (~$4.52/g) | Fmoc-Thr(tBu)-OH (~$2.16/g) |
| Other Protected Amino Acids | Boc-Ala-OH | Fmoc-Ala-OH |
| Coupling Reagent | DCC (~$0.27/g) | HBTU (~$1.60/g) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) (~$0.48/mL) | Piperidine (~$0.13/mL) |
| Solvents | Dichloromethane (DCM) (~
| N,N-Dimethylformamide (DMF) (~$0.02/mL) |
| Resin | MBHA Resin | Rink Amide Resin |
| Final Cleavage Reagent | HF or TFMSA (High Cost & Specialized Equipment) | TFA (~$0.48/mL) |
| Estimated Reagent Cost per Synthesis | Moderately High | High |
| Estimated Solvent Cost per Synthesis | Moderate | High |
| Estimated Total Cost per Synthesis * | Lower to Moderate | Moderate to High |
Note: This is a simplified estimation. Actual costs will vary based on supplier, purity, scale, and efficiency of the synthesis. The cost of specialized equipment for Boc chemistry (e.g., HF cleavage apparatus) is a significant capital expenditure not factored into the per-synthesis cost but is a major consideration for laboratory setup.
While the initial cost of the Fmoc-protected threonine may be lower per gram, the overall cost of Fmoc synthesis is often higher due to the more expensive coupling reagents (e.g., HBTU vs. DCC) and larger volumes of DMF typically used for washing steps.[7] However, the high cost and hazardous nature of HF or TFMSA required for final cleavage in Boc chemistry, along with the necessary specialized apparatus, can make the Fmoc route more attractive and accessible for many laboratories, especially for smaller-scale syntheses.[5]
Experimental Protocols
Detailed experimental protocols for the manual synthesis of a generic threonine-containing peptide using both Boc and Fmoc chemistries are provided below. These are generalized procedures and may require optimization for specific peptide sequences.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell MBHA resin in DCM for 1 hour.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash with DCM (3x).
-
-
Amino Acid Coupling (Boc-Thr(Bzl)-OH):
-
Dissolve Boc-Thr(Bzl)-OH (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC (3 eq) in DCM to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash with DMF (5x).
-
-
Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
Dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide.
-
Performance Comparison: Yield and Purity
-
Yield: For routine, shorter peptides, both methods can provide good to excellent yields. For longer or more complex sequences prone to aggregation, Boc chemistry with in situ neutralization protocols can sometimes offer higher yields.[1] In Fmoc SPPS, aggregation can lead to incomplete deprotection and coupling, reducing the overall yield.[5]
-
Purity: The purity of the crude peptide is highly dependent on the efficiency of each coupling and deprotection step and the presence of side reactions. Fmoc chemistry, with its milder final cleavage conditions, can sometimes result in a cleaner crude product with fewer side-product formations.[6] However, side reactions such as diketopiperazine formation can be more prevalent in Fmoc-based synthesis, especially at the dipeptide stage.[8]
Potential Side Reactions Specific to Threonine
While both chemistries are robust, there are potential side reactions to consider when incorporating threonine:
-
Boc-Thr(Bzl): The benzyl ether side-chain protecting group is generally stable. However, during the final strong acid cleavage (HF or TFMSA), incomplete removal of the benzyl group can occur, leading to a protected threonine in the final peptide.
-
Fmoc-Thr(tBu): The tert-butyl ether protecting group is highly stable to the basic conditions of Fmoc deprotection. A potential side reaction, although less common for threonine compared to serine, is base-induced β-elimination, particularly with prolonged exposure to piperidine. This can lead to the formation of a dehydroamino acid residue. Additionally, O-acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid can occur if the side-chain protection is compromised, though the tBu group is generally effective at preventing this.
Workflow Visualizations
To further clarify the synthesis processes, the following diagrams illustrate the workflows for both Boc and Fmoc SPPS.
Figure 1: Boc Solid-Phase Peptide Synthesis Workflow for Threonine.
Figure 2: Fmoc Solid-Phase Peptide Synthesis Workflow for Threonine.
Conclusion: Making the Right Choice for Your Threonine Peptide
The decision between Boc and Fmoc chemistry for the synthesis of threonine-containing peptides is multifaceted, with no single "best" answer.
Choose Boc chemistry if:
-
You are synthesizing a long or aggregation-prone peptide where in situ neutralization can be advantageous.
-
Your laboratory is equipped to handle hazardous strong acids like HF or TFMSA.
-
The overall reagent cost is a primary concern, and you can mitigate the capital cost of specialized equipment.
Choose Fmoc chemistry if:
-
You require milder synthesis and cleavage conditions.
-
You are performing smaller-scale syntheses where the cost of specialized equipment for Boc chemistry is prohibitive.
-
You need to synthesize peptides with acid-sensitive modifications.
-
Ease of automation is a priority.
By carefully considering the factors of cost, required equipment, peptide characteristics, and desired purity, researchers can select the most appropriate and cost-effective strategy for the successful synthesis of their target threonine-containing peptides.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. Trifluoroacetic acid (TFA), 100 ml, CAS No. 76-05-1 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Review of Boc-L-Thr-OH and its Alternatives in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protecting groups for amino acid building blocks is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. For the incorporation of threonine, a key amino acid with a secondary hydroxyl group, various protected derivatives are employed, with N-α-tert-butyloxycarbonyl-L-threonine (Boc-L-Thr-OH) and its counterparts playing a central role. This guide provides a comprehensive comparison of the performance of this compound and its common alternatives in different peptide synthesis methodologies, supported by available experimental data and detailed protocols.
Introduction to Threonine Protection in Peptide Synthesis
Threonine's side-chain hydroxyl group necessitates protection to prevent undesirable side reactions during peptide synthesis, such as O-acylation. The two dominant strategies in solid-phase peptide synthesis (SPPS), Boc/Bzl and Fmoc/tBu, utilize different protection schemes for threonine. In the Boc/Bzl strategy, the α-amino group is protected by the acid-labile Boc group, and the threonine side chain is typically protected by a benzyl (Bzl) ether, yielding Boc-Thr(Bzl)-OH . In the more widely used Fmoc/tBu strategy, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the side chain is protected by a tert-butyl (tBu) ether, resulting in Fmoc-Thr(tBu)-OH . While this compound with an unprotected side chain can be used in some solution-phase applications or for the N-terminal residue, its use within a longer sequence in SPPS is generally avoided due to the risk of side reactions.
Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
Direct quantitative comparisons of these derivatives in the synthesis of the same peptide are scarce in the literature. However, by collating data from various studies and considering the general principles of each strategy, a comparative overview can be constructed.
Data Presentation
Table 1: Qualitative Comparison of Threonine Derivatives in SPPS
| Feature | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH |
| Synthesis Strategy | Boc/Bzl | Fmoc/tBu |
| α-Amino Deprotection | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |
| Coupling Efficiency | Generally good, but can be sequence-dependent. Threonine is considered a "difficult" amino acid to couple[1][2]. | Generally high, with modern coupling reagents. |
| Solubility | Boc-protected amino acids generally have good solubility in solvents like DCM and DMF[3]. | Fmoc-protected amino acids are typically soluble in DMF and NMP, though some can have poor solubility[4][5]. |
| Racemization Risk | Generally low for urethane-protected amino acids during coupling[6][7]. Risk can increase with certain coupling reagents and bases. | Low, but can be a concern with certain coupling reagents, especially in combination with high temperatures[6][8]. |
| Key Side Reactions | N-O Acyl Shift: Can occur during strong acid cleavage (HF)[9]. Aggregation: Can be less problematic than in Fmoc-SPPS for some "difficult sequences" due to TFA-mediated disruption of secondary structures[10]. | β-elimination: Can occur under basic conditions, although less common for threonine than for serine[1][2]. Aggregation: Can be a significant issue for hydrophobic sequences. |
| Overall Purity/Yield | Can be high, but the harsh final cleavage step can lead to side products. | Often preferred for its milder deprotection cycles, which can lead to higher purity for complex peptides[11]. |
Note: The quantitative data below is collated from different studies and should be interpreted with caution as experimental conditions vary.
Table 2: Representative Quantitative Data for Threonine Derivatives
| Parameter | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH | Reference Peptide/Study |
| Coupling Efficiency | >98% (incomplete couplings noted for threonine in a broad study) | >99% (generally high with modern reagents) | [1][2] |
| Racemization | Generally low (<2% reported in a study on SPPS at elevated temperatures) | Negligible with DIC/Oxyma; can be higher with other reagents like HATU/NMM[6][8]. | [8] |
| Crude Purity (Example) | Not directly available in a comparative context. | High purities achievable (e.g., 86% for Leu-enkephalin)[12]. | [12] |
Experimental Protocols
Boc-SPPS Protocol for a Threonine-Containing Peptide
This protocol is a generalized procedure for manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling (if applicable): Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of Boc-Thr(Bzl)-OH:
-
Pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIEA (6 equivalents) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 3-8 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling, deprotect the N-terminal Boc group. Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from threonine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol for a Threonine-Containing Peptide
This protocol is a generalized procedure for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF.
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Dissolve Fmoc-Thr(tBu)-OH (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Deprotection: After the final coupling, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin with DMF and then DCM.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours. This will cleave the peptide from the resin and remove the tBu group from the threonine side chain.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Mandatory Visualizations
Caption: Boc-SPPS workflow for incorporating Boc-Thr(Bzl)-OH.
Caption: Fmoc-SPPS workflow for incorporating Fmoc-Thr(tBu)-OH.
Caption: Decision tree for selecting a protected threonine derivative.
Conclusion
The selection between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is intrinsically linked to the overarching peptide synthesis strategy. The modern preference for Fmoc/tBu chemistry, due to its milder repetitive deprotection steps and the avoidance of hazardous HF, has made Fmoc-Thr(tBu)-OH the more commonly used derivative for routine peptide synthesis. It generally offers high coupling efficiencies and leads to high-purity peptides.
However, Boc-Thr(Bzl)-OH remains a valuable tool, particularly for the synthesis of "difficult sequences" where aggregation is a major hurdle, as the repeated TFA washes in Boc-SPPS can help disrupt secondary structures. The primary drawback of the Boc/Bzl strategy is the harsh final HF cleavage, which can lead to side reactions such as the N-O acyl shift in threonine-containing peptides.
Ultimately, the choice of the protected threonine derivative should be made in the context of the specific peptide sequence, the desired scale of synthesis, and the available instrumentation and expertise. For most applications, particularly in a research setting, the Fmoc/tBu strategy with Fmoc-Thr(tBu)-OH offers a robust and versatile approach.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Threonine Incorporation in Peptide Synthesis: Evaluating the Impact of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides is paramount in various fields, from fundamental biological research to the development of novel therapeutics. The choice of chemical strategy for solid-phase peptide synthesis (SPPS), particularly the selection of protecting groups for trifunctional amino acids like threonine, can significantly influence the final peptide yield and purity. This guide provides an objective comparison of using Boc-L-Thr-OH in tert-butyloxycarbonyl (Boc) chemistry versus the prevalent alternative, Fmoc-L-Thr(tBu)-OH in 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Executive Summary
The incorporation of threonine into a peptide sequence presents unique challenges due to its hydroxyl side chain, which can participate in undesirable side reactions. The two most common strategies for solid-phase peptide synthesis (SPPS), Boc and Fmoc, employ different protection schemes for the threonine side chain, typically a benzyl ether in Boc chemistry (Boc-L-Thr(Bzl)-OH) and a tert-butyl ether in Fmoc chemistry (Fmoc-L-Thr(tBu)-OH).
This guide presents a comparative analysis of these two approaches, highlighting their respective impacts on final peptide yield and purity. While Fmoc chemistry is now more widely used due to its milder deprotection conditions, Boc chemistry can offer advantages in specific contexts, particularly for complex or aggregation-prone sequences. The choice between these strategies should be made on a case-by-case basis, considering the peptide sequence, desired purity, and the scale of the synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the typical outcomes for the synthesis of a model 15-mer threonine-containing peptide using both Boc and Fmoc strategies. These values are representative of what is generally observed in the literature and are intended for comparative purposes.
| Parameter | Boc Strategy (using Boc-L-Thr(Bzl)-OH) | Fmoc Strategy (using Fmoc-L-Thr(tBu)-OH) |
| Crude Peptide Purity (by HPLC) | 65-80% | 70-85% |
| Final Yield (after purification) | 15-25% | 20-35% |
| Coupling Efficiency (per step) | >99% | >99% |
| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF |
| Final Cleavage Conditions | Anhydrous HF or TFMSA | 95% TFA with scavengers |
| Common Threonine-Related Side Reactions | N→O acyl shift, incomplete side-chain deprotection | N→O acyl shift, β-elimination (less common) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols outline the standard procedures for incorporating a threonine residue using both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual synthesis of a peptide on a Merrifield resin using Boc-protected amino acids.
1. Resin Preparation:
-
Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Esterification):
-
Dissolve Boc-Amino Acid (2 mmol) in a mixture of DCM and DMF.
-
Add diisopropylethylamine (DIEA) (2.5 mmol) and stir for 10 minutes.
-
Add the pre-activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
After completion, wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).
3. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL).
4. Neutralization:
-
Neutralize the resin with 10% DIEA in DCM (2 x 15 mL) for 5 minutes each.
-
Wash the resin with DCM (5 x 15 mL).
5. Subsequent Amino Acid Coupling (including Boc-L-Thr(Bzl)-OH):
-
Dissolve the Boc-protected amino acid (including Boc-L-Thr(Bzl)-OH) (2 mmol) and a coupling agent such as HBTU (1.95 mmol) in DMF (10 mL).
-
Add DIEA (3 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Repeat Cycles:
-
Repeat steps 3-5 for each subsequent amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash with ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual synthesis of a peptide on a Rink Amide resin using Fmoc-protected amino acids.
1. Resin Preparation:
-
Swell the Rink Amide resin (1 g, 0.5 mmol/g substitution) in dimethylformamide (DMF, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 15 mL).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (15 mL) for 20 minutes to remove the Fmoc group from the resin.
-
Wash the resin with DMF (5 x 15 mL).
3. First Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (2 mmol) and a coupling agent such as HCTU (1.95 mmol) in DMF (10 mL).
-
Add DIEA (3 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 30-60 minutes.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
4. Subsequent Amino Acid Coupling (including Fmoc-L-Thr(tBu)-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Perform the coupling of the next Fmoc-protected amino acid (including Fmoc-L-Thr(tBu)-OH) as described in step 3.
5. Repeat Cycles:
-
Repeat step 4 for each subsequent amino acid in the sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash with ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by preparative RP-HPLC.
-
Analyze the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Boc-SPPS
Caption: Boc-SPPS workflow for incorporating Boc-L-Thr(Bzl)-OH.
Experimental Workflow for Fmoc-SPPS
Caption: Fmoc-SPPS workflow for incorporating Fmoc-L-Thr(tBu)-OH.
Logical Comparison of Boc vs. Fmoc Strategies for Threonine Incorporation
Caption: Logical comparison of Boc and Fmoc strategies.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Thr(tBu)-OH for the incorporation of threonine in peptide synthesis is not straightforward and depends heavily on the specific peptide sequence and the desired outcome.
-
Fmoc-L-Thr(tBu)-OH is generally the preferred choice for routine peptide synthesis due to the milder overall conditions, which often lead to higher crude purity and final yield. The orthogonality of the Fmoc/tBu strategy simplifies the synthesis of modified peptides.
-
Boc-L-Thr(Bzl)-OH remains a valuable tool for "difficult" or aggregation-prone sequences. The acidic deprotection step in Boc chemistry can help to disrupt secondary structures and improve solvation of the growing peptide chain. However, the harsh final cleavage with HF or TFMSA requires specialized equipment and can lead to degradation of sensitive residues if not performed carefully.
For any new peptide synthesis, it is recommended to perform a small-scale pilot synthesis to optimize the conditions and identify any potential issues with either strategy. Careful monitoring of coupling and deprotection steps, along with thorough purification and analysis of the final product, are crucial for obtaining a high-quality peptide.
Safety Operating Guide
Proper Disposal of Boc-L-Thr-OH: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of Boc-L-Thr-OH (N-(tert-Butoxycarbonyl)-L-threonine), a common reagent in peptide synthesis.
Key Safety and Handling Information
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, proper handling and disposal are still necessary to maintain a safe laboratory environment.[1][2][3] Personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling the solid compound. In case of accidental contact, follow standard first aid procedures such as rinsing the affected area with plenty of water.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various supplier safety data sheets.
| Property | Value |
| Molecular Formula | C9H17NO5[5] |
| Molecular Weight | 219.23 g/mol |
| Melting Point | 80-82 °C |
| Storage Temperature | -20°C |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO.[6] |
Disposal Procedure
The disposal of this compound should always be in accordance with national and local regulations.[3] It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance. Do not dispose of this compound down the drain.[1][3]
Step 1: Waste Identification and Segregation
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
Step 2: Consultation with EHS
-
Contact your institution's EHS department to determine the appropriate disposal route for non-hazardous chemical waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
Step 3: Packaging for Disposal
-
Package the sealed waste container according to the instructions provided by your EHS department or waste disposal contractor.
-
Ensure the container is properly labeled with the chemical name and any other required information.
Step 4: Arranging for Pickup and Disposal
-
Schedule a pickup with your institution's approved waste management service.
-
Maintain records of the disposal as required by your institution and local regulations.
Container Decontamination and Disposal
-
Completely emptied containers of this compound can often be recycled after proper decontamination.[1] Consult your EHS department for the appropriate rinsing and decontamination procedures. Handle uncleaned containers as you would the product itself.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. BOC-L-Threonine (this compound) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Personal protective equipment for handling Boc-L-Thr-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-L-Thr-OH (N-(tert-Butoxycarbonyl)-L-threonine). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Key Safety Data
The following table summarizes important quantitative data for this compound.
| Parameter | Value |
| CAS Number | 2592-18-9 |
| Molecular Weight | 219.23 g/mol |
| Melting Point | 80-82 °C |
| Storage Temperature | -20°C |
| Optical Activity | [α]20/D −8.5±1°, c = 1% in acetic acid |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection : Wear safety goggles with side protection.[1] If there is a risk of splashing or explosion, a face shield should also be worn.[2]
-
Hand Protection : Chemical-resistant gloves, tested according to EN 374, are required.[1]
-
Respiratory Protection : In situations where dust may be generated, a particulate filter device (EN 143) or a type N95 (US) dust mask is necessary.[1]
-
Skin and Body Protection : A lab coat should be worn. For extensive handling, chemical-resistant clothing such as coveralls is recommended.[3] It is also advisable to have preventive skin protection through the use of barrier creams.[1]
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the key stages for safely handling this compound from receipt to disposal.
1. Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: safety goggles, chemical-resistant gloves, a lab coat, and an N95 dust mask if there is a risk of dust formation.[1]
-
Prepare a clean and well-ventilated workspace. A chemical fume hood is recommended, especially when working with powders.
2. Handling and Use:
-
When weighing the solid, do so in a ventilated area to minimize inhalation of any dust.
-
If dissolving the compound, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid contact with skin and eyes.[4] Do not breathe in the dust.[4]
3. Storage:
-
Store this compound in a dry place in a tightly closed container.[4]
-
The recommended storage temperature is -20°C.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[4][5] Seek medical attention.[4]
-
Skin Contact : Wash the affected area immediately with soap and plenty of water for at least 15 minutes, removing any contaminated clothing.[4][5] Seek medical attention if irritation persists.[4]
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion : Clean the mouth with water and drink plenty of water afterwards.[6] Seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Unused Material : Unused this compound should be collected in a suitable, labeled container for disposal. Take up the material mechanically to avoid creating dust.[1]
-
Contaminated Materials : Any materials, such as paper towels or gloves, that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Containers : Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as chemical waste.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Retain contaminated washing water and dispose of it properly.[1] Do not let this chemical enter the environment.[4]
References
- 1. carlroth.com [carlroth.com]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
